Cinanserin
Description
A serotonin antagonist with limited antihistaminic, anticholinergic, and immunosuppressive activity.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUVYMGADVXGOU-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54-84-2 (mono-hydrochloride) | |
| Record name | Cinanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30859588 | |
| Record name | (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166-34-3, 33464-86-7 | |
| Record name | Cinanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ 16167 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cinanserin mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Cinanserin
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a compound initially developed in the 1960s, has a multifaceted mechanism of action that makes it a subject of renewed scientific interest. Originally characterized as a potent serotonin 5-HT2 receptor antagonist, it has since been identified as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV. This dual activity presents unique therapeutic possibilities. This document provides a detailed technical overview of this compound's mechanisms of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action 1: Serotonin 5-HT2 Receptor Antagonism
This compound first gained attention for its high affinity and selectivity as an antagonist for the serotonin 5-HT2 family of receptors.[1] These G-protein coupled receptors are primarily involved in excitatory neurotransmission and are implicated in a wide range of physiological and pathological processes. This compound shows a marked preference for 5-HT2A over 5-HT2C receptors and has a significantly lower affinity for 5-HT1 receptors.[1]
Signaling Pathway
The 5-HT2A receptor is coupled to the Gq alpha subunit (Gαq). Upon binding of an agonist like serotonin, the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in various cellular responses. This compound acts as a competitive antagonist, binding to the 5-HT2A receptor to prevent serotonin from initiating this signaling cascade.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for serotonin receptors has been quantified, demonstrating its selectivity.
| Target Receptor | Parameter | Value (nM) | Reference |
| 5-HT2 | Ki | 41 | [2] |
| 5-HT1 | Ki | 3500 | [2] |
| 5-HT2A vs 5-HT2C | Relative Affinity | ~50-fold higher for 5-HT2A | [1] |
Experimental Protocol: Radioligand Binding Assay (General)
Receptor binding affinities are typically determined using competitive radioligand binding assays.
-
Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cell cultures or tissue homogenates.
-
Reaction Mixture: A constant concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of the unlabeled competitor drug (this compound) are added to the reaction mixtures.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. The IC50 (concentration of drug that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Mechanism of Action 2: Antiviral Activity via 3CLpro Inhibition
More recently, this compound was identified as an inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro).[3] This viral enzyme is essential for processing viral polyproteins, which are translated from the viral RNA genome upon host cell entry.[4][5] By inhibiting 3CLpro, this compound halts the viral replication cycle.[6]
Signaling Pathway: Coronavirus Replication and 3CLpro
After a coronavirus enters a host cell, its positive-sense RNA genome is released and translated by the host ribosome into two large polyproteins, pp1a and pp1ab.[7] The 3CLpro enzyme, itself part of these polyproteins, autocatalytically cleaves itself out and then proceeds to cleave the polyproteins at multiple specific sites.[5][8] This releases functional non-structural proteins (NSPs) that form the replicase-transcriptase complex, which is required to replicate the viral genome. This compound binds to the 3CLpro active site, preventing this crucial proteolytic processing.
Quantitative Data: 3CLpro Inhibition and Antiviral Efficacy
The inhibitory activity of this compound has been measured both in enzymatic assays and in cell-based viral replication models.[9]
Table 2.1: Enzymatic Inhibition of 3CL Protease
| Target Enzyme | Parameter | Value (µM) | Reference |
|---|---|---|---|
| SARS-CoV 3CLpro | IC50 | 5 | [3][9] |
| HCoV-229E 3CLpro | IC50 | 5 | [9] |
| SARS-CoV 3CLpro | KD | 49.4 | [2] |
| HCoV-229E 3CLpro | KD | 18.2 |[2] |
Table 2.2: Cell-Based Antiviral Activity
| Virus / Assay | Compound | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| SARS-CoV | This compound | IC50 | 31 | [9] |
| SARS-CoV | This compound HCl | IC50 | 34 | [9] |
| HCoV-229E | This compound HCl | IC50 | 19 - 25 | [9] |
| SARS-CoV | This compound | IC90 | 66 | [9] |
| SARS-CoV | this compound HCl | IC90 | 67 |[9] |
Experimental Protocols & Workflow
The identification and characterization of this compound as a 3CLpro inhibitor involved a multi-step workflow, from computational screening to in-vitro validation.
2.3.1 Protocol: Virtual Screening The initial identification of this compound resulted from a computational approach.[9]
-
Target Structure: A 3D structural model of the SARS-CoV 3CLpro binding pocket was used. This included both homology models and later, solved crystal structures.
-
Compound Library: A database of existing drugs (e.g., MDL-CMC database with >8,000 compounds) was used for screening.
-
Docking Simulation: A docking algorithm was employed to virtually place each compound from the library into the enzyme's active site and calculate a binding score based on predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Hit Selection: Compounds with the highest docking scores, indicating a high probability of binding, were selected for experimental evaluation. This compound was among the top-scoring hits.
2.3.2 Protocol: Surface Plasmon Resonance (SPR) for Binding Analysis Direct binding between this compound and 3CLpro was confirmed using SPR.[9]
-
Chip Preparation: Recombinant 3CLpro enzyme was covalently immobilized onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A control flow cell was left blank or immobilized with a non-target protein.
-
Analyte Injection: Various concentrations of this compound (the analyte) in a running buffer were injected over the sensor chip surface at a constant flow rate.
-
Signal Detection: Binding of this compound to the immobilized enzyme causes a change in the refractive index at the surface, which is detected as a change in response units (RU).
-
Data Analysis: The binding response is measured over time, generating a sensorgram. By analyzing the association and dissociation phases at different analyte concentrations, kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) can be determined.
2.3.3 Protocol: 3CLpro Fluorogenic Substrate Assay The enzymatic inhibition (IC50) was determined by monitoring the cleavage of a fluorescent substrate.[3][9]
-
Substrate: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. A common substrate is (DABCYL)-KTSAVLQ↓SGFRKME-(EDANS). The DABCYL quencher and EDANS fluorophore are at opposite ends. In the intact peptide, the fluorescence of EDANS is quenched by DABCYL.[10][11]
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the fluorogenic substrate in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0).
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells. A control well contains only buffer or DMSO.
-
Enzyme Addition: The reaction is initiated by adding a fixed concentration of purified 3CLpro enzyme to each well.
-
Measurement: The plate is incubated at 37°C. Upon cleavage of the substrate by 3CLpro at the Gln↓Ser site, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The fluorescence intensity (e.g., λex=336 nm, λem=455 nm) is measured over time using a plate reader.
-
IC50 Calculation: The rate of reaction is calculated from the slope of the fluorescence curve. The percentage of inhibition is determined for each this compound concentration relative to the no-inhibitor control. The IC50 value is calculated by fitting the data to a dose-response curve.
2.3.4 Protocol: Cell-Based Viral Replication Assay The antiviral effect in a biological context was confirmed using cell culture models.[9]
-
Cell Culture: A susceptible cell line (e.g., Vero E6 or MRC-5 cells) is seeded in 96-well plates and grown to confluency.
-
Compound Treatment: Cells are pre-treated for a short period with various concentrations of this compound.
-
Viral Infection: The cells are then infected with the virus (e.g., SARS-CoV or HCoV-229E) at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Load: The level of viral replication is quantified by collecting the cell supernatant or cell lysate.
-
Viral RNA: Real-time RT-PCR is used to quantify the number of viral RNA copies.
-
Infectious Particles: A plaque assay or TCID50 assay is performed to determine the titer of infectious virus particles.
-
-
IC50/IC90 Calculation: The viral load at each drug concentration is compared to an untreated virus control. The IC50 (concentration to inhibit 50% of replication) and IC90 (90% inhibition) are calculated.
-
Cytotoxicity Measurement: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed on uninfected cells treated with the same concentrations of this compound to determine the CC50 (concentration to cause 50% cell death) and ensure the antiviral effect is not due to killing the host cells.
Conclusion
This compound possesses a compelling dual mechanism of action, functioning as both a serotonin 5-HT2 receptor antagonist and a coronavirus 3CL protease inhibitor. The well-defined quantitative data and established experimental protocols provide a solid foundation for further research. This unique pharmacological profile makes this compound a valuable tool for neuroscience research and a potential scaffold for the development of novel antiviral therapeutics. Professionals in drug development can leverage this technical guide to inform future discovery and optimization efforts targeting these distinct but important biological pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronavirus - Wikipedia [en.wikipedia.org]
- 8. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Cinanserin: A Comprehensive Technical Review of its Role as a SARS-CoV 3C-like Protease Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of cinanserin, a previously developed serotonin antagonist, and its significant inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Executive Summary
The SARS-CoV 3C-like protease is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional proteins required for replication. Its essential role makes it a prime target for antiviral drug development. This compound has been identified as a potent inhibitor of SARS-CoV 3CLpro, demonstrating significant enzymatic inhibition and antiviral activity in preclinical studies. This guide will detail the quantitative inhibitory data, experimental methodologies for its evaluation, and the mechanistic action of this compound.
Introduction to SARS-CoV 3C-like Protease
The SARS-CoV genome encodes two large polyproteins, pp1a and pp1ab, which are cleaved by viral proteases to yield 16 non-structural proteins (nsps) essential for viral replication and transcription. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these cleavage events, processing the polyprotein at 11 distinct sites. This proteolytic activity is crucial for the formation of the viral replicase-transcriptase complex. Given its indispensable role, inhibition of 3CLpro represents a key strategy for disrupting the SARS-CoV life cycle.
This compound as a 3CLpro Inhibitor: Quantitative Analysis
This compound was identified through virtual screening of a database of existing drugs as a potential inhibitor of SARS-CoV 3CLpro. Subsequent experimental validation confirmed its inhibitory activity against both the enzyme and viral replication in cell culture.
Table 1: Enzymatic Inhibition of 3CLpro by this compound and its Hydrochloride Salt
| Compound | Target Protease | IC50 (µM) | Assay Type |
| This compound | SARS-CoV 3CLpro | 5 | Fluorogenic Substrate Assay[1][2][3][4] |
| This compound Hydrochloride | SARS-CoV 3CLpro | 5 | Fluorogenic Substrate Assay[1][2][3][4] |
| This compound | Human Coronavirus 229E (HCoV-229E) 3CLpro | 5 | Fluorogenic Substrate Assay[1][2][3][4] |
| This compound Hydrochloride | Human Coronavirus 229E (HCoV-229E) 3CLpro | 5 | Fluorogenic Substrate Assay[1][2][3][4] |
Table 2: Antiviral Activity of this compound in Cell Culture
| Compound | Virus | Cell Line | IC50 (µM) | Endpoint |
| This compound | SARS-CoV | Vero | 19 - 34 | Reduction of viral RNA and infectious particles[1][2][3] |
| This compound Hydrochloride | SARS-CoV | Vero | 19 - 34 | Reduction of viral RNA and infectious particles[1][2][3] |
| This compound | HCoV-229E | - | 19 - 34 | -[1][2][3] |
Mechanism of Action
This compound functions as a direct inhibitor of the SARS-CoV 3CLpro. By binding to the active site of the enzyme, it blocks the proteolytic processing of the viral polyproteins. This disruption of the viral life cycle is the primary mechanism behind its observed antiviral effects.
Caption: Mechanism of this compound's antiviral action against SARS-CoV.
Experimental Protocols
FRET-Based Enzymatic Assay for 3CLpro Inhibition
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of compounds against SARS-CoV 3CLpro.
Materials:
-
Recombinant SARS-CoV 3CLpro
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions to the wells.
-
Add the recombinant SARS-CoV 3CLpro to each well and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair) over a set period.
-
The rate of substrate cleavage is determined by the increase in fluorescence over time.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for FRET-based enzymatic assay of 3CLpro inhibition.
In-vitro Antiviral Activity Assay
This protocol describes a cell-based assay to evaluate the antiviral efficacy of this compound against SARS-CoV.
Materials:
-
Vero E6 cells
-
SARS-CoV (e.g., Frankfurt isolate)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound (this compound)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., quantitative real-time PCR (qRT-PCR) for viral RNA or plaque assay for infectious virus particles)
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the Vero E6 cell monolayers with SARS-CoV at a specific multiplicity of infection (MOI).
-
After a short incubation period to allow for viral entry, remove the virus inoculum and add the media containing the different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of viral RNA in the supernatants using qRT-PCR or determine the titer of infectious virus particles using a plaque assay.
-
Calculate the percentage of viral replication inhibition for each this compound concentration compared to an untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.
Caption: Experimental workflow for in-vitro antiviral activity assay.
Conclusion and Future Directions
This compound has been robustly identified as an inhibitor of SARS-CoV 3CLpro with potent antiviral activity in vitro. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-coronaviral therapeutics. Further research is warranted to optimize its efficacy and safety profile, and to evaluate its in vivo efficacy in animal models of SARS-CoV infection. The detailed methodologies provided herein offer a framework for the continued investigation of this compound and other potential 3CLpro inhibitors.
References
- 1. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
Cinanserin: A Comprehensive Technical Review of its Discovery, Mechanism, and Experimental Evaluation
A Whitepaper for Researchers and Drug Development Professionals
Abstract
Cinanserin, a compound with a rich and dualistic history, has intrigued scientists for decades. Initially developed in the 1960s as a potent serotonin 5-HT2 receptor antagonist, it was explored for its potential in treating neuropsychiatric disorders. Decades later, in the wake of the SARS-CoV outbreak, this compound was rediscovered as a potent inhibitor of the coronavirus 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacological profile of this compound. It details its mechanism of action as both a serotonin antagonist and a viral protease inhibitor, presents quantitative data in structured formats, and provides detailed experimental protocols for its study. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and History
This compound, chemically known as 2'-(3-dimethylaminopropylthio)cinnamanilide, was first synthesized and characterized in the 1960s by scientists at the Squibb Institute for Medical Research, where it was designated SQ 10,643.[1][2] The initial impetus for its development was the search for potent and specific serotonin antagonists. Early pharmacological studies in animal models demonstrated its significant inhibitory activity against serotonin-induced effects on various smooth muscle tissues, including the uterus, as well as its ability to counteract serotonin-induced edema and gastric erosion.[2]
These promising preclinical findings led to preliminary clinical evaluations in humans. In the late 1960s and early 1970s, this compound was investigated for its potential therapeutic effects in patients with chronic schizophrenia and manic disorders.[1] However, these early clinical trials yielded inconclusive results, and further development for psychiatric indications was not pursued extensively.
For several decades, this compound remained a tool for pharmacological research, primarily used to probe the function of the 5-HT2 receptor system. Its story took a remarkable turn with the emergence of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) in the early 2000s. In the urgent search for antiviral therapies, a virtual screening of thousands of existing drugs identified this compound as a potential inhibitor of the SARS-CoV 3C-like protease (3CLpro).[1][2] This pivotal discovery, later confirmed through in vitro studies, repositioned this compound as a lead compound for the development of broad-spectrum antiviral agents against coronaviruses.[1][2]
Mechanism of Action
This compound exhibits a dual mechanism of action, reflecting its distinct historical applications.
Serotonin 5-HT2A/2C Receptor Antagonism
This compound functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors.[3] It exhibits a significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor and has very low affinity for 5-HT1 receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, couple to the Gq/11 signaling pathway.
The antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by serotonin. This pathway involves the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound effectively inhibits these downstream events.
Coronavirus 3C-like Protease Inhibition
The rediscovery of this compound as an antiviral agent stems from its ability to inhibit the 3C-like protease (3CLpro) of various coronaviruses, including SARS-CoV.[1][2] 3CLpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the large viral polyproteins into functional proteins required for viral replication and transcription. Inhibition of this enzyme effectively halts viral propagation.
This compound binds to the active site of 3CLpro, preventing it from processing its natural substrates.[1] This inhibitory activity has been demonstrated to significantly reduce viral replication in cell culture models.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity as both a serotonin receptor antagonist and a coronavirus 3CLpro inhibitor.
Table 1: Serotonin Receptor Binding Affinities
| Receptor | Ligand | Ki (nM) | Species | Reference |
| 5-HT2 | [3H]Ketanserin | 41 | Not Specified | [4] |
| 5-HT1 | Not Specified | 3500 | Not Specified | [4] |
Table 2: Antiviral Activity against Coronaviruses
| Target | Assay | IC50 (µM) | KD (µM) | Virus/Cell Line | Reference |
| SARS-CoV 3CLpro | Enzymatic (FRET) | 5 | Recombinant | [1][2] | |
| HCoV-229E 3CLpro | Enzymatic (FRET) | 5 | Recombinant | [1] | |
| SARS-CoV Replication | RNA Reduction | 19 - 34 | Vero Cells | [1][2] | |
| SARS-CoV 3CLpro | Binding (SPR) | 49.4 | Recombinant | [4] | |
| HCoV-229E 3CLpro | Binding (SPR) | 18.2 | Recombinant | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound (2'-(3-dimethylaminopropylthio)cinnamanilide) has been described in the literature. A general approach involves the reaction of 2-aminothiophenol with 3-dimethylaminopropyl chloride to form the corresponding thioether. This intermediate is then acylated with cinnamoyl chloride to yield this compound.
5-HT2A Receptor Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., Mianserin or unlabeled Ketanserin).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT2A receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [3H]Ketanserin + assay buffer.
-
Non-specific Binding: Receptor membranes + [3H]Ketanserin + excess non-labeled antagonist.
-
Competitive Binding: Receptor membranes + [3H]Ketanserin + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
SARS-CoV 3CLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against SARS-CoV 3CLpro.
Materials:
-
Enzyme: Recombinant, purified SARS-CoV 3CLpro.
-
Substrate: A synthetic peptide substrate containing a FRET pair (e.g., a fluorophore and a quencher) separated by the 3CLpro cleavage sequence.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM DTT.
-
Fluorescence Plate Reader.
Procedure:
-
Assay Setup: In a 96-well black plate suitable for fluorescence measurements, add the assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include control wells with buffer only (no inhibition) and wells with a known 3CLpro inhibitor (positive control).
-
Enzyme Addition: Add a fixed concentration of SARS-CoV 3CLpro to all wells except the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound stands as a remarkable example of drug repositioning. Its journey from a potential antipsychotic agent in the 1960s to a promising antiviral candidate in the 21st century underscores the importance of continued pharmacological investigation and the potential for existing drugs to address new therapeutic challenges. The dual activities of this compound as a potent 5-HT2 receptor antagonist and a coronavirus 3CLpro inhibitor present unique opportunities for further research. A thorough understanding of its distinct mechanisms of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for unlocking its full therapeutic potential in both neuroscience and infectious disease. The provided visualizations of its signaling pathway and experimental workflows aim to further aid researchers in their exploration of this versatile molecule.
References
- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Cinanserin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinanserin, also known as SQ 10,643, is a potent and selective 5-HT2 receptor antagonist that was first developed in the 1960s. It exhibits a significantly higher affinity for the 5-HT2A receptor subtype over the 5-HT2C and 5-HT1 receptors. More recently, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of various coronaviruses, including SARS-CoV, positioning it as a molecule of interest for antiviral research. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, receptor and enzyme binding affinities, and available in vitro and in vivo data. Due to the age of the compound and the discontinuation of its clinical development, publicly available pharmacokinetic and detailed clinical data are limited.
Mechanism of Action
This compound's primary pharmacological activity is the antagonism of serotonin 5-HT2 receptors. Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide range of physiological functions through its interaction with various receptor subtypes. The 5-HT2 receptors, a family of G-protein coupled receptors, are involved in processes such as smooth muscle contraction, platelet aggregation, and neuronal excitation. By blocking these receptors, this compound inhibits the downstream signaling pathways activated by serotonin.
In addition to its effects on the serotonergic system, this compound has been shown to inhibit the 3C-like protease (3CLpro) of coronaviruses. This viral enzyme is crucial for the proteolytic processing of viral polyproteins, a necessary step for viral replication. Inhibition of 3CLpro by this compound disrupts this process, thereby reducing viral propagation.
Signaling Pathway of 5-HT2A Receptor Antagonism
Caption: Antagonism of the 5-HT2A receptor by this compound blocks serotonin-induced signaling.
Inhibition of Coronavirus 3C-like Protease
Caption: this compound inhibits viral replication by blocking the 3C-like protease.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's binding affinity and inhibitory activity.
Table 1: Serotonin Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference(s) |
| 5-HT2 | This compound | 41 | Not Specified | [1] |
| 5-HT1 | This compound | 3500 | Not Specified | [1] |
| 5-HT2A | This compound | ~50-fold higher affinity than 5-HT2C | Not Specified | [2] |
| 5-HT2C | This compound | - | Not Specified | [2] |
Table 2: Coronavirus 3C-like Protease Inhibition
| Enzyme | Ligand | KD (µM) | IC50 (µM) | Assay Method | Reference(s) |
| SARS-CoV 3CLpro | This compound | 49.4 | 4.92 | SPR, FRET | [3] |
| SARS-CoV 3CLpro | This compound hydrochloride | 78.0 | 5.05 | SPR, FRET | [3] |
| HCoV-229E 3CLpro | This compound | 18.2 | 4.68 | SPR, FRET | [3] |
| HCoV-229E 3CLpro | This compound hydrochloride | 36.6 | 5.68 | SPR, FRET | [3] |
Table 3: In Vitro Antiviral Activity
| Virus | Cell Line | IC50 (µM) | IC90 (µM) | Reference(s) |
| SARS-CoV | Vero | 31 (this compound) | 66 (this compound) | [4] |
| SARS-CoV | Vero | 34 (this compound hydrochloride) | 67 (this compound hydrochloride) | [4] |
Experimental Protocols
Coronavirus 3C-like Protease Binding Assay (Surface Plasmon Resonance)
A detailed experimental protocol for the Surface Plasmon Resonance (SPR) assay used to determine the binding affinity of this compound to viral proteases is described in Chen et al. (2005).[4]
-
Instrument: Biacore 3000
-
Sensor Chip: CM5
-
Immobilization: Standard primary amine coupling of bacterially expressed 3CLpro.
-
Analyte: Various concentrations of this compound or this compound hydrochloride.
-
Flow Rate: 20 µl/min
-
Interaction Time: 120 seconds
-
Data Analysis: The concentration series were fitted to a steady-state affinity model and a 1:1 Langmuir binding model for KD determination.[3]
Coronavirus 3C-like Protease Inhibition Assay (FRET)
The inhibitory activity of this compound on the proteolytic activity of 3CLpro was determined using a Fluorescence Resonance Energy Transfer (FRET) assay.[3]
-
Principle: Cleavage of a peptide substrate labeled with a fluorogenic dye pair by the protease results in a detectable change in fluorescence.
-
Substrate: A peptide substrate labeled with a pair of fluorogenic dyes.
-
Procedure: The assay measures the change in fluorescence in the presence of varying concentrations of the inhibitor (this compound).
-
Data Analysis: Inhibition data were fitted to a dose-response curve using a logistic derivative equation to calculate IC50 values.[4]
Workflow for Viral Protease Inhibition Studies
Caption: Experimental workflow for evaluating this compound's antiviral properties.
Pharmacokinetics
There is a notable lack of publicly available pharmacokinetic data for this compound. Searches for absorption, distribution, metabolism, excretion (ADME), half-life, and bioavailability of this compound did not yield specific results. Much of the available literature on serotonin antagonists from the same era focuses on compounds like ketanserin, and this data should not be extrapolated to this compound.
In Vivo Pharmacodynamics and Toxicology
-
Cardioprotective Effects: In a study using isolated rat hearts, this compound demonstrated cardioprotective effects against ischemia-reperfusion injury. It increased the time to contracture, reduced the release of lactate dehydrogenase (LDH), and improved the recovery of contractile function.[5]
-
Early Clinical Evaluations: Preliminary clinical trials were conducted in the 1960s for psychiatric disorders, including schizophrenia and mania, as well as for carcinoid syndrome.[1][4][6] Beneficial effects were reported in patients with mania and carcinoid syndrome, with oral doses ranging from 600 to 800 mg/day for several weeks.[4]
-
Toxicology: Further clinical development of this compound was halted due to safety concerns. In dogs, hepatotoxicity was observed at repeated oral doses greater than 40 mg/kg per day.[4] More significantly, long-term treatment of rats with high doses (120 mg/kg daily for 59 to 81 weeks) resulted in the development of malignant hepatoma.[4]
Conclusion
This compound is a molecule with a dual pharmacological profile, acting as a potent 5-HT2 receptor antagonist and a moderate inhibitor of coronavirus 3C-like protease. While its initial development was focused on its serotonergic activity, its antiviral properties have led to renewed interest. The available in vitro data provides a solid foundation for its mechanism of action in both domains. However, the lack of comprehensive pharmacokinetic and modern clinical safety data, coupled with the historical toxicology findings, presents significant hurdles for its potential clinical development. Future research on this compound or its analogs would need to address these data gaps thoroughly. This document serves as a guide to the existing knowledge on this compound for researchers and drug development professionals, highlighting both its potential and the critical areas requiring further investigation.
References
- 1. This compound (SQ. 10,643): a preliminary evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the in vivo and in vitro cardiovascular effects of four new analogues of ketanserin: implication of 5-HT2A and alpha1 adrenergic antagonism in their hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological studies of this compound in human isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of serotonin (5-HT2) receptor antagonists in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. One of the most critical and highly conserved viral enzyme targets for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme plays an indispensable role in the viral replication cycle by processing viral polyproteins into functional non-structural proteins. Cinanserin, a compound originally developed as a serotonin antagonist, has been identified as a potent inhibitor of coronavirus 3CLpro. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data on its inhibitory activity, details essential experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Coronaviruses are enveloped, positive-sense, single-stranded RNA viruses responsible for a range of respiratory, enteric, and central nervous system diseases in various species, including humans. The viral genome encodes two large polyproteins, pp1a and pp1ab, which are cleaved by viral proteases to yield functional non-structural proteins (nsps) that form the replication-transcription complex (RTC). The 3C-like protease (3CLpro or Mpro) is the primary enzyme responsible for the majority of these proteolytic cleavages, making it an attractive target for antiviral drug development.[1]
This compound, chemically known as [2′-(3-dimethylaminopropylthio) cinnamanilide], was initially investigated in the 1960s as a serotonin antagonist.[2][3] Subsequent research has repurposed this molecule, demonstrating its significant inhibitory activity against the 3CLpro of various coronaviruses, including SARS-CoV and SARS-CoV-2.[4][5] This guide serves as a comprehensive resource for researchers engaged in the study and development of this compound and its analogs as potential anti-coronavirus therapeutics.
Mechanism of Action: Inhibition of 3CLpro
This compound exerts its antiviral effect by directly targeting and inhibiting the catalytic activity of the coronavirus 3CLpro.[2][4] This cysteine protease is crucial for the viral life cycle, as it processes the viral polyprotein at 11 distinct cleavage sites to release mature non-structural proteins essential for viral replication and transcription.[2][6]
The inhibitory action of this compound is believed to occur through its binding to the active site of the 3CLpro, thereby preventing the substrate from accessing the catalytic dyad (Cys-His).[7] This interaction disrupts the proteolytic cascade, leading to a halt in the production of functional viral proteins and ultimately inhibiting viral replication.[8]
Signaling Pathway: 3CLpro-mediated Polyprotein Processing
The following diagram illustrates the critical role of 3CLpro in the coronavirus replication cycle, the process inhibited by this compound.
References
- 1. Coronavirus biology and replication: implications for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of this compound analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]
- 6. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cinanserin (CAS Number: 1166-34-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinanserin, also known by its developmental code SQ 10,643, is a multifaceted pharmacological agent first identified in the 1960s.[1] Initially characterized as a potent and selective serotonin 5-HT2A receptor antagonist, it has garnered renewed interest for its secondary activity as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV.[2][3][4][5] This dual mechanism of action positions this compound as a compound of interest for both neuroscience and antiviral research. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, and experimental data related to this compound, intended for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is chemically described as (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide.[6] It is an aryl sulfide and a member of the cinnamamides.[6] The compound's structure features a tertiary amino group, making it a conjugate base that can form salts, such as this compound hydrochloride.[6]
| Property | Value | Source(s) |
| CAS Number | 1166-34-3 | [7] |
| Molecular Formula | C20H24N2OS | [6] |
| Molecular Weight | 340.49 g/mol | [2] |
| IUPAC Name | (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide | [2] |
| Appearance | White to Off-White Solid | - |
| Melting Point | 82-83 °C | - |
| Solubility | Soluble in chloroform and methanol (slightly) | - |
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the serotonergic system and viral proteases.
Serotonin 5-HT2A Receptor Antagonism
This compound is a potent antagonist of the 5-HT2A and 5-HT2C receptors, with a significantly higher affinity for the 5-HT2A subtype (approximately 50-fold greater) and very low affinity for 5-HT1 receptors.[2] As a 5-HT2A receptor antagonist, this compound blocks the binding of serotonin to this receptor, thereby inhibiting its downstream signaling cascades. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[8] Antagonism of this receptor is a key mechanism for many antipsychotic and antidepressant medications.[8]
Blockade of the 5-HT2A receptor by this compound is expected to modulate intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are downstream of Gq/11 activation.[9][10][11]
Inhibition of SARS-CoV 3C-like Protease (3CLpro)
This compound has been identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This viral enzyme is essential for the replication of coronaviruses, as it cleaves the viral polyproteins into functional proteins.[2] By binding to the active site of 3CLpro, this compound interrupts this process, thereby suppressing viral replication.[2]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound's biological activities.
| Target | Assay Type | Value | Compound | Source(s) |
| 5-HT2A Receptor | Radioligand Binding (Ki) | 41 nM | This compound | |
| 5-HT1 Receptor | Radioligand Binding (Ki) | 3500 nM | This compound |
| Target | Assay Type | IC50 | Compound | Source(s) |
| SARS-CoV 3CLpro | FRET Assay | 5 µM | This compound | [3][4] |
| SARS-CoV 3CLpro | FRET Assay | 5.05 µM | This compound HCl | [3] |
| HCoV-229E 3CLpro | FRET Assay | 4.68 µM | This compound | [3] |
| HCoV-229E 3CLpro | FRET Assay | 5.68 µM | This compound HCl | [3] |
| Virus | Assay Type | IC50 | Compound | Source(s) |
| SARS-CoV | Antiviral Assay (Vero cells) | 31 µM (11 µg/mL) | This compound | [5] |
| SARS-CoV | Antiviral Assay (Vero cells) | 34 µM (13 µg/mL) | This compound HCl | [5] |
| HCoV-229E | Antiviral Assay (MRC-5 cells) | 19 µM (7.2 µg/mL) | This compound HCl | [5] |
| Cell Line | Assay Type | CC50 | Compound | Source(s) |
| Vero Cells | Cytotoxicity Assay | >200 µM | This compound | - |
| MRC-5 Cells | Cytotoxicity Assay | No measurable toxicity in test range | This compound & this compound HCl | [3] |
Experimental Protocols
SARS-CoV 3CLpro Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound against SARS-CoV 3CLpro.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)
-
This compound (and/or its hydrochloride salt)
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
In the wells of the microplate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant SARS-CoV 3CLpro to all wells except the negative control.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm) over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the use of SPR to characterize the binding of this compound to SARS-CoV 3CLpro.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for real-time, label-free analysis of binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant SARS-CoV 3CLpro (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize the recombinant SARS-CoV 3CLpro onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the association of this compound to the immobilized 3CLpro in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the complex.
-
Regenerate the sensor surface between cycles if necessary.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Pharmacokinetics and Toxicology
Pharmacokinetics
Toxicology
Detailed toxicology studies on this compound are limited. In vitro studies have shown that this compound has low cytotoxicity in Vero and MRC-5 cell lines, with a CC50 value greater than 200 µM in Vero cells.[3] GHS classification indicates that it is harmful if swallowed (Acute toxicity, Oral, Category 4).[6] Comprehensive preclinical safety and toxicology studies would be necessary to fully characterize its safety profile for any potential therapeutic development.
Clinical Studies
This compound underwent preliminary clinical evaluation in humans in the 1960s.[1][3][4] One study evaluated its use in chronic schizophrenic patients.[12] However, detailed results and data from these early clinical trials are not widely available. To date, there are no recent or ongoing clinical trials registered for this compound for any indication.
Synthesis
Conclusion
This compound is a compound with a well-established role as a 5-HT2A receptor antagonist and a more recently discovered activity as a SARS-CoV 3CLpro inhibitor. Its dual mechanism of action makes it a valuable tool for research in both neuroscience and virology. While in vitro efficacy data is available, a significant lack of public information regarding its pharmacokinetics, comprehensive toxicology, and detailed clinical history presents a challenge for its immediate translation. Further preclinical and, potentially, clinical investigation would be required to fully elucidate the therapeutic potential of this historic compound in modern medicine.
References
- 1. 5-HT2A serotonin receptor agonist DOI alleviates cytotoxicity in neuroblastoma cells: role of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H24N2OS | CID 5475158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Activation of Akt through 5-HT2A receptor ameliorates serotonin-induced degradation of insulin receptor substrate-1 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (SQ. 10,643): a preliminary evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Cinanserin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cinanserin and its structurally related analogs. This compound, a compound recognized for its dual antagonism of serotonin 5-HT2A/2C receptors and inhibition of the SARS-CoV 3CL protease, serves as a valuable scaffold in drug discovery. This document details the synthetic methodologies, experimental protocols, and relevant biological data associated with this compound and its derivatives. Furthermore, it elucidates the key signaling pathways modulated by these compounds through detailed graphical representations. The information presented herein is intended to serve as a practical resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and antiviral drug development.
Introduction
This compound, chemically known as 2'-(3-dimethylaminopropylthio)cinnamanilide, is a multifaceted molecule that has garnered significant interest for its diverse pharmacological profile. Initially investigated as a serotonin antagonist, it has demonstrated high affinity for the 5-HT2A and 5-HT2C receptors. More recently, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of the SARS-CoV virus, a critical enzyme in the viral replication cycle. This dual activity makes this compound and its analogs attractive candidates for further investigation, particularly in the context of neurological disorders and viral diseases. This guide provides an in-depth exploration of the synthetic routes to access these valuable compounds.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically commences with the functionalization of 2-aminothiophenol. The key steps involve the introduction of the dimethylaminopropyl side chain and subsequent acylation with cinnamoyl chloride.
General Synthetic Scheme
A representative synthetic route to this compound is outlined below. The process begins with the S-alkylation of 2-aminothiophenol with 3-dimethylaminopropyl chloride, followed by the amidation of the resulting aniline derivative with cinnamoyl chloride.
Caption: General synthesis of this compound.
Experimental Protocol
While the supplemental material from the pivotal study by Chen et al. (2005) detailing a large-scale synthesis was not readily accessible, a general laboratory-scale procedure can be inferred from related literature. The following is a representative protocol.
Step 1: Synthesis of 2-(3-(Dimethylamino)propylthio)aniline
To a solution of 2-aminothiophenol in a suitable solvent such as ethanol or DMF, an appropriate base (e.g., sodium ethoxide or potassium carbonate) is added. The mixture is stirred at room temperature, and then 3-dimethylaminopropyl chloride hydrochloride is added portion-wise. The reaction mixture is heated to reflux and monitored by TLC until completion. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound (2'-(3-Dimethylaminopropylthio)cinnamanilide)
2-(3-(Dimethylamino)propylthio)aniline is dissolved in a suitable aprotic solvent, such as dichloromethane or THF, and cooled in an ice bath. A base, typically triethylamine or pyridine, is added. Cinnamoyl chloride, dissolved in the same solvent, is then added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction mixture is then washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
Synthesis of this compound Analogs
A variety of this compound analogs have been synthesized to explore their structure-activity relationships (SAR), particularly as inhibitors of the SARS-CoV 3CL protease. These modifications often involve alterations to the cinnamide moiety and the aniline ring.
General Synthetic Strategies
The synthesis of this compound analogs generally follows a similar pathway to that of this compound itself, involving the acylation of a substituted 2-(alkylthio)aniline with a substituted cinnamic acid derivative.
Caption: Synthesis of this compound Analogs.
Data on this compound Analogs as SARS-CoV 3CL Protease Inhibitors
The following table summarizes the inhibitory activity of selected this compound analogs against the SARS-CoV 3CL protease.
| Compound | R | R' | IC50 (µM) |
| This compound | H | H | 5.0 |
| Analog 1 | 4-F | H | > 50 |
| Analog 2 | 4-Cl | H | 25.6 |
| Analog 3 | 4-Br | H | 12.8 |
| Analog 4 | 4-CH3 | H | > 50 |
| Analog 5 | 4-OCH3 | H | > 50 |
| Analog 6 | H | 4-F | 1.06 |
| Analog 7 | H | 4-Cl | 2.3 |
| Analog 8 | H | 4-Br | 3.5 |
Signaling Pathways
This compound exerts its biological effects through the modulation of specific signaling pathways. Its primary targets are the serotonin 5-HT2A and 5-HT2C receptors, and the SARS-CoV 3CL protease.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: 5-HT2A Receptor Signaling Pathway.
5-HT2C Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the 5-HT2C receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of PLC and the subsequent generation of IP3 and DAG, ultimately resulting in a cellular response.
Caption: 5-HT2C Receptor Signaling Pathway.
SARS-CoV 3CL Protease Catalytic Mechanism
The SARS-CoV 3CL protease is a cysteine protease that utilizes a Cys-His catalytic dyad to cleave the viral polyprotein. The catalytic cycle involves a nucleophilic attack by the cysteine residue on the carbonyl carbon of the scissile peptide bond, facilitated by the histidine residue acting as a general base.
Caption: SARS-CoV 3CL Protease Mechanism.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound and its analogs, highlighting the key chemical transformations and experimental considerations. The compilation of biological activity data underscores the potential of this chemical scaffold in the development of novel therapeutics. Furthermore, the visualization of the relevant signaling pathways offers a clear understanding of the molecular mechanisms through which these compounds exert their effects. It is anticipated that this guide will serve as a valuable resource for researchers, fostering further exploration and innovation in this promising area of medicinal chemistry.
Bioavailability and Pharmacokinetics of Cinanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin, also known as SQ 10,643, is a synthetic compound developed in the 1960s, primarily recognized for its potent antagonism of serotonin 5-HT2A and 5-HT2C receptors.[1] With approximately 50-fold higher affinity for the 5-HT2A receptor subtype, it has been a subject of interest for its potential therapeutic applications.[1] More recently, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of the SARS-CoV virus, highlighting its potential antiviral properties.[2][3][4] Despite early preliminary clinical evaluations in humans during the 1960s, detailed public-domain data on its bioavailability and pharmacokinetics remain scarce.[2][4][5][6] This guide provides a comprehensive overview of the known properties of this compound, addresses the data gap in its pharmacokinetics, and offers a comparative analysis with the structurally and functionally similar compound, Ketanserin, for which extensive pharmacokinetic data is available.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through two primary mechanisms of action:
-
Serotonin 5-HT2A/2C Receptor Antagonism: this compound acts as a competitive antagonist at serotonin 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses. By blocking these receptors, this compound inhibits these downstream signaling events.
-
Inhibition of SARS-CoV 3C-like Protease: this compound has been shown to inhibit the 3C-like protease of the SARS-CoV virus.[2][3][4] This viral enzyme is crucial for the proteolytic processing of the viral polyprotein, a necessary step for viral replication. By inhibiting this protease, this compound disrupts the viral life cycle.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with this compound's mechanisms of action.
Caption: 5-HT2A/2C Receptor Signaling Pathway and Inhibition by this compound.
Caption: Inhibition of SARS-CoV Replication by this compound via 3CLpro.
Pharmacokinetics of this compound: A Data Gap
Despite its long history and renewed interest, a detailed and publicly accessible pharmacokinetic profile of this compound is not available. The preliminary clinical studies conducted in the 1960s have been referenced in modern literature, but the specific data regarding its absorption, distribution, metabolism, and excretion (ADME) in humans have not been published in accessible formats.[2][4][5][6]
For researchers and drug development professionals, this data gap presents a significant challenge in evaluating the therapeutic potential and safety profile of this compound. To provide a relevant framework, the following sections detail the well-documented pharmacokinetics of Ketanserin, a structurally related 5-HT2 receptor antagonist. This comparative data can offer valuable insights into the potential pharmacokinetic properties of this compound.
Comparative Pharmacokinetics: The Case of Ketanserin
Ketanserin is another potent 5-HT2 receptor antagonist that has been extensively studied. The following tables summarize its key pharmacokinetic parameters in various species, including humans.
Table 1: Pharmacokinetic Parameters of Ketanserin in Humans
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~50% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [7] |
| Plasma Protein Binding | ~95% | [7] |
| Volume of Distribution (Vd) | 3 - 6 L/kg | [7] |
| Elimination Half-life (t½) | 12 - 25 hours | [7] |
| Metabolism | Extensive hepatic metabolism | [7] |
| Primary Metabolites | Ketanserin-ol (major), N-dealkylated metabolites | [7] |
| Excretion | Primarily renal (as metabolites) | [7] |
Table 2: Comparative Pharmacokinetics of Ketanserin in Animal Models
| Species | Bioavailability (Oral) | Elimination Half-life (t½) | Primary Excretion Route | Reference |
| Rat | >80% | 2 - 5 hours | Fecal | [7] |
| Dog | >80% | 3 - 15 hours | Fecal | [7] |
| Rabbit | Not reported | ~1.5 hours | Not reported | [7] |
Typical Experimental Protocols for Pharmacokinetic Studies
The following outlines the general methodologies employed in the pharmacokinetic evaluation of compounds like this compound and Ketanserin, based on the available literature for Ketanserin.
Animal Studies
-
Animal Models: Male and female rats (e.g., Wistar or Sprague-Dawley), beagle dogs, and rabbits are commonly used.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 2.5-10 mg/kg) is administered to determine parameters like clearance and volume of distribution.
-
Oral (PO): A single oral gavage dose (e.g., 10-40 mg/kg) is given to assess bioavailability and absorption rate.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation. Urine and feces are collected over a set period (e.g., 24, 48, 72 hours) using metabolic cages.
-
Sample Analysis: Plasma, urine, and fecal homogenate concentrations of the parent drug and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.
Human Studies
-
Study Design: A single-dose, open-label, two-way crossover design is often employed. Healthy volunteers are administered a single IV dose and a single oral dose, separated by a washout period.
-
Dosing:
-
Intravenous (IV): A single infusion or bolus (e.g., 10 mg).
-
Oral (PO): A single tablet or solution (e.g., 40 mg).
-
-
Sample Collection: Serial blood samples are collected over 48-72 hours. Urine is collected at intervals for up to 72 hours.
-
Sample Analysis: Plasma and urine concentrations of the drug and metabolites are quantified using a validated HPLC-UV or LC-MS/MS method.
Analytical Method Validation
A robust and validated bioanalytical method is crucial for accurate pharmacokinetic analysis. The validation process typically includes:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
The following diagram illustrates a typical workflow for a pharmacokinetic study.
Caption: General workflow for preclinical and clinical pharmacokinetic studies.
Conclusion
This compound is a compound with a dual mechanism of action, acting as a potent 5-HT2A/2C receptor antagonist and a promising inhibitor of the SARS-CoV 3C-like protease. While its pharmacological activities are of significant interest, the lack of publicly available, detailed pharmacokinetic data from its early clinical evaluations presents a major hurdle for its further development. The comprehensive pharmacokinetic profile of the related compound, Ketanserin, provides a valuable, albeit indirect, reference for researchers. Future investigations into this compound would necessitate a full pharmacokinetic characterization, following established preclinical and clinical protocols, to fully assess its therapeutic potential and establish a safe and effective dosing regimen. The development and validation of a sensitive and specific bioanalytical method for the quantification of this compound in biological matrices would be a critical first step in this endeavor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of this compound in human isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorption, metabolism and excretion of ketanserin in man after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinanserin: A Comprehensive Safety and Toxicity Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cinanserin, a compound initially developed in the 1960s as a serotonin 5-HT2A/2C receptor antagonist, has seen renewed interest due to its potential antiviral properties, specifically as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV. This technical guide provides a comprehensive overview of the available safety and toxicity data on this compound, compiled from historical preclinical and clinical studies as well as more recent in vitro research. The information is intended to support researchers, scientists, and drug development professionals in evaluating the potential risks and therapeutic opportunities associated with this molecule. Key findings include evidence of hepatotoxicity in rats following chronic high-dose administration, which led to the discontinuation of its initial clinical development. This guide summarizes acute, subchronic, and chronic toxicity findings, in vitro cytotoxicity, and available information on genotoxicity and reproductive toxicity. Methodological details of key experiments are provided to aid in the interpretation and contextualization of the data.
Introduction
This compound is a synthetic molecule with a dual mechanism of action. Primarily, it functions as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors, with a significantly higher affinity for the 5-HT2A subtype.[1] This activity led to its initial investigation as a potential treatment for psychiatric disorders such as schizophrenia.[2] More recently, this compound has been identified as an inhibitor of the 3C-like protease of SARS-CoV, a critical enzyme in the viral replication cycle, highlighting its potential as a repurposed antiviral agent.[3][4] Despite its therapeutic potential, early clinical development was halted due to significant toxicity findings in preclinical studies.[3] This guide aims to provide a detailed and structured overview of the known safety and toxicity profile of this compound.
Pharmacological Mechanisms
This compound's biological effects are primarily attributed to two distinct molecular interactions:
-
Serotonin 5-HT2A/2C Receptor Antagonism: this compound competitively binds to and blocks the activation of 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors involved in a multitude of physiological and neurological processes.
-
Inhibition of Viral 3C-like Protease: this compound has been shown to inhibit the enzymatic activity of the 3C-like protease of SARS-CoV, thereby interfering with the processing of viral polyproteins necessary for replication.[3][4]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A clinical trial of an antiserotonin compound, this compound, in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Known Off-Target Effects of Cinanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin is a synthetic compound developed in the 1960s, primarily characterized as a serotonin 5-HT₂ receptor antagonist.[1][2] It demonstrates a higher affinity for the 5-HT₂ₐ subtype over the 5-HT₂꜀ subtype and has a very low affinity for 5-HT₁ receptors.[2] While its initial development focused on its serotonergic activity, subsequent research has unveiled significant off-target effects, most notably the inhibition of the 3C-like protease (3CLpro) essential for the replication of certain coronaviruses. This guide provides a comprehensive overview of both the on-target and known off-target activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts.
On-Target Activity: Serotonin Receptor Antagonism
This compound's primary pharmacological action is the blockade of 5-HT₂ₐ and 5-HT₂꜀ receptors. It has approximately 50-fold higher affinity for the 5-HT₂ₐ receptor than for the 5-HT₂꜀ receptor.[2] This antagonism interferes with the canonical Gq-coupled signaling pathway initiated by serotonin.
Quantitative Data: Serotonin Receptor Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Source |
| 5-HT₂ | This compound | 41 | Rat | Leysen, J. E., et al. (1981) |
| 5-HT₁ | This compound | 3500 | Rat | Leysen, J. E., et al. (1981) |
Signaling Pathway: 5-HT₂ₐ Receptor Antagonism
Activation of the 5-HT₂ₐ receptor by serotonin typically initiates a signaling cascade through a Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. This compound, as an antagonist, binds to the 5-HT₂ₐ receptor and prevents this cascade from being initiated by serotonin.
Caption: 5-HT₂ₐ receptor signaling pathway and the inhibitory action of this compound.
Off-Target Profile
While developed as a serotonin antagonist, this compound exhibits several notable off-target activities.
Coronavirus 3C-like Protease (3CLpro) Inhibition
A significant off-target effect of this compound is its ability to inhibit the 3C-like protease (3CLpro or Main Protease, Mpro) of coronaviruses, including SARS-CoV and HCoV-229E.[3][4][5][6] This viral enzyme is crucial for processing viral polyproteins into functional proteins required for viral replication. By inhibiting 3CLpro, this compound can disrupt the viral life cycle.
Quantitative Data: 3CLpro Inhibition and Binding Affinity
| Target Enzyme | Assay Type | Parameter | Value (µM) | Source |
| SARS-CoV 3CLpro | FRET Assay | IC₅₀ | 4.92 | Chen L, et al. (2005)[4] |
| HCoV-229E 3CLpro | FRET Assay | IC₅₀ | 4.68 | Chen L, et al. (2005)[4] |
| SARS-CoV 3CLpro | SPR | K₋ | 49.4 | Chen L, et al. (2005)[7] |
| HCoV-229E 3CLpro | SPR | K₋ | 18.2 | Chen L, et al. (2005)[7] |
Mechanism: Inhibition of Coronavirus Replication
The coronavirus genome is translated into large polyproteins that must be cleaved by viral proteases, including 3CLpro, to release functional non-structural proteins (nsps). These nsps form the replicase-transcriptase complex, which is essential for replicating the viral RNA genome. This compound binds to the 3CLpro active site, preventing the cleavage of the polyprotein and thereby halting the formation of the replication machinery.
Caption: this compound inhibits viral replication by blocking 3CLpro-mediated polyprotein processing.
Other Potential Off-Target Activities
Cytotoxicity Profile
This compound has been shown to have low toxicity in cell culture models.
| Cell Line | Assay Type | Parameter | Value (µM) | Source |
| Vero Cells | MTT Assay | CC₅₀ | > 200 | Jin Z, et al. (2020) |
| MRC-5 Cells | CellTiter 96 | CC₅₀ | > Test Range (up to 134 µM) | Chen L, et al. (2005)[4] |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT₂ Receptor Affinity
This protocol is based on the methodologies used for characterizing 5-HT₂ receptor antagonists.
-
Receptor Preparation:
-
Homogenize rat frontal cortex tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add membrane preparation (50-120 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin at its K₋ concentration), and varying concentrations of this compound (or other competing ligands).
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM ketanserin) to a set of wells.
-
Incubate the plate at 30-37°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 2: FRET-based 3CLpro Inhibition Assay
This protocol is adapted from studies investigating inhibitors of SARS-CoV 3CLpro.[4]
-
Reagents and Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme: Purified recombinant SARS-CoV 3CLpro, diluted in assay buffer to a final concentration of 20-50 nM.
-
Substrate: A FRET-based peptide substrate, such as (Dabcyl)KTSAVLQ-SGFRKME(Edans)-NH₂, diluted to a final concentration of 10-20 µM.
-
Test Compound: this compound dissolved in DMSO, then serially diluted.
-
-
Assay Procedure:
-
In a 96-well microplate, add the 3CLpro enzyme solution.
-
Add varying concentrations of this compound (or DMSO for control).
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature (or 37°C) to allow for binding.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Normalize the data to the control (DMSO only) to determine the percentage of inhibition for each this compound concentration.
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the workflow for determining the binding kinetics of this compound to 3CLpro.[7]
References
- 1. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor binding assay [bio-protocol.org]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cinanserin In Vitro Assay: A Comprehensive Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vitro evaluation of Cinanserin. It covers its dual activities as an antagonist of the serotonin 5-HT2A and 5-HT2C receptors and as an inhibitor of the SARS-CoV 3C-like protease (3CLpro). This guide includes summaries of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate research and development.
Introduction
This compound is a versatile compound with well-documented pharmacological activities. It is recognized as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors, making it a valuable tool for neuroscience research and a potential therapeutic agent for various neurological and psychiatric disorders.[1] Additionally, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV, highlighting its potential as an antiviral agent.[2][3][4][5][6][7] This document outlines detailed in vitro assay protocols to characterize these activities.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's activity.
Table 1: Antiviral Activity of this compound
| Parameter | Target | Assay Type | Value | Reference |
| IC50 | SARS-CoV 3CLpro | Enzymatic (FRET) | 5 µM | [2][4][5][6][7] |
| IC50 | HCoV-229E 3CLpro | Enzymatic (FRET) | 5 µM | [2][4][5] |
| IC50 | SARS-CoV Replication | Cell-based | 19 - 34 µM | [2][4][5][6] |
| IC50 | HCoV-229E Replication | Cell-based | 19 - 34 µM | [2][4][5] |
Table 2: Serotonin Receptor Antagonist Activity of this compound
| Parameter | Target | Assay Type | Value |
| Affinity | 5-HT2A Receptor | Radioligand Binding | ~50-fold higher than for 5-HT2C |
| Affinity | 5-HT2C Receptor | Radioligand Binding | Lower than for 5-HT2A |
| Functional Activity | 5-HT2A/2C Receptors | Calcium Flux Assay | Antagonist |
Note: Specific Ki values for this compound from the provided search results were not available. The protocol below describes how to determine these values.
Signaling and Experimental Workflow Diagrams
Serotonin 5-HT2A/2C Receptor Signaling Pathway
Activation of 5-HT2A and 5-HT2C receptors, which are Gq/11 protein-coupled receptors, initiates a signaling cascade through phospholipase C (PLC).[4][6] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initial activation of this pathway by serotonin.
Caption: Serotonin 5-HT2A/2C receptor signaling pathway and the inhibitory action of this compound.
Coronavirus 3CLpro Inhibition Workflow
The antiviral activity of this compound is attributed to its inhibition of the viral 3C-like protease (3CLpro).[2][3][4][5][6][7] This enzyme is crucial for the proteolytic processing of viral polyproteins, a necessary step for viral replication. By inhibiting 3CLpro, this compound prevents the formation of a functional viral replication complex.
Caption: Mechanism of this compound's inhibition of coronavirus replication via 3CLpro.
Experimental Workflow for In Vitro Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing an antagonist like this compound against the 5-HT2A/2C receptors.
Caption: Workflow for in vitro characterization of a 5-HT receptor antagonist.
Experimental Protocols
Protocol 1: 5-HT2A/2C Receptor Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell membranes expressing human 5-HT2A or 5-HT2C receptors.
-
Radioligand: [3H]-Ketanserin (for 5-HT2A) or [3H]-Mesulergine (for 5-HT2C).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a non-labeled ligand (for non-specific binding).
-
50 µL of the this compound dilution.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Drying: Dry the filter plate.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: 5-HT2A/2C Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of this compound to antagonize serotonin-induced calcium mobilization in cells expressing the 5-HT2A or 5-HT2C receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Serotonin (5-HT) stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescent plate reader with an integrated fluid dispenser.
Procedure:
-
Cell Plating: Plate the cells in the microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add the desired concentrations of this compound to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Initiate reading and, after establishing a baseline, inject a pre-determined concentration of serotonin (e.g., EC80) into the wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for a set period to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (serotonin alone) against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: SARS-CoV 3CLpro Inhibition Assay (FRET-based)
This protocol assesses the inhibitory activity of this compound against the SARS-CoV 3C-like protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV 3CLpro.
-
FRET peptide substrate with a fluorophore and a quencher flanking the 3CLpro cleavage site.
-
This compound stock solution.
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA.
-
96- or 384-well black microplates.
-
Fluorescent plate reader.
Procedure:
-
Assay Setup: In a microplate, add:
-
Assay buffer.
-
This compound at various concentrations.
-
Recombinant 3CLpro enzyme.
-
-
Pre-incubation: Pre-incubate the enzyme with this compound for 15-30 minutes at room temperature.
-
Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes). Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the kinetic read). Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration to determine the IC50 value.[2][4][5]
References
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinanserin in Antiviral Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cinanserin, a compound originally developed as a serotonin antagonist in the 1960s, has demonstrated significant antiviral properties, particularly against coronaviruses.[1][2] Research has identified its primary mechanism of action as the inhibition of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of many viruses, including SARS-CoV.[1][2][3] By targeting 3CLpro, this compound disrupts the processing of viral polyproteins, thereby inhibiting viral replication.[3] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways to guide researchers in utilizing this compound for antiviral studies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound against various coronaviruses.
Table 1: In Vitro Inhibitory Activity of this compound against Viral Proteases
| Compound | Target Protease | Virus | Assay Type | IC50 (μM) | Reference |
| This compound | 3CLpro | SARS-CoV | FRET Assay | 4.92 | [1] |
| This compound hydrochloride | 3CLpro | SARS-CoV | FRET Assay | 5.05 | [1] |
| This compound | 3CLpro | HCoV-229E | FRET Assay | 4.68 | [1] |
| This compound hydrochloride | 3CLpro | HCoV-229E | FRET Assay | 5.68 | [1] |
| This compound Analog (Compound 26) | 3CLpro | SARS-CoV | FRET Assay | 1.06 | [4] |
Table 2: In Vitro Antiviral Activity of this compound
| Compound | Virus | Cell Line | Assay Type | IC50 (μM) | Notes | Reference |
| This compound | SARS-CoV | Vero | Viral RNA Reduction | 19 - 34 | Reduced viral RNA by up to 4 log units | [1][2] |
| This compound hydrochloride | SARS-CoV | Vero | Viral RNA Reduction | 19 - 34 | Reduced viral RNA by up to 2-3 log units | [1] |
| This compound | HCoV-229E | MRC-5 | Replicon System & Virus Titer | 19 - 34 | Strong inhibition of replication | [1][2] |
Signaling Pathway and Mechanism of Action
This compound's primary antiviral mechanism involves the direct inhibition of the viral 3C-like protease (3CLpro). This enzyme is essential for the proteolytic processing of the viral polyprotein, which is translated from the viral RNA genome. The polyprotein must be cleaved into individual functional proteins for the virus to replicate. By binding to the active site of 3CLpro, this compound blocks this cleavage, thus halting the viral replication cycle.
Caption: Mechanism of this compound's antiviral action via inhibition of the viral 3CL protease.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Materials:
-
Host cells (e.g., Vero E6, MRC-5)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 200 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a cell-only control (medium only).
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50).
Viral Titer Reduction Assay
Objective: To quantify the reduction in infectious virus particles produced in the presence of this compound.
Materials:
-
Host cells (e.g., Vero E6)
-
24-well cell culture plates
-
Virus stock with a known titer
-
This compound
-
Complete growth medium and infection medium (serum-free or low serum)
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution or specific viral antibody for immunofluorescence.
Protocol:
-
Seed host cells in 24-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in infection medium at non-toxic concentrations (determined from the cytotoxicity assay).
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of the different concentrations of this compound or vehicle control.
-
After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add fresh infection medium containing the respective concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Collect the supernatant from each well.
-
Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay.
-
Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the viral titer by 50%.
3CL Protease Inhibition Assay (FRET-based)
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of 3CL protease.
Materials:
-
Recombinant 3CL protease
-
Fluorogenic peptide substrate specific for 3CL protease (e.g., containing a FRET pair)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts)
-
This compound
-
96-well black plates (for fluorescence reading)
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add the recombinant 3CL protease to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific FRET pair in the substrate).
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antiviral potential of this compound.
Caption: General experimental workflow for antiviral testing of this compound.
References
- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of this compound analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinanserin Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin is a versatile pharmacological agent with a history as a serotonin 5-HT2A and 5-HT2C receptor antagonist.[1] It demonstrates approximately 50-fold higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor.[1] More recently, this compound has been identified as an inhibitor of the 3C-like proteinase (3CLpro or Mpro) of coronaviruses, including SARS-CoV, making it a molecule of interest in antiviral research.[2][3][4][5] Its dual activities make it a valuable tool for studies in neuroscience and virology.
These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound solutions to ensure reliable and reproducible results.
Data Summary
Solubility and Recommended Solvents
The following table summarizes the solubility and recommended solvent systems for preparing this compound solutions for various experimental needs.
| Solvent System | Maximum Solubility | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20.8 mg/mL (Stock Solution) | In vitro/In vivo | Used to prepare concentrated stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.52 mM) | In vivo | A multi-component system for achieving a clear working solution for animal studies.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.52 mM) | In vivo | An alternative formulation for in vivo use, employing sulfobutylether-β-cyclodextrin.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.52 mM) | In vivo | Suitable for experiments requiring an oil-based vehicle.[6] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Stability Period | Special Conditions |
| Powder | -20°C | Not specified | Keep container tightly sealed in a cool, well-ventilated area.[7] |
| Stock Solution (in solvent) | -80°C | Up to 6 months | Store sealed and away from moisture.[6][7] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Store sealed and away from moisture.[6] |
| In vivo Working Solution | N/A | Use same day | It is recommended to prepare fresh for each experiment.[6] |
Biological Activity
The following table presents key quantitative data on the biological activity of this compound.
| Target | Assay Type | Value Type | Value | Organism/System |
| 5-HT2 Receptor | Binding Affinity (Ki) | Ki | 3500 nM | Not specified |
| SARS-CoV 3CLpro | Binding Affinity (KD) | KD | 49.4 µM | SARS-CoV |
| HCoV-229E 3CLpro | Binding Affinity (KD) | KD | 18.2 µM | HCoV-229E |
| SARS-CoV 3CLpro | Enzyme Inhibition | IC50 | 4.92 - 5 µM | SARS-CoV |
| HCoV-229E 3CLpro | Enzyme Inhibition | IC50 | 4.68 µM | HCoV-229E |
| SARS-CoV Replication | Antiviral Assay | IC50 | 19 - 34 µM | In vitro |
| HCoV-229E Replication | Antiviral Assay | IC50 | 19 - 34 µM | In vitro |
Data sourced from multiple references.[2][3][6][8]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound hydrochloride (MW: 376.94 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.77 mg of this compound hydrochloride powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[6]
Preparation of In Vivo Working Solution (e.g., 2.08 mg/mL)
This protocol details the preparation of a working solution for in vivo administration using a common co-solvent system.[6]
Materials:
-
This compound stock solution (e.g., 20.8 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
Procedure:
-
To prepare 1 mL of working solution, begin with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
The final concentration will be 2.08 mg/mL. This solution should be clear.
-
Prepare this working solution fresh on the day of the experiment.[6]
Protocol: In Vitro Coronavirus Replication Inhibition Assay
This protocol provides a general methodology to assess the antiviral activity of this compound in a cell culture model.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 (or other target coronavirus)
-
This compound working solutions (prepared by diluting the DMSO stock in culture medium)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Virus Infection: Infect the cells with the target coronavirus at a specific Multiplicity of Infection (MOI), for example, 0.01.[8]
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) at 37°C and 5% CO2.[8]
-
Quantification of Viral Replication:
-
Collect the cell culture supernatant to quantify viral RNA via RT-qPCR.[8]
-
Alternatively, fix the cells and perform an immunofluorescence assay for viral proteins.
-
-
Cytotoxicity Assessment: In a parallel plate with uninfected cells, perform an MTT assay to assess the cytotoxicity of this compound at the tested concentrations.
-
Data Analysis: Calculate the IC50 value by fitting the viral inhibition data to a dose-response curve.
Protocol: In Vivo Administration in a Rat Model
This protocol is based on a study investigating the effects of this compound on burn-induced edema.[6]
Materials:
-
Male Wistar rats
-
Freshly prepared this compound in vivo working solution (e.g., for a 5 mg/kg dose)
-
Anesthesia
-
Intravenous injection equipment
Procedure:
-
Animal Preparation: Anesthetize the male Wistar rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dose Calculation: Calculate the required volume of the this compound working solution based on the animal's body weight to achieve the target dose (e.g., 5 mg/kg).
-
Administration: Administer the calculated volume of the this compound solution via intravenous injection.
-
Experimental Procedure: Proceed with the experimental model (e.g., induction of burn injury).
-
Monitoring and Endpoint: Monitor the animal throughout the experiment (e.g., for 2 hours) and collect relevant data, such as systemic burn edema and leukocyte-endothelial interactions.[6]
Visualizations: Pathways and Workflows
Caption: this compound antagonizes the 5-HT2A receptor signaling pathway.
Caption: this compound inhibits viral replication by targeting 3CLpro.
Caption: General experimental workflow for using this compound.
Safety and Handling
This compound hydrochloride should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[9]
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or fume hood.[7] Avoid dust formation.[9] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[7][9]
-
Spills: In case of a spill, absorb the solution with an inert material and decontaminate surfaces with alcohol. Dispose of contaminated material according to institutional guidelines.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[7][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 5. This compound | C20H24N2OS | CID 5475158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride|54-84-2|MSDS [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
Application of Cinanserin in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin is a selective antagonist of the serotonin 2 (5-HT2) receptor family, with a notable preference for this group over 5-HT1 receptors.[1][2] Initially explored in the 1960s for its potential antipsychotic properties in schizophrenia research, its application in modern neuroscience research is primarily focused on elucidating the roles of the 5-HT2A and 5-HT2C receptors in various physiological and pathological processes. These receptors are implicated in a wide range of functions, including mood, anxiety, cognition, and appetite regulation.[3] this compound serves as a valuable pharmacological tool to probe these functions. Beyond its activity at serotonin receptors, this compound has also been identified as an inhibitor of the 3C-like proteinase of the SARS coronavirus, though this action is distinct from its effects in the central nervous system.[4]
This document provides detailed application notes and protocols for the use of this compound in neuroscience research, targeting researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Receptor/Target | Species/System | Reference |
| Binding Affinity (Ki) | 41 nM | 5-HT2 Receptor Family | Not Specified | [2][5] |
| 3500 nM | 5-HT1 Receptor Family | Not Specified | [2][5] | |
| In Vivo Efficacy (Forced Swim Test) | 1, 2.5, and 5 µ g/mouse (i.c.v.) | 5-HT2 Receptors (presumed) | Mouse | [1] |
Signaling Pathways
This compound exerts its effects in the central nervous system primarily through the blockade of 5-HT2A and 5-HT2C receptors. These G protein-coupled receptors (GPCRs) are predominantly coupled to the Gq/11 signaling pathway.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade that leads to increased neuronal excitability. This compound, as an antagonist, blocks these downstream effects.
References
- 1. Imaging the 5-HT2C receptor with PET: Evaluation of 5-HT2C and 5-HT2A affinity of pimavanserin in the primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Spatial Memory: Anxiolytic and Antidepressant Effects of Tapinanthus dodoneifolius (DC) Danser in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinanserin: A Versatile Antagonist for Interrogating Serotonin Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin, a potent and selective antagonist of the 5-HT2A and 5-HT2C serotonin receptors, serves as a critical pharmacological tool for elucidating the complex roles of serotonin in the central and peripheral nervous systems.[1] Developed in the 1960s, its utility in research continues to expand, offering insights into receptor function, downstream signaling cascades, and the physiological and behavioral consequences of serotonin pathway modulation.[1] These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key in vitro and in vivo experimental paradigms, and visualizations of the signaling pathways it modulates. While primarily a 5-HT2 receptor antagonist, it is noteworthy that this compound has also been identified as an inhibitor of the 3C-like protease (3CLpro) of SARS-CoV, a significant off-target effect that should be considered in experimental design.[2][3][4][5]
Pharmacological Profile of this compound
This compound exhibits a significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor and has a very low affinity for 5-HT1 receptors.[1] This selectivity makes it an invaluable tool for dissecting the specific contributions of 5-HT2 receptor subtypes to various physiological processes.
Quantitative Data: Receptor Binding Affinities and Inhibitory Concentrations
The following tables summarize the key quantitative parameters of this compound's interaction with its primary targets and a notable off-target.
| Target | Parameter | Value | Reference |
| 5-HT2 Receptor | Ki | 41 nM | [6] |
| 5-HT1 Receptor | Ki | 3500 nM | [6] |
| Off-Target | Parameter | Value | Reference |
| SARS-CoV 3CLpro | IC50 | ~5 µM | [2][3] |
| HCoV-229E 3CLpro | IC50 | ~5 µM | [3] |
| SARS-CoV (in vitro replication) | IC50 | 19-34 µM | [3] |
Serotonin 5-HT2A Receptor Signaling Pathways
This compound's primary mechanism of action involves the blockade of 5-HT2A receptor-mediated signaling. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 signaling pathway.[7] Activation of this pathway initiates a cascade of intracellular events, including the activation of Phospholipase C (PLC) and Phospholipase A2 (PLA2).[1][6][8][9][10][11]
Gq/Phospholipase C (PLC) Pathway
Phospholipase A2 (PLA2) Pathway
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to study serotonin pathways.
In Vitro Application: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from standard radioligand binding assay procedures and is designed to determine the binding affinity of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]Ketanserin (radioligand)
-
This compound hydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [3H]Ketanserin (at a concentration near its Kd), 50 µL of binding buffer, and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of [3H]Ketanserin, 50 µL of a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone), and 100 µL of the membrane suspension.
-
This compound Competition: 50 µL of [3H]Ketanserin, 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Ketanserin binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Serotonin-Mediated Platelet Aggregation
This protocol assesses the ability of this compound to inhibit serotonin-induced platelet aggregation, a functional consequence of 5-HT2A receptor activation on platelets.
Materials:
-
Freshly drawn human blood from healthy, drug-free donors
-
Acid-citrate-dextrose (ACD) solution
-
Platelet-rich plasma (PRP)
-
Serotonin hydrochloride
-
This compound hydrochloride
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect blood into tubes containing ACD. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).
-
Assay:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of serotonin (e.g., 1-5 µM).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: Measure the maximum aggregation percentage for each condition. Plot the percentage of inhibition of serotonin-induced aggregation against the this compound concentration to determine the IC50 value.[12]
In Vivo Application: Assessment of Anxiety- and Depression-Like Behavior in Mice
This protocol describes the use of this compound to investigate the role of 5-HT2A/2C receptors in anxiety- and depression-like behaviors in a mouse model of acute restraint stress.[13]
Animals:
-
Adult male mice (e.g., C57BL/6)
Materials:
-
This compound hydrochloride
-
Sterile saline solution
-
Intracerebroventricular (i.c.v.) injection apparatus
-
Restraint stress device
-
Elevated Plus Maze (EPM) apparatus
-
Forced Swim Test (FST) apparatus
-
Video tracking software
Procedure:
-
Animal Habituation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice for several days prior to testing.
-
Acute Restraint Stress (ARS): Place mice in a well-ventilated restraint tube for a period of 4 hours.[13]
-
Drug Administration: Immediately after the stress period, administer this compound (e.g., 1, 2.5, and 5 µ g/mouse ) or vehicle (saline) via i.c.v. microinjection.[13]
-
Behavioral Testing (30 minutes post-injection):
-
Elevated Plus Maze (EPM): Place each mouse in the center of the EPM, facing an open arm, and allow it to explore for 5 minutes. Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm time and entries is indicative of an anxiolytic-like effect.
-
Forced Swim Test (FST): Place each mouse in a cylinder of water from which it cannot escape for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound in stressed and non-stressed animals.
Conclusion
This compound remains a cornerstone tool for researchers investigating the multifaceted roles of serotonin, particularly through the 5-HT2A and 5-HT2C receptors. Its well-characterized pharmacological profile, coupled with established in vitro and in vivo experimental paradigms, allows for the precise dissection of serotonin-mediated signaling pathways and their physiological consequences. By employing the protocols and understanding the signaling cascades outlined in these application notes, researchers can effectively leverage this compound to advance our understanding of serotonergic systems in health and disease. It is, however, crucial to remain cognizant of its off-target activities, such as the inhibition of viral proteases, to ensure accurate interpretation of experimental results.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. The effect of ketanserin on serotonin-induced vascular responses in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of interaction between flibanserin and antidepressants in inducing serotonergic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mianserin: is the intraperitoneal route of administration the best? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Effect of treatment at weaning with the serotonin antagonist mianserin on the brain serotonin and cerebrospinal fluid nocistatin level of adult female rats: a case of late imprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinanserin in SARS-CoV Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin, a compound originally developed as a serotonin antagonist, has been identified as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is critical for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] Inhibition of this protease is a key strategy for the development of anti-coronaviral therapeutics. These application notes provide a comprehensive protocol for conducting SARS-CoV protease assays using this compound, along with relevant quantitative data and a visualization of the experimental workflow and inhibitory mechanism.
Quantitative Data Summary
The inhibitory activity of this compound and its hydrochloride salt against SARS-CoV 3CLpro has been quantified in multiple studies. The following table summarizes the key inhibitory concentrations.
| Compound | Target Protease | IC50 (µM) | Assay Type | Reference |
| This compound | SARS-CoV 3CLpro | 4.92 | FRET Assay | [1] |
| This compound Hydrochloride | SARS-CoV 3CLpro | 5.05 | FRET Assay | [1] |
| This compound | SARS-CoV-2 Mpro | 125 | FRET Assay | [3] |
| This compound | SARS-CoV-2 Mpro (Antiviral EC50) | 20.61 | qRT-PCR | [3] |
Experimental Protocols
This section details the methodology for a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against SARS-CoV 3CLpro. This protocol is synthesized from established methodologies in the field.[4][5][6]
Materials and Reagents
-
Recombinant SARS-CoV 3CLpro
-
Fluorogenic peptide substrate (e.g., labeled with a FRET pair like EDANS and DABCYL)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)[7]
-
DMSO (for dissolving this compound)
-
96-well black plates
-
Fluorescence plate reader
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare a working solution of the fluorogenic peptide substrate in assay buffer.
-
Prepare a working solution of recombinant SARS-CoV 3CLpro in assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the diluted this compound solutions to the appropriate wells.
-
Include control wells:
-
Negative Control (No Inhibition): Add assay buffer with the corresponding DMSO concentration instead of this compound.
-
Positive Control (100% Inhibition): Can be a known potent inhibitor or no enzyme control.
-
Blank Control: Assay buffer only (for background fluorescence).
-
-
Add the SARS-CoV 3CLpro solution to all wells except the blank control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by the protease separates the FRET pair, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the data to the negative control (0% inhibition) and positive control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Signaling Pathway: Inhibition of Viral Polyprotein Processing
The following diagram illustrates the mechanism of action of this compound in inhibiting the processing of the SARS-CoV replicase polyprotein by the 3CL protease.
Caption: Mechanism of this compound Inhibition of SARS-CoV Replication.
Experimental Workflow: FRET-Based Protease Assay
The diagram below outlines the key steps in the FRET-based assay for determining the inhibitory activity of this compound.
Caption: Workflow for this compound SARS-CoV Protease FRET Assay.
References
- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of this compound analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
Application Notes and Protocols for Cinanserin Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cinanserin in various experimental settings, including antiviral, anticancer, and serotonin receptor antagonism studies. Detailed protocols for key assays and visualizations of relevant pathways and workflows are included to facilitate experimental design and execution.
Antiviral Applications of this compound
This compound has demonstrated significant antiviral activity, particularly against coronaviruses. It functions by inhibiting the 3C-like protease (3CLpro), a crucial enzyme for viral replication.[1][2][3]
Suitable Cell Lines and Quantitative Data for Antiviral Studies
| Cell Line | Virus | Assay | Key Parameter | Value (µM) | Reference |
| Vero | SARS-CoV | Viral RNA Reduction | IC50 | 31 | [2] |
| Vero | SARS-CoV | Viral Titer Reduction | IC90 | 66 | [2] |
| MRC-5 | HCoV-229E | Viral Titer Reduction | IC50 | 19-34 | [2] |
| BHK-Rep-1 | HCoV-229E Replicon | Replicon Assay | - | - | [2] |
| BHK-21 | - | Cytotoxicity | - | - | [2] |
| Vero | - | Cytotoxicity | CC50 | >134 | [2] |
| MRC-5 | - | Cytotoxicity | - | No measurable toxicity in test range | [2] |
Experimental Workflow for Antiviral Screening
Caption: Workflow for assessing the antiviral activity of this compound.
Antiviral Experimental Protocols
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of susceptible cells (e.g., Vero) in 6-well plates
-
Virus stock of known titer
-
Serial dilutions of this compound
-
Overlay medium (e.g., 1% methylcellulose in culture medium)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Seed 6-well plates with host cells and grow to confluency.
-
Remove growth medium and infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with medium containing various concentrations of this compound and 1% methylcellulose.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with 0.1% crystal violet for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the IC50 value.
This method quantifies the amount of viral RNA in cell culture supernatants to assess the inhibitory effect of this compound.
Materials:
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probes specific for the target virus
-
Real-time PCR instrument
Protocol:
-
Infect host cells with the virus and treat with different concentrations of this compound as described above.
-
After the incubation period, collect the cell culture supernatants.
-
Extract viral RNA from the supernatants using a suitable RNA extraction kit.
-
Perform one-step qRT-PCR using a master mix containing reverse transcriptase and DNA polymerase.
-
Set up the reaction with specific primers and a fluorescent probe targeting a conserved region of the viral genome.
-
Run the qRT-PCR protocol on a real-time PCR instrument.
-
Quantify the viral RNA levels based on the cycle threshold (Ct) values and a standard curve.
-
Determine the IC50 value based on the reduction in viral RNA levels at different this compound concentrations.
Anticancer Applications of this compound
While this compound is primarily known for its antiviral and serotonin receptor antagonist activities, its core structure, cinnamic acid, is found in various derivatives with demonstrated cytotoxic effects against cancer cell lines. The potential of this compound as an anticancer agent is an area for further investigation.
Suitable Cell Lines for Anticancer Screening
The following cell lines have been used to test the cytotoxicity of cinnamic acid derivatives and could be suitable for initial screening of this compound.
| Cell Line | Cancer Type | Reference for Related Compounds |
| HeLa | Cervical Cancer | [4] |
| K562 | Myelogenous Leukemia | [5] |
| MCF-7 | Breast Cancer (estrogen-receptor positive) | [6][7][8] |
| A549 | Lung Cancer | [9][10] |
| PC-3 | Prostate Cancer | [9] |
| SGC-7901 | Gastric Cancer | [9] |
| MDA-MB-435s | Melanoma | [9] |
Experimental Workflow for Anticancer Screening
Caption: Workflow for evaluating the anticancer activity of this compound.
Anticancer Experimental Protocol
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Serotonin Receptor Antagonism Applications of this compound
This compound is a known antagonist of the serotonin 5-HT2A and 5-HT2C receptors, with a higher affinity for the 5-HT2A subtype.[11]
Suitable Cell Lines and Quantitative Data for 5-HT2A Receptor Studies
| Cell Line | Assay Type | Key Parameter | Value | Reference |
| CHO-K1 (stably expressing human 5-HT2A receptor) | Functional Assay (IP1) | IC50 | Not specified for this compound | [1] |
| CHO-K1 (stably expressing human 5-HT2A receptor) | Functional Assay (Calcium Flux) | - | - | [1] |
| Rat frontal cortex membranes | Radioligand Binding Assay | Ki | 41 nM (for 5-HT2) | [1] |
5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling pathway via Gq protein.
Serotonin Receptor Antagonism Experimental Protocol
This assay measures the ability of this compound to block serotonin-induced increases in intracellular calcium in cells expressing the 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Serotonin (5-HT) solution
-
Serial dilutions of this compound
-
Fluorescent plate reader with an injection system
Protocol:
-
Seed the 5-HT2A expressing CHO-K1 cells into 96-well plates and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence.
-
Inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin measuring the change in fluorescence over time, which corresponds to the influx of intracellular calcium.
-
The inhibitory effect of this compound is determined by the reduction in the serotonin-induced fluorescence signal.
-
Calculate the IC50 of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyprusjmedsci.com [cyprusjmedsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antitumor evaluation of dihydroartemisinin-cinnamic acid ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species [mdpi.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Cinanserin: Application Notes for Use as a Control in Experimental Design
Introduction
Cinanserin is a compound historically characterized as a serotonin receptor antagonist. Its primary and most well-documented activity is the blockade of 5-HT2A and 5-HT2C receptors. Due to this specific antagonism, it has been utilized in neuroscience and pharmacology to probe the function of these receptors. However, subsequent research has revealed that this compound possesses significant off-target activities, most notably the inhibition of the 3C-like protease (3CLpro or Mpro) essential for the replication of various coronaviruses, including SARS-CoV.[1][2][3][4][5] This dual activity profile necessitates careful consideration when employing this compound as a control in experimental setups. These application notes provide a comprehensive overview of this compound's activities, detailed protocols for its use, and critical guidance on its appropriate application as a negative or positive control.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data regarding this compound's inhibitory activities against its primary serotonin receptor targets and its significant off-target viral protease target.
Table 1: Inhibition of Coronavirus 3C-like Protease (3CLpro)
| Virus Target | Assay Type | IC50 Value (µM) | Reference |
| SARS-CoV 3CLpro | Enzymatic (Fluorogenic Substrate) | 5 | [1][2][3][4] |
| Human Coronavirus 229E (HCoV-229E) 3CLpro | Enzymatic (Fluorogenic Substrate) | 5 | [1][2][3] |
| SARS-CoV (in cell culture) | Antiviral Assay (Vero cells) | 19 - 34 | [1][2][3][6] |
| HCoV-229E (in cell culture) | Antiviral Assay | 19 - 34 | [1][2][3] |
Table 2: Serotonin Receptor Activity
| Receptor Target | Activity | Notes | Reference |
| 5-HT2A Receptor | Antagonist | Primary, well-characterized activity. | [7][8][9][10][11] |
| 5-HT2C Receptor | Antagonist | Primary, well-characterized activity. | [7][8] |
Mandatory Visualizations: Signaling Pathways and Experimental Logic
The diagrams below illustrate the two primary mechanisms of action for this compound. Understanding these distinct pathways is critical for its proper use as an experimental control.
Caption: this compound as a 5-HT2A receptor antagonist.
Caption: this compound's off-target inhibition of viral 3CLpro.
Experimental Protocols
Protocol 1: Use of this compound in a 3CLpro Inhibition Assay (FRET-based)
This protocol describes how to test this compound's inhibitory effect on SARS-CoV 3CLpro, where it serves as a positive control .
Objective: To measure the dose-dependent inhibition of SARS-CoV 3CLpro by this compound.
Materials:
-
Recombinant, purified SARS-CoV 3CLpro enzyme.
-
Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay Buffer: 20 mM Tris, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.8.
-
This compound hydrochloride (powder).
-
Dimethyl sulfoxide (DMSO).
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.
-
Enzyme Preparation: Dilute the recombinant 3CLpro in assay buffer to the desired working concentration (e.g., 0.5 µM).
-
Assay Setup:
-
To test wells, add 5 µL of diluted this compound.
-
To positive control wells (no inhibition), add 5 µL of assay buffer with DMSO.
-
To negative control wells (no enzyme activity), add 10 µL of assay buffer.
-
Add 5 µL of diluted 3CLpro enzyme to the test and positive control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (final concentration e.g., 20 µM) to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm). Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data by setting the positive control (enzyme + substrate + DMSO) to 100% activity and the negative control (substrate only) to 0% activity.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: this compound as a Negative Control in a Non-5-HT2 Receptor Binding Assay
This protocol provides a conceptual framework for using this compound as a negative control to demonstrate the specificity of a novel ligand for a different receptor target (e.g., Dopamine D2 receptor).
Objective: To demonstrate that a novel radioligand ([³H]-Compound X) does not bind to 5-HT2A/2C receptors, using this compound to occupy those sites.
Materials:
-
Cell membranes prepared from cells expressing the Dopamine D2 receptor.
-
Cell membranes prepared from cells expressing the 5-HT2A receptor (for control experiment).
-
[³H]-Compound X (the novel D2 ligand being tested).
-
This compound.
-
Unlabeled Haloperidol (a known D2 antagonist, for positive control).
-
Binding Buffer.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: Prepare reaction tubes containing:
-
Total Binding: D2 receptor membranes, [³H]-Compound X, and binding buffer.
-
Non-specific Binding: D2 receptor membranes, [³H]-Compound X, and a high concentration of unlabeled Haloperidol (e.g., 10 µM).
-
This compound Control: D2 receptor membranes, [³H]-Compound X, and a high concentration of this compound (e.g., 10 µM).
-
-
Incubation: Incubate all tubes at room temperature for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Compare the counts in the "this compound Control" tube to the "Total Binding" tube.
-
Application Notes: Considerations for Using this compound as a Negative Control
The primary utility of a negative control is to demonstrate specificity and rule out alternative explanations for an observed effect. Given this compound's potent activities at two distinct molecular targets, its use as a negative control is highly context-dependent and requires careful justification.
1. Context: Studies on Viral Replication and Protease Inhibition
-
Inappropriate Use: this compound should NOT be used as a negative control in studies investigating novel inhibitors of coronavirus 3CLpro.[1][2][3] Its established inhibitory activity at this enzyme means it will produce a positive result, confounding the experiment.[4][6][12]
-
Appropriate Use: In this context, this compound serves as an excellent positive control . It can be used to validate the assay setup and provide a benchmark against which new potential inhibitors can be compared.[13][14]
2. Context: Studies on Serotonin Signaling
-
Appropriate Use as a Specificity Control: If an experiment is designed to investigate the effects of a compound on a different serotonin receptor subtype (e.g., 5-HT1A) or another neurotransmitter system (e.g., dopamine receptors), this compound can be used to demonstrate that the observed effects are not mediated by 5-HT2A/2C receptors. The logic is that if this compound (which blocks 5-HT2A/2C) does not prevent the effect of the test compound, then the effect is likely not occurring through those receptors.
-
Potential Confounding Factors: Researchers must remain aware of this compound's other potential activities. If the experimental system (e.g., cell line, animal model) could be affected by protease inhibition or other unknown off-target effects, results should be interpreted with caution. For example, in complex behavioral studies in animals, this compound can produce its own effects on anxiety and depression-like responses, which could complicate its use as a simple "inactive" control.[15]
3. General Recommendations for Use as a Negative Control
-
Justification is Key: The rationale for using this compound as a negative control must be explicitly stated and justified in the experimental design and any resulting publications.
-
Characterize the System: Before using this compound as a negative control, confirm that the experimental system is not sensitive to its known off-target effects (e.g., ensure the cells or tissues used do not rely on a protease that this compound might inhibit).
-
Use Multiple Controls: Relying on a single control compound is rarely sufficient. The best practice is to use a panel of controls, including structurally unrelated compounds and compounds with different known mechanisms of action, to build a stronger case for the specificity of the observed experimental effect.
References
- 1. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 6. lowtoxinforum.com [lowtoxinforum.com]
- 7. researchgate.net [researchgate.net]
- 8. Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of serotonin 5-HT(2A/2C) antagonists on associative learning in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of 5-HT(2A) and 5-HT(2C) receptor blockade on strategy-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of this compound analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Determining the IC50 of Cinanserin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinanserin is a versatile pharmacological agent initially developed in the 1960s as a serotonin 5-HT2A/5-HT2C receptor antagonist.[1] More recently, it has been identified as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV, highlighting its potential as a broad-spectrum antiviral agent.[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound against these distinct molecular targets. It represents the concentration of the inhibitor required to reduce the activity of a specific biological or biochemical process by 50%. This document provides detailed protocols for determining the IC50 of this compound against its key targets using both cell-based and enzyme-based assays.
Principle of IC50 Determination: The determination of an IC50 value involves treating the target (e.g., a receptor-expressing cell line or a purified enzyme) with a range of concentrations of the inhibitor. The biological response is measured at each concentration, and the data are plotted on a graph with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percentage of inhibition on the y-axis. A sigmoidal dose-response curve is then fitted to the data using non-linear regression to calculate the precise concentration at which 50% inhibition is achieved.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: 5-HT2A Receptor Signaling Pathway Blocked by this compound.
Caption: General Experimental Workflow for IC50 Determination.
Data Presentation
Summarized below are the reported inhibitory concentrations (IC50) and binding affinities (Ki, Kd) of this compound against its primary targets.
| Target | Assay Type | Parameter | Value | Organism/System | Reference |
| 5-HT2 Receptor | Radioligand Binding | Ki | 41 nM | - | [2][3] |
| 5-HT1 Receptor | Radioligand Binding | Ki | 3500 nM | - | [2][3] |
| SARS-CoV 3CLpro | Enzyme (FRET) | IC50 | 4.92 µM | Recombinant Protein | |
| HCoV-229E 3CLpro | Enzyme (FRET) | IC50 | 4.68 µM | Recombinant Protein | |
| SARS-CoV 3CLpro | Binding (SPR) | Kd | 49.4 µM | Recombinant Protein | [3] |
| HCoV-229E 3CLpro | Binding (SPR) | Kd | 18.2 µM | Recombinant Protein | [3] |
| SARS-CoV | Antiviral (Cell-based) | IC50 | 31 µM | Infected Vero E6 cells | |
| HCoV-229E | Antiviral (Cell-based) | IC50 | 19-34 µM | Replicon System/Infected Cells |
Note: The Ki (inhibition constant) is a measure of binding affinity. While not identical to the IC50, it is a related measure of potency, with lower values indicating higher affinity.
Experimental Protocols
Protocol 1: Cell-Based Calcium Flux Assay for 5-HT2A Receptor Antagonism
This protocol describes how to measure this compound's ability to inhibit serotonin-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.
1. Materials and Reagents:
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[4][5]
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM, Calcium-6, or a commercial kit (e.g., EarlyTox Cardiotoxicity Kit).[6]
-
Probenecid: (Optional, but recommended) An anion-exchange transport inhibitor to prevent dye leakage.
-
5-HT2A Agonist: Serotonin (5-Hydroxytryptamine) prepared as a concentrated stock in water or assay buffer.
-
Test Compound: this compound hydrochloride dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Instrumentation: A fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation 3).[6]
2. Experimental Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the assay plate at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate for 24-48 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye-loading solution in assay buffer according to the manufacturer's instructions. This typically involves diluting the calcium dye (e.g., Fluo-4 AM to 2-5 µM) and adding probenecid (2-5 mM).
-
Aspirate the culture medium from the wells and add 100 µL (for 96-well plate) of the dye-loading solution.
-
Incubate the plate in the dark for 60-90 minutes at 37°C, followed by 30 minutes at room temperature.[4][6]
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound in assay buffer from the DMSO stock. Typically, an 8- to 12-point, 3-fold serial dilution is performed. Ensure the final DMSO concentration in the well is ≤0.5%.
-
Include "vehicle control" wells (DMSO only) and "no agonist" wells.
-
Add the diluted this compound or vehicle to the wells.
-
Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.[4]
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Set the instrument to measure fluorescence kinetically (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's injector, add a concentration of serotonin that elicits a submaximal (EC80) response.
-
Continue recording the fluorescence signal for 90-120 seconds to capture the peak response and subsequent decay.[4]
-
3. Data Analysis:
-
Determine the maximum fluorescence peak height for each well.
-
Normalize the data: The response in the vehicle-treated wells (stimulated with agonist) represents 0% inhibition, and the response in the "no agonist" wells represents 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic (variable slope) equation to determine the IC50 value.
Protocol 2: Enzyme-Based FRET Assay for 3CL Protease Inhibition
This protocol uses Förster Resonance Energy Transfer (FRET) to measure the enzymatic activity of 3C-like protease and its inhibition by this compound. The assay relies on a peptide substrate containing a cleavage site flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). Cleavage of the substrate separates the pair, leading to an increase in fluorescence.
1. Materials and Reagents:
-
Enzyme: Purified, recombinant 3CL protease (e.g., from SARS-CoV).
-
Substrate: A FRET peptide substrate with a 3CLpro cleavage site (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans).[7]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[7]
-
Test Compound: this compound hydrochloride dissolved in DMSO.
-
Assay Plate: Black, low-volume 384-well microplate.
-
Instrumentation: A fluorescence plate reader capable of top-reading kinetic measurements (e.g., excitation at 340 nm, emission at 490 nm).[7]
2. Experimental Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO and dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the 3CL protease to its final working concentration (e.g., 15 nM) in assay buffer.[7] Add the diluted enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the enzyme.
-
Reaction Initiation and Measurement:
-
Prepare the FRET substrate in assay buffer to its final working concentration (e.g., 25 µM).[7]
-
Add the substrate solution to all wells to start the reaction.
-
Immediately place the plate in the reader and begin measuring the fluorescence intensity every 60 seconds for 30-60 minutes.
-
3. Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).
-
Normalize the data: The rate of the "no inhibitor" control is set to 100% activity (0% inhibition), and the rate of the "no enzyme" control is set to 0% activity (100% inhibition).
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data using non-linear regression to determine the IC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols: Cinanserin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin, initially developed in the 1960s as a selective serotonin 5-HT2A/5-HT2C receptor antagonist, has emerged as a valuable tool in antiviral drug discovery.[1] Subsequent research identified it as an inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of various coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2][3] The crucial role of Mpro in the viral life cycle makes it a prime target for antiviral therapeutics.[3][4]
These application notes provide a comprehensive overview of this compound's use in high-throughput screening (HTS) assays, particularly for the discovery of novel coronavirus Mpro inhibitors. Included are its mechanism of action, a summary of its inhibitory activity, and detailed protocols for its application in relevant HTS assays.
Mechanism of Action: Inhibition of Coronavirus Main Protease (Mpro)
The coronavirus genome is translated into large polyproteins that must be cleaved into functional non-structural proteins to form the viral replication and transcription complex.[5] The main protease (Mpro) is the enzyme responsible for the majority of these cleavage events.[4] this compound acts as an inhibitor of Mpro, effectively halting the viral replication process.[2] It has been shown to bind to the active site of the protease, with evidence suggesting it may form an irreversible covalent bond with the catalytic cysteine residue (Cys145), which is part of the Cys-His catalytic dyad.[2][4] This action prevents the processing of the viral polyproteins, thereby suppressing viral replication.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Cinanserin: A Tool for Interrogating Viral Replication Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin, a compound originally developed in the 1960s as a serotonin (5-HT2A/5-HT2C) receptor antagonist, has emerged as a valuable tool for virological research.[1] Its potent antiviral activity, particularly against coronaviruses, stems from its ability to inhibit the viral 3C-like protease (3CLpro), an enzyme critical for the viral life cycle.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of viral replication, offering insights for researchers in virology and professionals in antiviral drug development.
Mechanism of Action
This compound's primary antiviral mechanism is the inhibition of the 3C-like protease (3CLpro), also known as the main protease (Mpro).[4][5] This cysteine protease is essential for the replication of many viruses, including coronaviruses.[5][6] The viral genome is initially translated into large polyproteins that must be cleaved into individual functional non-structural proteins (nsps) to form the replicase-transcriptase complex.[5][6] 3CLpro is responsible for the majority of these proteolytic cleavages.[5]
By binding to the active site of 3CLpro, this compound blocks the processing of the viral polyproteins, thereby preventing the formation of a functional replication complex and halting viral replication.[4] This specific mode of action makes this compound a valuable probe for studying the role of 3CLpro in viral life cycles and a potential scaffold for the development of novel antiviral therapeutics.
Caption: Mechanism of action of this compound in inhibiting viral replication.
Data Presentation
In Vitro Antiviral Activity of this compound
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against various coronaviruses and their 3CL proteases.
| Virus/Enzyme | Assay Type | Cell Line/System | IC50 (µM) | Reference |
| SARS-CoV 3CLpro | Enzymatic (FRET) | N/A | 5 | [2][3][7] |
| HCoV-229E 3CLpro | Enzymatic (FRET) | N/A | 5 | [2][3] |
| SARS-CoV | Viral Replication | BHK-Rep-1 cells | 19-34 | [7] |
| SARS-CoV | Viral Replication | Vero cells | 19-34 | [2][3] |
| HCoV-229E | Viral Replication | MRC-5 cells | 19-34 | [2][3] |
| Murine Hepatitis Virus (MHV) | Viral Replication | CCL-9.1 cells | 31.25 µg/mL |
Experimental Protocols
3C-like Protease (3CLpro) Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound against viral 3CL proteases.
Caption: Workflow for the 3CLpro FRET-based inhibition assay.
Materials:
-
Recombinant 3CLpro (e.g., from SARS-CoV or HCoV-229E)
-
FRET-based peptide substrate specific for 3CLpro
-
Assay buffer (e.g., 50 mM HEPES pH 7.5)
-
This compound (and other test compounds)
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add recombinant 3CLpro to each well to a final concentration of approximately 100 nM.[8]
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add the FRET substrate to all wells to a final concentration of 1 µM to start the enzymatic reaction.[8]
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the fluorescence curve) for each concentration of this compound.
-
Normalize the velocities to the DMSO control.
-
Plot the normalized velocities against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Coronavirus Replication Inhibition Assay (Plaque Reduction Neutralization Test - PRNT)
This protocol outlines a method to assess the ability of this compound to inhibit the replication of a live coronavirus, such as SARS-CoV-2 or HCoV-229E, by quantifying the reduction in viral plaques.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MRC-5 or HuH7 for HCoV-229E)[9]
-
Coronavirus stock of known titer (PFU/mL)
-
Cell culture medium
-
This compound
-
Semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
-
Pre-incubate the diluted virus with the this compound dilutions for 1 hour at 37°C.
-
-
Infection:
-
Remove the culture medium from the cell monolayers.
-
Add the virus-Cinanserin mixtures to the respective wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization:
-
Fix the cells with formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.
-
HCoV-229E Replicon Assay
This protocol describes the use of a coronavirus replicon system to specifically study the effect of this compound on viral RNA replication, independent of viral entry and assembly.
Materials:
-
Stable cell line containing an HCoV-229E replicon (e.g., BHK-Rep-1) or a transient transfection system.[2]
-
Replicon constructs often contain a reporter gene (e.g., luciferase or fluorescent protein).
-
Cell culture medium
-
This compound
-
Luciferase assay reagent (if applicable)
-
Plate reader (for luminescence or fluorescence)
Procedure:
-
Cell Seeding: Plate the replicon-containing cells in multi-well plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 24-72 hours).
-
Reporter Gene Assay:
-
Lyse the cells according to the reporter gene assay manufacturer's protocol.
-
Measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a cell viability control (e.g., using a CellTiter-Glo assay).
-
Calculate the percentage of replication inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
This compound serves as a specific and potent inhibitor of coronavirus 3CLpro, making it an invaluable research tool for dissecting the mechanisms of viral replication. The protocols provided herein offer a framework for researchers to utilize this compound in enzymatic, cell-based, and replicon-based assays to further elucidate the intricacies of viral life cycles and to aid in the discovery and development of novel antiviral agents.
References
- 1. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Coronavirus-229E Hijacks Key Host-Cell RNA-Processing Complexes for Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis After Cinanserin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of cinanserin, a potent 5-HT2A/5-HT2C serotonin receptor antagonist. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments aimed at elucidating the impact of this compound on key signaling pathways.
Introduction
This compound is a well-characterized antagonist of the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes.[1][2][3] Upon activation, these receptors primarily couple to the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This initiates a cascade of downstream events, including the activation of Protein Kinase C (PKC) and the modulation of intracellular calcium levels. Furthermore, 5-HT2A and 5-HT2C receptor signaling can influence other critical cellular pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
Western blot analysis is an indispensable technique to study the effects of this compound on these signaling pathways by quantifying the changes in the expression and phosphorylation status of key proteins. This document provides detailed protocols for cell treatment, sample preparation, and Western blot analysis, along with representative data to guide your research.
Key Signaling Pathways and Targets for Western Blot Analysis
The primary mechanism of action of this compound involves the blockade of 5-HT2A and 5-HT2C receptors. Therefore, Western blot analysis should focus on the downstream effectors of these receptors. Key protein targets include:
-
Phospholipase C (PLC): While total PLC levels are not expected to change with short-term treatment, its activation can be indirectly assessed by examining downstream events.
-
Protein Kinase C (PKC): Analysis of the phosphorylation of PKC isoforms (e.g., p-PKCα/β II) can indicate the level of its activation.
-
Akt (Protein Kinase B): The phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) is a critical indicator of the PI3K/Akt pathway activation.
-
Extracellular signal-regulated kinase (ERK): The phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204 is a hallmark of MAPK/ERK pathway activation.
By analyzing these targets, researchers can dissect the molecular mechanisms underlying the pharmacological effects of this compound.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Culture: Plate cells (e.g., HEK293, SH-SY5Y, or other relevant cell lines endogenously or exogenously expressing 5-HT2A/2C receptors) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 6 hours, 24 hours).
II. Sample Preparation: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.[4][5]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).[6]
-
Based on the protein concentration, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).
-
III. Western Blot Protocol
-
Sample Preparation for Gel Electrophoresis:
-
To the calculated volume of each protein lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8]
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6][9][10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p-ERK, anti-p-PKC) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer according to the manufacturer's instructions and incubate for 1 hour at room temperature with gentle agitation.[9]
-
-
Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, the membrane should be washed, blocked, and re-probed with another primary antibody (e.g., for total Akt, total ERK, or a loading control like GAPDH or β-actin).
-
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments investigating the effect of this compound on key signaling proteins. The data is presented as the relative band intensity normalized to a loading control and then expressed as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on Akt and ERK Phosphorylation
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound (1 µM) | 0.65 ± 0.07 | 0.72 ± 0.06 |
| This compound (5 µM) | 0.42 ± 0.04 | 0.51 ± 0.05 |
| This compound (10 µM) | 0.28 ± 0.03 | 0.35 ± 0.04 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are represented as mean ± SEM from three independent experiments. |
Table 2: Effect of this compound on PKC Activation
| Treatment | p-PKC (pan-βII Ser660) / Total PKC (Fold Change) |
| Vehicle Control | 1.00 ± 0.09 |
| This compound (1 µM) | 0.78 ± 0.08 |
| This compound (5 µM) | 0.59 ± 0.06 |
| This compound (10 µM) | 0.45 ± 0.05** |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are represented as mean ± SEM from three independent experiments. |
Visualizations
Signaling Pathway of 5-HT2A/2C Receptors and the Point of this compound Intervention
Caption: 5-HT2A/2C receptor signaling cascade and inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. msudenver.edu [msudenver.edu]
- 7. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cinanserin not dissolving in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cinanserin.
Troubleshooting Guide: this compound Not Dissolving in Solution
If you are experiencing issues with dissolving this compound, please consult the following guide for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | This compound hydrochloride has good solubility in DMSO and water. For in vitro experiments, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For in vivo studies, co-solvent systems are often necessary. |
| Precipitation During Preparation | If precipitation or phase separation occurs while preparing your solution, gentle heating and/or sonication can be used to aid dissolution.[1] Be cautious with temperature to avoid degradation of the compound. |
| Incorrect Solvent Order | When using a multi-solvent system, the order of addition is critical. Follow established protocols precisely. For example, a common protocol involves first dissolving this compound in DMSO, then adding PEG300, mixing, adding Tween-80, mixing again, and finally adding saline.[1] |
| Low-Quality or Degraded Compound | Ensure you are using a high-quality source of this compound. If the compound has been stored improperly or for an extended period, it may have degraded, affecting its solubility. |
| Insufficient Mixing | Ensure vigorous and thorough mixing after the addition of each solvent to achieve a homogenous solution. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound hydrochloride?
A1: For stock solutions, this compound hydrochloride is soluble in DMSO at 125 mg/mL (331.62 mM) and in water at 100 mg/mL (265.29 mM).[1] It is important to note that ultrasonic treatment may be necessary to achieve complete dissolution.[1] For in vivo preparations, multi-solvent systems are typically employed.
Q2: Can I heat the solution to help dissolve this compound?
A2: Yes, gentle heating can be used to aid in the dissolution of this compound if you observe precipitation.[1] However, it is crucial to monitor the temperature closely to prevent any potential degradation of the compound.
Q3: My this compound is precipitating out of my aqueous working solution. How can I prevent this?
A3: When diluting a DMSO stock solution into an aqueous buffer, precipitation can occur. To avoid this, consider using a co-solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution of at least 2.08 mg/mL.[1] Another option is to use 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to keep the solution sealed and protected from moisture.[1]
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for experimental use.
Protocol 1: In Vivo Formulation (with PEG300 and Tween-80)
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
Protocol 2: In Vivo Formulation (with SBE-β-CD)
This protocol also yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline to the DMSO stock.
-
Mix thoroughly until the solution is clear.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's dual inhibitory mechanism of action.
References
Technical Support Center: Troubleshooting Inconsistent Results with Cinanserin Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting inconsistent results in experiments involving Cinanserin. The information is presented in a question-and-answer format to directly address common issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary and historically recognized mechanism of action for this compound?
A1: this compound was first identified in the 1960s as a serotonin receptor antagonist, with specific activity against the 5-HT₂ₐ and 5-HT₂꜀ receptors.[1] It exhibits a significantly higher affinity for the 5-HT₂ₐ receptor, approximately 50-fold greater than for the 5-HT₂꜀ receptor, and has a very low affinity for 5-HT₁ receptors.[1] Therefore, its primary mechanism is the blockade of serotonin signaling through these specific G protein-coupled receptors (GPCRs).[2]
Q2: What are the more recently discovered "off-target" effects of this compound?
A2: A significant off-target effect of this compound is its ability to inhibit the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses.[3] This enzyme is critical for the virus's life cycle, as it processes viral polyproteins into functional units required for replication.[3][4] This inhibitory action has been demonstrated against the proteases of SARS-CoV and SARS-CoV-2.[1][3] This dual activity is a major source of potential experimental misinterpretation.
Q3: Why do I see a significant difference between this compound's IC₅₀ value for 3CL protease inhibition and its IC₅₀ for antiviral activity in cell culture?
A3: This is a critical observation. The IC₅₀ for inhibiting the enzymatic activity of purified 3CLpro is approximately 5 µM.[3][5] However, the IC₅₀ for reducing viral replication in cell-based assays is notably higher, ranging from 19 to 34 µM.[3][5][6] This discrepancy can be attributed to several factors:
-
Cellular Permeability: this compound must cross the cell membrane to reach the viral protease in the cytoplasm. Inefficient transport into the cell can lead to a lower effective intracellular concentration compared to the concentration applied externally.
-
Compound Stability: The compound may be metabolized or degraded within the cell, reducing its availability to inhibit the target.
-
Efflux Pumps: Cells may actively transport the compound out via efflux pumps, lowering its intracellular concentration.
-
Assay Conditions: The controlled environment of an enzymatic assay with a purified protein is vastly different from the complex milieu of a living cell used in an antiviral assay.
Q4: What are the solubility and stability characteristics of this compound?
A4: this compound is a lipophilic molecule, and like related compounds such as cinnarizine, it has poor aqueous solubility.[7] This is a common reason for inconsistent results, as the compound may precipitate out of solution, especially in aqueous buffers at higher concentrations. For experimental use, the hydrochloride salt (this compound hydrochloride) is often preferred as it typically offers improved solubility and stability in aqueous solutions.[3] It is crucial to ensure the compound is fully dissolved before application. If solubility issues persist, consider using a small amount of a suitable solvent like DMSO for stock solutions, followed by dilution in media, ensuring the final solvent concentration is non-toxic to the cells.
Q5: Should I use the free base or the hydrochloride salt of this compound in my experiments?
A5: For most in vitro experiments, particularly those involving cell culture or aqueous buffers, This compound hydrochloride is the recommended form.[3] The hydrochloride salt generally provides better solubility and stability in aqueous media, leading to more reproducible concentrations.[3] When comparing results across studies, it is essential to note which form of the compound was used, as this can impact the effective concentration.
Section 2: Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| High variability or inconsistent results in cell-based assays. | 1. Poor Solubility: this compound may be precipitating in your culture medium. | 1a. Use this compound hydrochloride. 1b. Prepare a high-concentration stock solution in DMSO and dilute to the final concentration, ensuring the final DMSO percentage is low (<0.1%) and consistent across all wells. 1c. Visually inspect solutions and wells for any signs of precipitation. 1d. Perform a solubility test in your specific experimental buffer/medium. |
| 2. Compound Adsorption: The compound may adsorb to plasticware (plates, tubes). | 2. Use low-adhesion plasticware and minimize the number of transfer steps. | |
| 3. Inconsistent Cell Density: Variations in cell seeding can significantly alter results.[8] | 3. Ensure a homogenous single-cell suspension before plating and use calibrated multichannel pipettes for seeding. | |
| Lower-than-expected potency in antiviral assays. | 1. Compound Degradation: this compound may be unstable in your specific medium or under your incubation conditions (e.g., light exposure, temperature). | 1a. Prepare fresh dilutions from a frozen stock solution for each experiment. 1b. Protect solutions from light. 1c. Refer to the supplier's datasheet for stability information. |
| 2. Cell Line Specificity: The antiviral effect can be dependent on the cell line used. | 2. Confirm that your cell line is appropriate for the virus being studied. The original studies used Vero and MRC-5 cells.[3] | |
| 3. High Multiplicity of Infection (MOI): A very high viral load may overwhelm the inhibitory capacity of the compound. | 3. Optimize the MOI for your assay. The original SARS-CoV inhibition assays used an MOI of 0.01.[3] | |
| Unexpected cytotoxicity observed. | 1. High Solvent Concentration: If using a solvent like DMSO, the final concentration may be toxic to your cells. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO) and include a vehicle control in your experiment. |
| 2. Contaminated Compound: The this compound powder or solution may be contaminated. | 2. Use a high-purity compound (≥99%) from a reputable supplier. Filter-sterilize your stock solution if appropriate. | |
| 3. Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. | 3. Always run a parallel cytotoxicity assay (e.g., MTT, Resazurin) without the virus to determine the compound's direct effect on cell viability.[3][9] | |
| Inconsistent results in protease inhibition assays. | 1. Incorrect Buffer Conditions: Enzyme activity is highly sensitive to pH, ionic strength, and co-factors. | 1. Ensure the assay buffer composition is optimal for 3CLpro activity. |
| 2. Substrate Degradation: The fluorogenic peptide substrate can degrade over time. | 2. Aliquot and store the substrate as recommended by the manufacturer and avoid repeated freeze-thaw cycles. | |
| 3. Inhibitor Precipitation: this compound may not be soluble at the tested concentrations in the assay buffer. | 3. Check for solubility in the final assay buffer. The presence of detergents in the buffer may help, but their compatibility with the enzyme must be verified. |
Section 3: Data Summary Tables
Table 1: this compound Activity Profile (IC₅₀ Values)
| Target | Assay Type | IC₅₀ Value | Reference(s) |
| SARS-CoV 3CL Protease | Enzymatic (FRET) | ~5.0 µM | [3][5] |
| HCoV-229E 3CL Protease | Enzymatic (FRET) | ~5.0 µM | [3] |
| SARS-CoV Replication | Cell-Based (Vero cells) | 19 - 34 µM | [3][5][9] |
| HCoV-229E Replication | Cell-Based (MRC-5 cells) | Not explicitly stated, but potent inhibition shown | [3] |
Table 2: Receptor Binding Affinity Profile
| Target Receptor | Affinity/Activity | Note | Reference(s) |
| 5-HT₂ₐ | Antagonist | ~50-fold higher affinity than for 5-HT₂꜀ | [1] |
| 5-HT₂꜀ | Antagonist | Lower affinity compared to 5-HT₂ₐ | [1] |
| 5-HT₁ | Very Low Affinity | Negligible binding at typical concentrations | [1] |
Section 4: Experimental Protocols
Protocol 1: FRET-Based 3CL Protease Inhibition Assay
This protocol is a generalized methodology based on published literature.[3][10]
-
Reagents & Materials:
-
Purified, active 3CL protease (e.g., from SARS-CoV).
-
FRET peptide substrate specific for 3CLpro.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound hydrochloride dissolved in an appropriate solvent (e.g., DMSO).
-
Black, flat-bottom 96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (buffer + solvent) and a no-enzyme negative control.
-
In a 96-well plate, add 50 µL of the diluted this compound or control solutions to respective wells.
-
Add 25 µL of the 3CL protease solution (at a pre-optimized concentration) to each well except the no-enzyme control.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence over 30-60 minutes at the appropriate excitation/emission wavelengths for the FRET pair.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay using Resazurin
This protocol is a standard method for assessing the cytotoxic effects of a compound.[8][11]
-
Reagents & Materials:
-
Adherent cell line of interest (e.g., Vero, A549) in culture.
-
Complete cell culture medium.
-
This compound hydrochloride dissolved in DMSO.
-
Resazurin sodium salt solution (e.g., AlamarBlue™).
-
Clear, flat-bottom 96-well cell culture plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare 2x concentrated serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle controls (medium + solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), matching the duration of your primary assay (e.g., antiviral assay).
-
Add 10 µL of the Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta.
-
Measure the fluorescence at ~560 nm excitation and ~590 nm emission.
-
Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).
-
Section 5: Diagrams and Workflows
Caption: Simplified 5-HT2A Receptor Signaling Pathway and this compound's Site of Action.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results with this compound.
Caption: Standard Experimental Workflow for a Resazurin-Based Cytotoxicity Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lowtoxinforum.com [lowtoxinforum.com]
- 7. Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics [mdpi.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of this compound analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Cinanserin Cytotoxicity in Cell Culture: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cinanserin cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound is primarily known as a serotonin 5-HT2 receptor antagonist.[1][2][3] It also exhibits inhibitory activity against the 3C-like protease (3CLpro) of coronaviruses, which has been the focus of much of its recent research.[4][5][6][7]
Q2: Is this compound cytotoxic to cells in culture?
A2: In the context of its antiviral activity, this compound has been reported to be non-toxic at concentrations effective against viruses like SARS-CoV.[4][5][8] For instance, in Vero, BHK-21, and MRC-5 cells, no significant cytotoxicity was observed at concentrations that inhibit viral replication.[4] However, like most chemical compounds, this compound can be expected to exhibit cytotoxicity at higher concentrations. Specific IC50 values for cytotoxicity in a wide range of cancer or non-cancerous cell lines (in a non-viral context) are not extensively reported in publicly available literature.
Q3: What is the difference between this compound and this compound hydrochloride in cell culture experiments?
A3: this compound hydrochloride is the salt form of this compound, which generally has improved solubility in aqueous solutions, including cell culture media. While both forms are used in research, the hydrochloride salt is often preferred for its better handling and solubility characteristics. In one study, this compound was noted to be more active than its hydrochloride form, which may be due to its less hydrophilic nature, potentially allowing for more efficient cell membrane penetration.[9]
Q4: How should I prepare a stock solution of this compound?
A4: this compound hydrochloride is soluble in water (up to 50 mM) and DMSO (up to 125 mg/mL), though sonication may be required to fully dissolve the compound. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Can this compound's 5-HT2 receptor antagonism cause off-target effects in my cell culture experiments?
A5: Yes, as a 5-HT2 receptor antagonist, this compound can have off-target effects in cells that express these receptors. Serotonin signaling can influence cell proliferation, migration, and survival. For example, another 5-HT2A receptor antagonist, ritanserin, has been shown to induce apoptosis in human colorectal cancer cell lines.[10] Therefore, if your cell line of interest expresses 5-HT2 receptors, you should consider that some of the observed effects of this compound could be mediated through this pathway.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Death
Possible Cause 1: High Concentration of this compound
-
Recommendation: Perform a dose-response experiment to determine the optimal non-toxic and effective concentration range for your specific cell line. Start with a wide range of concentrations to establish a toxicity profile.
Possible Cause 2: Solvent Toxicity
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically below 0.5%). Always include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments.
Possible Cause 3: Off-Target Effects
-
Recommendation: If your cells express 5-HT2 receptors, the observed cytotoxicity could be an on-target effect of this compound's primary pharmacology. You can investigate this by using other 5-HT2 receptor antagonists or agonists to see if they produce similar or opposing effects.
Possible Cause 4: Compound Instability
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. While information on its long-term stability in culture medium is limited, it is good practice to minimize the time the compound is in the medium before and during the experiment.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause 1: Issues with MTT or Similar Viability Assays
-
Recommendation: The MTT assay measures metabolic activity, which may not always directly correlate with cell number. Compounds can interfere with the assay, for example, by chemically reducing the MTT reagent or by causing an increase in cellular metabolic activity as a stress response, leading to an apparent increase in viability at certain concentrations.[11]
-
Troubleshooting Steps:
-
Visually inspect the cells under a microscope to confirm cell death.
-
Run a control plate with this compound in cell-free medium to check for direct reduction of the MTT reagent.[11]
-
Consider using an alternative viability assay that relies on a different principle, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a trypan blue exclusion assay (which measures membrane integrity).
-
-
Possible Cause 2: this compound Precipitation
-
Recommendation: this compound may precipitate out of solution at high concentrations in aqueous media.
-
Troubleshooting Steps:
-
Visually inspect your treatment media for any signs of precipitation.
-
If precipitation is observed, you may need to lower the concentration or use a different solvent system (while being mindful of solvent toxicity).
-
-
Possible Cause 3: Cell Seeding Density
-
Recommendation: The initial cell seeding density can significantly impact the outcome of cytotoxicity assays. Ensure you are using a consistent and optimal seeding density for your cell line and the duration of the experiment.
Quantitative Data
The majority of publicly available data on this compound's effects on cell viability comes from studies on its antiviral properties, where cytotoxicity was assessed to ensure the observed antiviral effect was not due to cell death.
Table 1: Reported IC50 Values and Cytotoxicity Observations for this compound
| Compound | Cell Line | Assay | IC50 / Observation | Context | Reference |
| This compound | Vero | MTT | No evidence of toxicity in the concentration range tested (up to 50 µg/mL or 134 µM) | Antiviral (SARS-CoV) | [4] |
| This compound | BHK-21 | Not specified | No cytotoxicity observed at 30 µg/mL (78 µM) | Antiviral (HCoV-229E replicon) | [4] |
| This compound hydrochloride | MRC-5 | CellTiter 96 Aqueous One | Not specified, but used to determine non-toxic concentrations for antiviral assays | Antiviral (HCoV-229E) | [4] |
| This compound | Multiple | Not specified | Antiviral IC50 values ranging from 19 to 34 µM at non-toxic concentrations | Antiviral (Coronaviruses) | [4][5] |
Note: Specific IC50 values for this compound-induced cytotoxicity in a broad range of cancer cell lines are not widely available in the literature. Researchers are encouraged to determine these values empirically for their cell lines of interest.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general method for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM.
-
Also prepare a vehicle control (medium with the highest percentage of DMSO used).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Distinguishing Between Apoptosis and Necrosis using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Can be Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Distinguishing apoptosis and necrosis with Annexin V/PI.
Caption: Potential this compound-induced signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Serotonin 5-HT2A Receptor Antagonist Ritanserin Induces Apoptosis in Human Colorectal Cancer and Acts in Synergy with Curcumin - International Biological and Biomedical Journal [ibbj.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cinanserin Concentration for Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Cinanserin for its antiviral effects. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Toxicity / Low Cell Viability | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the CC50 value in your specific cell line. Use concentrations well below the CC50 for antiviral experiments.[1] |
| Cell line is particularly sensitive to the compound. | Test a range of concentrations starting from very low (e.g., sub-micromolar) and titrate up. Consider using a different, less sensitive cell line if appropriate for your viral model. | |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control. | |
| No or Weak Antiviral Effect Observed | This compound concentration is too low. | Titrate the concentration of this compound upwards, ensuring it remains below the cytotoxic concentration. The effective concentration (IC50) can vary between viruses and cell lines.[1][2] |
| The virus is not susceptible to this compound. | This compound's primary mechanism is the inhibition of 3C-like protease (3CLpro), mainly found in coronaviruses.[1][2][3][4] It is not expected to be effective against viruses lacking this enzyme, such as Human Rhinovirus 14 (HRV-14).[1] | |
| Issues with the antiviral assay. | Verify the plaque reduction assay or other antiviral assays with a known positive control inhibitor. Ensure proper virus titer and cell monolayer health. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound and store them appropriately. Aliquot and freeze for long-term storage to avoid repeated freeze-thaw cycles. | |
| Inaccurate pipetting or dilutions. | Calibrate pipettes regularly and perform serial dilutions carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral mechanism of action for this compound?
A1: this compound's main antiviral mechanism is the inhibition of the 3C-like proteinase (3CLpro or Mpro), an essential enzyme for the replication of many coronaviruses.[1][2][3][4] By blocking this protease, this compound prevents the processing of viral polyproteins into their functional components, thus halting viral replication.[3]
Q2: What is a good starting concentration for my antiviral experiments with this compound?
A2: A good starting point is to test a range of concentrations based on published IC50 values. For coronaviruses like SARS-CoV and HCoV-229E, IC50 values for viral replication inhibition in cell culture have been reported to be in the range of 19 to 34 µM.[1][2][5][6][7] However, it is crucial to first determine the cytotoxicity of this compound in your specific cell line.
Q3: How do I determine the optimal, non-toxic concentration of this compound?
A3: The optimal concentration provides the highest antiviral activity with the lowest toxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.
Q4: Against which viruses is this compound effective?
A4: this compound has demonstrated strong inhibitory effects against coronaviruses, including SARS-CoV and Human Coronavirus 229E (HCoV-229E).[1][2] Its efficacy is linked to the presence of a 3C-like protease. It has been shown to be ineffective against viruses like Human Rhinovirus 14 (HRV-14), which has a different protease.[1]
Q5: Can I use this compound hydrochloride instead of this compound?
A5: Yes, studies have shown that this compound hydrochloride exhibits similar inhibitory activity against coronavirus 3CLpro and viral replication.[1][8]
Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound against Viral Proteases and Replication
| Target | Virus | Assay Type | IC50 (µM) | Reference(s) |
| 3C-like Protease (3CLpro) | SARS-CoV | FRET Assay | ~5 | [1][2][5][7] |
| 3C-like Protease (3CLpro) | HCoV-229E | FRET Assay | ~5 | [1] |
| Viral Replication | SARS-CoV | Cell-based Assay | 19 - 34 | [1][2][5][6][7] |
| Viral Replication | HCoV-229E | Cell-based Assay | 19 - 34 | [1][2][5] |
| Viral Replication | Murine Hepatitis Virus (MHV) | Cell-based Assay | 31.25 µg/mL |
Table 2: Cytotoxic Concentrations (CC50) of this compound in Different Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Reference(s) |
| Vero E6 | CellTiter-Glo | 31 | [9] |
| BHK-21 | MTT Assay | No toxicity observed in the tested range | [1] |
| MRC-5 | CellTiter 96 Aqueous One | No toxicity observed in the tested range | [5] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Treatment: After 24 hours, remove the old medium from the cells and add the this compound dilutions. Incubate for a period that matches your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.[10]
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer on the day of infection.[11][12]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[11][13]
-
Infection: Remove the culture medium from the cells and inoculate with the virus-Cinanserin mixtures. Allow the virus to adsorb for 1 hour.[12]
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding this compound concentration to restrict virus spread to adjacent cells.[11][13]
-
Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-4 days).[14]
-
Staining and Counting: Fix the cells (e.g., with formalin) and stain with a dye like crystal violet to visualize and count the plaques.[12][13]
-
Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Visualizations
Caption: Antiviral mechanism of this compound targeting the viral 3CL protease.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. lowtoxinforum.com [lowtoxinforum.com]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Viral Plaque Assay Protocol | BioRender Science Templates [biorender.com]
- 13. researchgate.net [researchgate.net]
- 14. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
Cinanserin batch-to-batch variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability of Cinanserin.
Troubleshooting Guide: Inconsistent Experimental Results
Problem 1: Reduced or No Inhibition of Target Protease (e.g., SARS-CoV-2 3CLpro)
You observe a significant decrease or complete loss of inhibitory activity of this compound in your enzymatic assays compared to previous batches.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Lower Purity of the New Batch | 1. Verify Purity via HPLC: Perform a High-Performance Liquid Chromatography (HPLC) analysis to determine the purity of the new this compound batch. Compare the chromatogram with that of a previously well-performing batch or a certified reference standard. 2. Quantify Active Compound: Use a validated HPLC method with a calibration curve to quantify the exact concentration of this compound in the new batch. | If purity is lower than specified (typically ≥98%), contact the supplier for a replacement or a certificate of analysis for the specific batch. Adjust experimental concentrations based on the quantified purity if a replacement is not immediately available, but be aware that impurities might still interfere with the assay. |
| Presence of Inhibitory Impurities | 1. Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any potential impurities in the new batch that are absent in the reference batch. 2. Structural Elucidation of Impurities: If significant impurities are detected, further structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary to identify them. | If unknown peaks are detected in the chromatogram, especially those with significant area, it is likely that impurities are present. These impurities could be inactive isomers, degradation products, or residual starting materials from the synthesis, which may compete with this compound for binding to the target. It is highly recommended to acquire a new, high-purity batch. |
| Degradation of this compound | 1. Check Storage Conditions: Ensure that this compound has been stored according to the manufacturer's recommendations (typically desiccated at room temperature). 2. Visual Inspection: Check for any change in color or appearance of the compound. 3. Re-analyze by HPLC and LC-MS: Look for degradation products, which will appear as new peaks in the chromatogram. | If degradation is suspected, discard the batch and obtain a new one. Implement stricter storage protocols to prevent future degradation. |
Problem 2: Inconsistent Cellular Activity (e.g., Antiviral Efficacy)
Your cell-based assays show variable antiviral activity or unexpected cytotoxicity with a new batch of this compound.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Different Crystal Polymorphs | 1. Analyze by XRD: Use X-ray Diffraction (XRD) to determine the crystalline form of the this compound batch. Different polymorphs can have different solubilities and dissolution rates. 2. Solubility Test: Compare the solubility of the new batch in your experimental solvent with a previous batch. | If a different polymorphic form is identified, this can significantly impact the concentration of the active compound in your cell culture medium. Consider using a pre-solubilization method that ensures complete dissolution, such as creating a high-concentration stock in an appropriate organic solvent (e.g., DMSO) and then diluting it in the aqueous medium. |
| Presence of Cytotoxic Impurities | 1. Impurity Profiling by LC-MS: As in the previous problem, use LC-MS to identify any impurities. 2. Cytotoxicity Assay of the Batch: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) on the new batch and compare it to a reliable reference batch. | If the new batch shows higher cytotoxicity at concentrations where this compound should be non-toxic, it is likely contaminated with cytotoxic impurities. Do not use this batch for further experiments and report the issue to the supplier. |
| Incorrect Salt Form or Counter-ion Stoichiometry | 1. Verify Salt Form: If using a salt form (e.g., this compound hydrochloride), confirm the correct form is being used. 2. Elemental Analysis: If significant variability persists, elemental analysis can be used to confirm the elemental composition and stoichiometry of the salt. | An incorrect salt form or stoichiometry will lead to errors in calculating the molar concentration of the active compound. Always use the molecular weight of the specific form you have (salt or free base) for concentration calculations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for batch-to-batch variability in a synthetic small molecule like this compound?
A1: The most common sources of variability for synthetic small molecules include:
-
Purity and Impurities: The presence of by-products, unreacted starting materials, or degradation products can affect the compound's activity and toxicity.
-
Polymorphism: The existence of different crystalline forms can alter solubility, dissolution rate, and bioavailability.
-
Residual Solvents: Solvents used in the manufacturing process can remain in the final product and may have biological effects.
-
Salt Form and Stoichiometry: Inconsistencies in the salt form (e.g., hydrochloride vs. free base) or the ratio of the active molecule to the counter-ion will affect the molecular weight and, consequently, the molar concentration.
Q2: How can I proactively qualify a new batch of this compound before starting my experiments?
A2: It is highly recommended to perform a set of quality control experiments on each new batch. A comprehensive approach would include:
-
Purity and Identity Confirmation: Run an HPLC analysis to confirm the purity and an LC-MS analysis to verify the molecular weight of the main component.
-
Functional Assay: Test the new batch in a simple, rapid, and reliable functional assay (e.g., an in vitro protease inhibition assay) and compare its IC50 value to that of a previously validated batch.
-
Solubility Check: Ensure the new batch dissolves as expected in your chosen solvent.
Q3: My new batch of this compound has a slightly different color. Should I be concerned?
A3: A change in physical appearance, such as color, can be an indicator of impurities or degradation. While it may not always affect the biological activity, it is a reason for caution. It is advisable to analyze the purity of the batch using HPLC and compare it to a batch that has previously performed as expected.
Q4: The certificate of analysis (CoA) for my new batch looks identical to the last one, but the results are different. Why could this be?
A4: A CoA often reports on a standard set of specifications that may not capture all potential sources of variability. For instance, the CoA might confirm purity by HPLC with UV detection, which may not resolve all impurities if they co-elute or lack a chromophore. Furthermore, polymorphism is typically not reported on a standard CoA. If you suspect variability, more advanced analytical techniques like LC-MS for impurity identification or XRD for polymorphism analysis may be necessary.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for determining the purity of a this compound batch using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: LC-MS Identity Confirmation of this compound
This protocol is for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as per HPLC protocol)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions: Use the same LC method as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: ESI positive
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak from the total ion chromatogram.
-
The expected mass for the protonated molecule [M+H]⁺ of this compound (C₂₀H₂₄N₂OS, MW = 340.49) is approximately 341.17.
-
Visualizations
Caption: Antiviral mechanism of this compound via inhibition of the viral 3CL protease.
Caption: Recommended quality control workflow for qualifying new batches of this compound.
Technical Support Center: Overcoming Low Potency of Cinanserin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low potency of Cinanserin in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors. It exhibits a higher affinity for the 5-HT2A receptor subtype compared to the 5-HT2C receptor.[1] Its antagonistic properties at these G protein-coupled receptors (GPCRs) make it a tool for studying serotonergic signaling pathways.
Q2: What are the typical potency values (Ki, IC50) reported for this compound?
The reported potency of this compound can vary depending on the assay type and conditions. Generally, it displays nanomolar affinity in binding assays. For instance, a Ki of 41 nM has been reported for the 5-HT2 receptor.[2][3] However, its functional potency (IC50 or EC50) in cell-based assays can be in the micromolar range, which can be perceived as low.[2] Refer to the data summary table below for more specific values.
Q3: Why might I be observing lower than expected potency for this compound in my assay?
Several factors can contribute to the apparent low potency of this compound in in vitro assays. These can be broadly categorized into issues with the compound itself, the assay conditions, and the biological system being used. Specific troubleshooting steps are detailed in the guide below.
Quantitative Data Summary
The following table summarizes the reported potency values for this compound across different targets and assay types.
| Target Receptor | Assay Type | Ligand/Probe | Cell Line/System | Potency (Value) | Reference |
| 5-HT2 | Radioligand Binding | - | - | Ki: 41 nM | [2][3] |
| 5-HT1 | Radioligand Binding | - | - | Ki: 3500 nM | [2][3] |
| SARS-CoV 3CLpro | Enzyme Inhibition | Fluorogenic Substrate | - | IC50: 5 µM | |
| SARS-CoV Replication | Antiviral Assay | - | Vero Cells | IC50: 19-34 µM | |
| HCoV-229E 3CLpro | Surface Plasmon Resonance | - | - | KD: 18.2 µM | [2] |
| SARS-CoV 3CLpro | Surface Plasmon Resonance | - | - | KD: 49.4 µM | [2] |
Troubleshooting Guide
This guide addresses common issues that can lead to the observation of low potency for this compound in your experiments.
Issue 1: Inconsistent or low potency in cell-based functional assays.
-
Question: My IC50 value for this compound in a calcium flux assay is much higher than the reported Ki value. What could be the reason?
-
Answer: A discrepancy between binding affinity (Ki) and functional potency (IC50) is not uncommon. Several factors can contribute to this:
-
Compound Solubility: this compound hydrochloride has good solubility in DMSO and water.[3] However, precipitation in aqueous assay buffers can still occur, especially at higher concentrations. This reduces the effective concentration of the compound available to interact with the cells.
-
Recommendation: Visually inspect your compound dilutions for any signs of precipitation. Consider using a solubility-enhancing excipient like SBE-β-CD in your assay buffer.[2] It is also advisable to prepare fresh dilutions for each experiment.
-
-
Assay Kinetics: The pre-incubation time with the antagonist can significantly impact the measured potency, especially for antagonists with slow binding kinetics.
-
Recommendation: Optimize the pre-incubation time of this compound with the cells before adding the agonist. A longer pre-incubation may be required to reach equilibrium, resulting in a lower IC50 value.
-
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor will influence the IC50 of the antagonist.
-
Recommendation: Use an agonist concentration that elicits a submaximal response (e.g., EC80). High concentrations of the agonist will require higher concentrations of the antagonist to achieve 50% inhibition, leading to an artificially high IC50.
-
-
Cell Density and Receptor Expression: The number of cells per well and the level of receptor expression can affect the magnitude of the signal and the apparent potency of ligands.
-
Recommendation: Optimize cell seeding density to ensure a robust and reproducible assay window. Inconsistent receptor expression levels can lead to variability in the results.
-
-
-
Issue 2: High variability between replicate wells and experiments.
-
Question: I am seeing significant variability in my results when testing this compound. How can I improve the reproducibility of my assay?
-
Answer: High variability can stem from several sources:
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Recommendation: Aliquot your stock solution upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Inconsistent Cell Culture: Variations in cell passage number, confluency, and overall cell health can impact receptor expression and signaling.
-
Recommendation: Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding and culture conditions for all experiments.
-
-
Assay Reagent Preparation: Inconsistent preparation of buffers and agonist/antagonist solutions can introduce variability.
-
Recommendation: Prepare fresh reagents for each experiment and ensure accurate pipetting.
-
-
-
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5][6]
Caption: 5-HT2A receptor signaling cascade.
5-HT2C Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the 5-HT2C receptor also couples to the Gαq/11 signaling pathway, leading to the activation of PLC and subsequent increases in intracellular calcium and PKC activation.[7][8][9]
Caption: 5-HT2C receptor signaling cascade.
Experimental Workflow: Calcium Flux Assay
This workflow outlines the key steps for measuring this compound's antagonist activity at 5-HT2A/2C receptors using a calcium flux assay.
Caption: Calcium flux assay workflow.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A/2C Receptors
This protocol is adapted from standard radioligand binding assay procedures.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A or 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A or 5-HT2C receptor.
-
Radioligand: [3H]Ketanserin (for 5-HT2A) or [3H]Mesulergine (for 5-HT2C).
-
Non-specific binding control: A high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin).
-
This compound stock solution (in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute this compound to various concentrations in the assay buffer. Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound dilution or non-specific binding control or buffer (for total binding).
-
Cell membrane suspension.
-
Radioligand solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay for 5-HT2A/2C Receptor Antagonism
This protocol is a general guideline for a no-wash, fluorescence-based calcium flux assay.
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the 5-HT2A or 5-HT2C receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
Probenecid (if required by the dye kit to prevent dye extrusion).
-
This compound stock solution (in DMSO).
-
5-HT agonist stock solution (e.g., Serotonin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at an optimized density and culture overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells of the plate.
-
Incubate for a predetermined pre-incubation time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Agonist Addition and Signal Reading:
-
Prepare the 5-HT agonist solution in the assay buffer at a concentration that will give a final EC80 response.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record a baseline fluorescence, then inject the agonist solution into the wells.
-
Continue to record the fluorescence signal for a set period (e.g., 1-2 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Cell Viability Assays with Cinanserin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cinanserin in cell viability assays.
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability experiments involving this compound treatment.
Issue 1: High variability between replicate wells in MTT/MTS assays.
-
Question: My absorbance readings for replicate wells treated with the same concentration of this compound are inconsistent. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution of cells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of this compound or assay reagents. When adding reagents to a 96-well plate, avoid touching the sides of the wells.
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, leading to changes in media and drug concentration. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data.
-
Incomplete Solubilization of Formazan Crystals (MTT assay): After adding the solubilization solution, ensure all purple formazan crystals are completely dissolved by gentle shaking or pipetting up and down. Visually inspect the wells under a microscope before reading the plate.
-
Issue 2: Unexpectedly low or no decrease in cell viability with increasing this compound concentrations.
-
Question: I'm not observing a dose-dependent decrease in cell viability with this compound, even at high concentrations. Why might this be happening?
-
Answer: This could be due to several reasons:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound at the concentrations tested. This compound's primary role as a 5-HT2A/2C antagonist may not induce cell death in all cell types. In studies on viral replication, this compound was found to be non-toxic at concentrations effective for inhibiting viral proteases[1].
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. If this compound precipitates in the cell culture medium, its effective concentration will be lower than intended. You can check for precipitation by visually inspecting the media in the wells under a microscope. Consider using a different solvent or a lower concentration of serum in your media if solubility is an issue.
-
Assay Interference: While not commonly reported for this compound, some compounds can directly reduce MTT or other tetrazolium salts, leading to a false-positive signal for cell viability. To test for this, incubate this compound with the assay reagent in cell-free media. A color change would indicate direct interaction.
-
Issue 3: High background absorbance in blank wells (media and assay reagent only).
-
Question: My blank wells have high absorbance readings, affecting the accuracy of my results. What can I do?
-
Answer: High background can be caused by:
-
Contamination: Bacterial or fungal contamination in your media or reagents can metabolize the assay substrates. Ensure all solutions and equipment are sterile.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. If you suspect this is an issue, consider using a phenol red-free medium for the duration of the assay.
-
Reagent Instability: Ensure your assay reagents are stored correctly and are not expired.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that might affect cell viability?
A1: this compound has a dual mechanism of action. It is a known antagonist of the serotonin 5-HT2A and 5-HT2C receptors. The 5-HT2A receptor is involved in various cellular processes, including cell proliferation and apoptosis, through signaling pathways like the Gαq-PLC-PKC and MEK-ERK pathways. Additionally, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV[1]. Its effect on cell viability is likely dependent on the cell type and the expression levels of these targets.
Q2: At what concentrations is this compound typically used in cell culture experiments?
A2: The concentration of this compound can vary significantly depending on the research question. In antiviral studies, it has been shown to inhibit SARS-CoV replication with IC50 values ranging from 19 to 34 µM, and it was reported to be non-toxic at these concentrations[1]. For studies investigating its effects as a serotonin receptor antagonist, the concentration may differ. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: Which cell viability assay is best to use with this compound?
A3: The most appropriate assay depends on your specific experimental goals.
-
MTT/MTS/WST-1 Assays: These are colorimetric assays that measure metabolic activity and are widely used for assessing cytotoxicity. They are a good starting point for determining the effect of this compound on cell proliferation and viability.
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells, which is a good indicator of cell health. They are generally more sensitive than tetrazolium-based assays.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): If you want to specifically investigate whether this compound induces apoptosis, these assays are more appropriate than general viability assays.
Q4: Can this compound interfere with the MTT assay?
A4: While there are no widespread reports of this compound directly interfering with the MTT assay, it is always a good practice to perform a control experiment. This involves adding this compound to cell-free culture medium containing the MTT reagent to see if any color change occurs, which would indicate a direct chemical reaction.
Quantitative Data
The effect of this compound on cell viability is context-dependent. The following table summarizes available data.
| Compound | Cell Line(s) | Assay | Endpoint | Result | Citation |
| This compound | Vero, BHK-21, MRC-5 | MTT, CellTitre 96 Aqueous One, GFP expression | Antiviral Activity / Cytotoxicity | No cytotoxicity observed at concentrations effective against SARS-CoV and HCoV-229E (up to 134 µM) | [1] |
| This compound | Colorectal Cancer Cell Lines | Not specified | Cell Viability | Dose-dependent reduction in cell viability |
Experimental Protocols
Below are detailed methodologies for commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
This assay is a one-step procedure that does not require a solubilization step.
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
MTS Reagent Addition:
-
Thaw the MTS reagent and an electron coupling reagent (e.g., PES) if provided separately. Mix the reagents according to the manufacturer's instructions.
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing cell viability following this compound treatment.
5-HT2A Receptor Signaling Pathway
Caption: this compound inhibits the 5-HT2A receptor, blocking downstream signaling pathways.
References
Technical Support Center: Interpreting Unexpected Results with Cinanserin
Welcome to the technical support center for Cinanserin. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may encounter unexpected results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a decrease in viability at concentrations where I don't expect to see cytotoxicity based on its 5-HT2 receptor antagonism. What could be the cause?
A1: While this compound is a well-known 5-HT2A/5-HT2C receptor antagonist, it has documented off-target effects that can lead to decreased cell viability. One of its most notable off-target activities is the inhibition of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV.[1][2] Although this is an antiviral effect, the underlying mechanism of protease inhibition could potentially affect cellular processes in certain experimental models, leading to cytotoxicity. Additionally, there is evidence to suggest that this compound and its analogs can influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.
Q2: I am observing a decrease in the phosphorylation of STAT3 in my Western blot analysis after treating cells with this compound. Is this an expected off-target effect?
A2: While direct studies on this compound's effect on STAT3 phosphorylation are limited, research on its structural analog, Ritanserin, has shown that it can negatively regulate the Jak-Stat signaling pathway. This includes a reduction in the phosphorylation of STAT3. It is plausible that this compound exhibits a similar inhibitory effect on the STAT3 pathway. Therefore, a decrease in phosphorylated STAT3 (p-STAT3) upon this compound treatment could be an unexpected, off-target effect.
Q3: My experimental results suggest that the MAPK/ERK pathway is being inhibited by this compound. Is there a precedent for this?
A3: Yes, there is evidence suggesting that this compound and its analogs can modulate the MAPK/ERK signaling pathway. Studies with Ritanserin have demonstrated its ability to suppress this pathway. Therefore, if you are observing a decrease in the phosphorylation of key proteins in the MAPK/ERK cascade, such as MEK or ERK, it could be a genuine off-target effect of this compound.
Troubleshooting Guides
Problem 1: Unexpected Decrease in Cell Proliferation or Increase in Apoptosis
You are using this compound to block 5-HT2 receptors in your cell line, but you observe a significant decrease in cell viability or an increase in markers of apoptosis at concentrations that should be specific for its primary target.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: this compound may be inhibiting pro-survival signaling pathways like PI3K/AKT or MAPK/ERK.
-
Troubleshooting Step: Perform a Western blot analysis to examine the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK). A decrease in phosphorylation would suggest off-target inhibition.
-
-
Induction of Apoptosis: The observed decrease in viability might be due to the induction of programmed cell death.
-
Troubleshooting Step: Conduct an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, or a caspase activity assay to confirm if apoptosis is being induced.
-
Data Presentation: Off-Target Effects of this compound and Analogs
| Compound | Target | Assay | IC50 / Effect | Reference |
| This compound | SARS-CoV 3CLpro | FRET Assay | ~5 µM | [1][2] |
| This compound | SARS-CoV Replication | Cell-based Assay | 19-34 µM | [1][2] |
| Ritanserin | Jak-Stat/MAPK Pathway | Western Blot | Downregulation of p-STAT3, p-ERK |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps to assess the phosphorylation status of STAT3 in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-STAT3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.
Protocol 2: In Vitro PI3K Kinase Assay
This protocol can be used to determine if this compound directly inhibits the activity of PI3K.
Materials:
-
Recombinant PI3K enzyme
-
Kinase buffer
-
ATP
-
PI(4,5)P2 substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound at various concentrations
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add kinase buffer, recombinant PI3K enzyme, and the PI(4,5)P2 substrate.
-
Add Inhibitor: Add different concentrations of this compound or a known PI3K inhibitor (positive control) to the wells. Include a vehicle control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for the recommended time.
-
Measure Kinase Activity: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the luminescence, which is proportional to the remaining ATP and thus inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if applicable.
Protocol 3: Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
Caption: Known and potential signaling pathways affected by this compound.
References
- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinanserin Specificity Enhancement: A Technical Support Center
Welcome to the technical support center for improving the specificity of Cinanserin in your assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this compound. This compound, originally developed as a serotonin antagonist, is now also recognized for its potent off-target effects, most notably as an inhibitor of viral proteases. Understanding and controlling for this dual activity is critical for obtaining reliable and publishable results.
Troubleshooting Guide: Common Issues with this compound Specificity
This section addresses common problems researchers encounter when using this compound and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| Ambiguous results in cell-based assays. | This compound is affecting both the intended serotonin pathway and off-target cellular machinery (e.g., if working with viral models). | 1. Use a more specific 5-HT2A antagonist like Ketanserin or a 5-HT2C antagonist like SB242084 as a negative control. 2. If studying antiviral effects, use a structurally unrelated 3CLpro inhibitor as a positive control. 3. Perform a cell viability assay to rule out cytotoxicity at your working concentration. |
| Inconsistent IC50 values across different experiments. | 1. Variability in experimental conditions (e.g., incubation time, substrate concentration). 2. The presence of competing substrates or inhibitors in the assay medium. 3. Degradation of the this compound stock solution. | 1. Standardize all assay parameters. 2. For enzymatic assays, ensure the substrate concentration is at or below the Km. 3. Prepare fresh stock solutions and store them appropriately. Aliquot to avoid repeated freeze-thaw cycles. |
| Difficulty attributing observed effects solely to 5-HT receptor antagonism. | This compound's inhibition of other cellular targets, such as the SARS-CoV 3C-like protease (3CLpro), can produce confounding effects.[1][2][3] | 1. Validate your findings using RNAi to knockdown the 5-HT receptor of interest and observe if the effect of this compound is diminished. 2. In antiviral assays, demonstrate a lack of effect on a related but insensitive protease, such as the human rhinovirus-14 3C protease, to show specificity for the coronavirus protease.[4] 3. Use a rescue experiment: if this compound's effect is due to 5-HT receptor blockade, it should be reversible by adding a 5-HT agonist. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a compound with at least two well-characterized, distinct targets. It was initially developed as a serotonin antagonist with activity at 5-HT2A and 5-HT2C receptors.[2][4] More recently, it has been identified as a potent inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV.[1][2][3]
Q2: How can I be sure the effects I'm seeing are due to 5-HT receptor blockade and not its antiviral activity?
A2: To dissect these two effects, you should employ specific controls. Use a highly selective 5-HT2A antagonist (e.g., Ketanserin or M100907) or a 5-HT2C antagonist (e.g., SB242084) in parallel experiments.[5][6] If these compounds replicate the effects of this compound, it is likely due to serotonin receptor antagonism. Conversely, if you are studying its antiviral properties, ensure the observed effect is not present in non-viral-infected cells.
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound is highly dependent on the target and the assay system. For inhibition of SARS-CoV 3CLpro, the IC50 is approximately 5 µM in enzymatic assays.[1][2] In cell-based viral replication assays, the IC50 ranges from 19 to 34 µM.[1][2][7] For serotonin receptor studies, the optimal concentration should be determined empirically through dose-response experiments in your specific system.
Q4: Are there more specific alternatives to this compound?
A4: Yes. For highly selective 5-HT2A receptor antagonism, Pimavanserin is a good option with over 40-fold selectivity against the 5-HT2C receptor.[8] For 5-HT2C antagonism, SB242084 is a commonly used selective antagonist.[5][6] For viral 3CL protease inhibition, several analogs of this compound have been developed with improved potency and specificity, with some showing IC50 values as low as 1.06 µM.[9]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and its alternatives against various targets.
Table 1: this compound Inhibitory Activity
| Target | Assay Type | IC50 Value | Reference |
| SARS-CoV 3CLpro | Enzymatic (FRET) | ~ 5 µM | [1][2] |
| HCoV-229E 3CLpro | Enzymatic (FRET) | ~ 5 µM | [1] |
| SARS-CoV Replication | Cell-based | 19 - 34 µM | [1][2][7] |
| Mpro | Virtual Screening | 124.93 µM | [10] |
Table 2: Specificity of Alternative 5-HT Receptor Antagonists
| Compound | Primary Target | Selectivity | Reference |
| Ketanserin | 5-HT2A | ~20-fold over 5-HT2C | [5] |
| Pimavanserin | 5-HT2A | ~40-fold over 5-HT2C | [8] |
| SB242084 | 5-HT2C | High | [5][6] |
Key Experimental Protocols
Protocol 1: FRET-Based Assay for 3CL Protease Inhibition
This protocol is adapted from studies characterizing the inhibitory effect of this compound on SARS-CoV 3CLpro.[1]
Objective: To determine the IC50 of this compound against a viral protease.
Materials:
-
Recombinant 3CL protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Add 85 µL of the fluorogenic substrate to each well.
-
Initiate the reaction by adding 10 µL of the recombinant 3CL protease to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the substrate.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Competitive Binding Assay for 5-HT Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor.
Materials:
-
Cell membranes expressing the 5-HT receptor of interest (e.g., 5-HT2A or 5-HT2C)
-
Radiolabeled ligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)
-
This compound stock solution
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding at each this compound concentration.
-
Plot the specific binding as a function of the this compound concentration and use competitive binding analysis software to calculate the Ki value.
Visualizations
Caption: Dual inhibitory pathways of this compound.
References
- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of 5-HT(2A) and 5-HT(2C) receptor blockade on strategy-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Design and synthesis of this compound analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational drug discovery and repurposing for the treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Cinanserin stability in different buffer solutions
Welcome to the technical support center for Cinanserin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound hydrochloride powder should be stored at -20°C.[1] Stock solutions in solvents like DMSO or water should be stored at -80°C.[1] It is crucial to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous buffer solutions?
A2: Currently, there is limited publicly available quantitative data on the stability of this compound in specific buffer solutions over extended periods. The stability of a compound in a solution is influenced by several factors, including pH, buffer composition, temperature, and light exposure. To ensure the accuracy of your experimental results, it is highly recommended to perform a stability study under your specific experimental conditions.
Q3: What are the common signs of this compound degradation?
A3: Degradation of this compound can be observed as a decrease in the concentration of the active compound over time, the appearance of new peaks in your chromatogram, or a change in the color or clarity of the solution. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying degradation.
Q4: Which analytical method is best suited for assessing this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[1] This method can separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile) is a common starting point for method development.[2]
Q5: How can I perform a forced degradation study for this compound?
A5: A forced degradation study, also known as stress testing, is crucial for understanding the degradation pathways of this compound.[3][4][5] This involves exposing a solution of this compound to harsh conditions such as strong acids, strong bases, oxidizing agents, high temperatures, and UV light to accelerate its degradation. The results help in developing a stability-indicating analytical method.[3][5][6]
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format for researchers encountering issues during their stability studies of this compound.
Q: I see new, unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?
A: The appearance of new peaks strongly suggests that your this compound is degrading under your storage or experimental conditions.
-
Troubleshooting Steps:
-
Confirm Peak Identity: First, ensure the new peaks are not artifacts from your solvent, buffer, or sample matrix by injecting a blank.
-
Review Storage Conditions: Verify that your stock solutions and working solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for solutions) and protected from light.[1]
-
Assess Buffer Compatibility: The pH and composition of your buffer can significantly impact stability. Consider performing a preliminary experiment where you incubate this compound in your buffer for a set period and analyze for degradation.
-
Conduct a Forced Degradation Study: To proactively identify potential degradation products, follow the "Experimental Protocol for Forced Degradation Study of this compound" outlined below. This will help you to confirm if the new peaks correspond to known degradants.
-
Q: The concentration of my this compound standard solution seems to be decreasing over time. How can I prevent this?
A: A decrease in concentration indicates instability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare fresh working solutions from a frozen stock solution.
-
Optimize Storage: If you need to store working solutions, even for a short period, keep them at 2-8°C and protected from light. Evaluate the stability over your typical experimental duration.
-
pH Adjustment: The stability of many small molecules is pH-dependent. You may need to determine the optimal pH range for this compound stability in your chosen buffer. An initial screen at acidic, neutral, and basic pH values can provide valuable insights.
-
Quantitative Data Summary
Table 1: Stability of this compound in Various Buffer Solutions at Different Temperatures Instructions: Prepare this compound solutions in the buffers listed below and store them at the specified temperatures. Analyze the samples at the indicated time points using a validated stability-indicating HPLC method. Record the percentage of the initial this compound concentration remaining.
| Buffer (pH) | Temperature | 0 hours | 24 hours | 48 hours | 72 hours | 1 week |
| 10 mM Phosphate (pH 5.0) | 4°C | 100% | ||||
| RT (25°C) | 100% | |||||
| 37°C | 100% | |||||
| 10 mM Phosphate (pH 7.4) | 4°C | 100% | ||||
| RT (25°C) | 100% | |||||
| 37°C | 100% | |||||
| 10 mM Citrate (pH 6.0) | 4°C | 100% | ||||
| RT (25°C) | 100% | |||||
| 37°C | 100% | |||||
| 10 mM Tris (pH 8.0) | 4°C | 100% | ||||
| RT (25°C) | 100% | |||||
| 37°C | 100% |
Table 2: Summary of Forced Degradation Study of this compound Instructions: Subject this compound to the stress conditions below. Analyze the samples by HPLC and record the percentage of this compound degraded and the number of degradation products observed.
| Stress Condition | Duration | % this compound Degraded | Number of Degradation Products |
| 0.1 M HCl | 24 hours | ||
| 0.1 M NaOH | 24 hours | ||
| 3% H₂O₂ | 24 hours | ||
| Heat (60°C) | 48 hours | ||
| UV Light (254 nm) | 24 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a robust stability-indicating HPLC method for this compound.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Data acquisition and analysis software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a gradient of 10% B to 90% B over 20 minutes. This may need to be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or start with 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase or the buffer of interest to a working concentration (e.g., 50 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.[7]
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Forced Degradation Study of this compound
-
Preparation of this compound Solution: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate the this compound solution in a water bath at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the this compound solution to UV light at 254 nm in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
-
Assess the peak purity of this compound in all chromatograms to ensure that the peak is not co-eluting with any degradation products.
-
Visualizations
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: 5-HT2A receptor signaling pathway and the inhibitory action of this compound.[8][9][10][11]
References
- 1. This compound hydrochloride|54-84-2|MSDS [dcchemicals.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT2A_receptor [bionity.com]
- 11. reprocell.com [reprocell.com]
Technical Support Center: Cinanserin Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Cinanserin for in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a compound that has been investigated for its properties as a potent and selective 5-HT2 receptor antagonist.[1] It has a significantly higher binding affinity for the 5-HT2 receptor compared to the 5-HT1 receptor.[1] Additionally, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of the SARS coronavirus, which is essential for viral replication.[2][3][4][5] This dual activity makes it a subject of interest in various research fields.
Q2: What are the main challenges in preparing this compound for in vivo studies?
A2: The primary challenge with this compound for in vivo research is its poor aqueous solubility. While the hydrochloride salt form, this compound hydrochloride, shows improved solubility in water, achieving high concentrations for certain experimental designs can still be problematic. This can lead to issues with precipitation, which can affect the accuracy of dosing and potentially cause toxicity.
Q3: What is the solubility of this compound hydrochloride in common solvents?
A3: this compound hydrochloride is soluble in water and DMSO.[6][7] Specific solubility data is summarized in the table below. It's important to note that solubility can be affected by temperature and pH.
Q4: Are there any known toxicity concerns with this compound in vivo?
A4: Early studies in dogs indicated potential hepatotoxicity at repeated high oral doses. In these historical studies, the lethal dose in dogs was determined to be 100 mg/kg when administered via intravenous infusion. It is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous vehicle. DMSO is a strong organic solvent, and its reduction upon dilution lowers the overall solvating capacity for a poorly soluble compound. | - Optimize the formulation: Utilize a co-solvent system. A common approach is to first dissolve this compound hydrochloride in a small amount of DMSO and then dilute it with other vehicles like PEG300, Tween-80, and saline. This creates a more stable formulation that can prevent precipitation. - Use of solubilizing agents: Consider incorporating agents like cyclodextrins (e.g., SBE-β-CD) in your saline solution, which can encapsulate the drug and enhance its aqueous solubility. - pH adjustment: The solubility of weakly basic compounds like this compound can sometimes be improved by lowering the pH of the aqueous vehicle. However, the physiological compatibility of the final formulation must be considered. |
| Cloudiness or precipitation in the formulation during storage. | The formulation is unstable at the storage temperature, or the compound is degrading. | - Storage conditions: Store stock solutions at -20°C or -80°C as recommended. For working solutions, prepare them fresh before each experiment if possible. - Light sensitivity: Protect the solution from light, as some compounds are light-sensitive and can degrade, leading to precipitation. - Formulation stability: If using a complex vehicle, assess its stability over time at the intended storage temperature. |
| Inconsistent experimental results or lower than expected efficacy. | This could be due to inaccurate dosing caused by precipitation of the compound either in the formulation or at the injection site. | - Visual inspection: Before each administration, carefully inspect the solution for any signs of precipitation. If observed, the solution should be gently warmed or sonicated to redissolve the compound, if the protocol allows and it does not degrade the compound. - Fresh preparation: Prepare the dosing solution as close to the time of administration as possible. - Route of administration: For compounds prone to precipitation, intravenous administration might require a slower infusion rate to allow for rapid dilution in the bloodstream, minimizing the risk of precipitation. |
| Adverse effects or toxicity observed in the animal model. | The observed toxicity could be due to the compound itself, the vehicle used, or a combination of both. High concentrations of solvents like DMSO can be toxic. | - Vehicle toxicity control: Always include a vehicle-only control group in your study to assess the effects of the formulation components. - Minimize organic solvents: Aim to use the lowest effective concentration of organic solvents like DMSO in your final formulation. - Dose-response study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) of your specific this compound formulation in your chosen animal model. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Molar Concentration | Notes | Source |
| Water | Soluble to 50 mM | 50 mM | - | [6][7] |
| DMSO | ≥ 2.08 mg/mL | ≥ 5.52 mM | In a formulation with other co-solvents. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 5.52 mM | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 5.52 mM | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.52 mM | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Intravenous (IV) Injection
This protocol is adapted from a formulation designed to maintain the solubility of poorly water-soluble compounds for in vivo use.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound hydrochloride in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, a 20.8 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For 1 mL of final formulation, this would be 100 µL.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for clarity. If any precipitation or cloudiness is observed, the solution can be gently warmed or sonicated to aid dissolution.[1]
-
Administer the freshly prepared solution to the animals.
Protocol 2: Formulation with Cyclodextrin for Enhanced Aqueous Solubility
This protocol utilizes a cyclodextrin to improve the solubility of this compound in an aqueous-based vehicle.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require some gentle heating and stirring to fully dissolve.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For 1 mL of final formulation, this would be 100 µL.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock and mix thoroughly.
-
Visually inspect the final solution for clarity.
-
This formulation is suitable for administration, particularly when a lower percentage of organic co-solvents is desired. [1]
Mandatory Visualizations
This compound's Primary Signaling Pathway: 5-HT2A Receptor Antagonism
This compound acts as an antagonist at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Its primary mechanism involves blocking the Gq/11 signaling cascade.
Caption: 5-HT2A Receptor Gq Signaling Pathway and this compound's Antagonistic Action.
Experimental Workflow: Preparing a Co-Solvent Formulation of this compound
This workflow outlines the key steps for preparing a this compound formulation for in vivo studies using a co-solvent approach.
Caption: Workflow for preparing a co-solvent-based this compound formulation.
Logical Relationship: Troubleshooting this compound Precipitation
This diagram illustrates the decision-making process when encountering precipitation issues with this compound formulations.
Caption: Decision tree for addressing this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of this compound analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound hydrochloride | Non-selective 5-HT2 Receptor Antagonists: R&D Systems [rndsystems.com]
Confirming Cinanserin Activity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the activity of Cinanserin in a new assay. The guide covers its dual activities as a serotonin receptor antagonist and a viral protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a serotonin receptor antagonist, with a specific affinity for the 5-HT2A and 5-HT2C receptors.[1] It exhibits approximately 50-fold higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor and has a very low affinity for 5-HT1 receptors.[1][2]
Q2: I'm not seeing the expected 5-HT2A antagonist activity in my assay. What could be the issue?
A2: Several factors could contribute to a lack of observed activity. Please refer to our troubleshooting guide below for common issues related to cellular assays, ligand binding, and signaling pathway components. Ensure your assay is specifically designed to measure 5-HT2A-mediated signaling, such as calcium mobilization or ERK1/2 phosphorylation.[3]
Q3: Can this compound be used for antiviral research?
A3: Yes, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro or Mpro) of coronaviruses, including SARS-CoV.[4][5][6][7] This enzyme is crucial for the viral life cycle.[4][6] this compound has been shown to strongly reduce virus replication in in vitro settings.[4][5][7][8][9]
Q4: How do I confirm this compound's activity as a 3CL protease inhibitor?
A4: You can confirm its activity through direct enzyme inhibition assays using a fluorogenic substrate, direct binding assays like Surface Plasmon Resonance (SPR), or cell-based viral replication assays.[4][5][8] In cell-based assays, you can measure the reduction of viral RNA or infectious particles.[4][8][9]
Troubleshooting Guides
Troubleshooting 5-HT2A Antagonist Activity Assays
| Issue | Possible Cause | Recommended Solution |
| No inhibition of serotonin-induced signaling | Cell line suitability: The cell line may not express functional 5-HT2A receptors or the necessary downstream signaling components. | Confirm 5-HT2A receptor expression via qPCR, Western blot, or a radioligand binding assay using a known ligand like [3H]ketanserin.[3] |
| This compound degradation: The compound may have degraded due to improper storage or handling. | Store this compound desiccated at room temperature.[10] Prepare fresh stock solutions in an appropriate solvent for each experiment. | |
| Assay sensitivity: The concentration range of this compound or the serotonin agonist may be suboptimal. | Perform a dose-response curve for both the agonist and this compound to determine the optimal concentrations. | |
| High background signal | Constitutive receptor activity: Some cell lines may exhibit high basal 5-HT2A receptor activity. | Consider using an inverse agonist to reduce basal signaling or switch to a different cell line. |
| Non-specific binding: this compound or other assay components may be binding non-specifically. | Include appropriate controls, such as cells not expressing the receptor or treatment with a structurally unrelated antagonist. | |
| Inconsistent results | Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent variability: Inconsistent quality or concentration of reagents (e.g., serum, agonists). | Use a single, qualified lot of reagents for the entire study. |
Troubleshooting 3CL Protease Inhibition Assays
| Issue | Possible Cause | Recommended Solution |
| No inhibition of protease activity in enzymatic assay | Incorrect enzyme or substrate: The protease may be inactive, or the substrate may not be appropriate. | Verify enzyme activity with a known inhibitor as a positive control. Confirm the substrate sequence is correct for the target protease. |
| Assay conditions: pH, temperature, or buffer components may not be optimal for this compound activity. | Review literature for optimal assay conditions for 3CLpro inhibitors. Perform optimization experiments for key parameters. | |
| Lack of antiviral effect in cell-based assay | Cell permeability: this compound may not be effectively entering the cells to reach the viral protease in the cytoplasm. | Although this compound has been shown to be cell-permeable, you can use a permeability assay or include a positive control compound with known cell permeability.[4] |
| Cytotoxicity: At higher concentrations, this compound might be toxic to the host cells, masking any specific antiviral effect. | Determine the 50% cytotoxic concentration (CC50) of this compound on your cell line and perform antiviral assays at non-toxic concentrations.[11][12] | |
| High variability in viral titer reduction | Infection inconsistency: Multiplicity of infection (MOI) may vary between experiments. | Carefully titrate the virus stock and use a consistent MOI for all antiviral assays. |
| Timing of treatment: The timing of this compound addition relative to infection can significantly impact the outcome. | Optimize the treatment window (pre-treatment, co-treatment, post-treatment) to determine when the compound is most effective. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: this compound Activity as a Serotonin Receptor Antagonist
| Target | Assay Type | Ligand | Value | Reference |
| 5-HT2 Receptor | Binding Affinity | Ki = 41 nM | [2] | |
| 5-HT1 Receptor | Binding Affinity | Ki = 3500 nM | [2] |
Table 2: this compound Activity as a Viral Protease Inhibitor
| Target | Assay Type | Value | Reference |
| SARS-CoV 3CLpro | Enzymatic Inhibition | IC50 = 4.92 µM - 5 µM | [4][5] |
| HCoV-229E 3CLpro | Enzymatic Inhibition | IC50 = 4.68 µM - 5 µM | [4][5] |
| SARS-CoV (in Vero cells) | Viral RNA Reduction | IC50 = 31 µM | [4] |
| HCoV-229E (in MRC-5 cells) | Viral Titer Reduction | IC50 = 25 µM | [4] |
| SARS-CoV 3CLpro | Binding Affinity | KD = 49.4 µM | [2] |
| HCoV-229E 3CLpro | Binding Affinity | KD = 18.2 µM | [2] |
Experimental Protocols & Visualizations
Protocol 1: 5-HT2A Receptor-Mediated ERK Phosphorylation Assay
This protocol outlines a method to confirm this compound's antagonist activity by measuring its ability to block serotonin-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Methodology:
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes. Include a vehicle control.
-
Agonist Stimulation: Add a known 5-HT2A agonist, such as serotonin, at a pre-determined EC80 concentration to all wells except the negative control. Incubate for 10 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the level of phosphorylated ERK (p-ERK) and total ERK using a suitable method like ELISA or Western blot.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the this compound concentration to determine the IC50 value.
Protocol 2: 3CL Protease FRET-Based Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of 3CLpro and its inhibition by this compound.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant 3CLpro enzyme, and a FRET-based substrate peptide labeled with a fluorophore and a quencher.
-
Compound Preparation: Serially dilute this compound in the assay buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a known 3CLpro inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Reaction Setup: In a 96-well plate, add the 3CLpro enzyme to wells containing the different concentrations of this compound or controls. Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Immediately begin monitoring the fluorescence intensity over time using a plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence curve) for each well. Normalize the rates to the negative control. Plot the percent inhibition against the this compound concentration to calculate the IC50 value.
Protocol 3: Antiviral Cell-Based Assay (Yield Reduction)
This protocol details a method to assess this compound's ability to inhibit viral replication in a cell culture system.
Methodology:
-
Cell Plating: Seed host cells (e.g., Vero E6 for SARS-CoV) in 96-well plates to achieve ~90% confluency on the day of infection.
-
Compound Treatment: Treat the cells with serial dilutions of this compound at non-toxic concentrations. Include a vehicle control.
-
Infection: Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01.
-
Incubation: Incubate the infected plates for a period that allows for multiple rounds of viral replication (e.g., 48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of Viral Yield:
-
qRT-PCR: Isolate viral RNA from the supernatant and quantify the number of viral genomes using quantitative reverse transcription PCR.
-
Plaque Assay: Perform serial dilutions of the supernatant and use them to infect fresh cell monolayers to determine the number of infectious virus particles (plaque-forming units per mL).
-
-
Data Analysis: Normalize the viral yield from the this compound-treated wells to the vehicle control. Plot the percent reduction in viral yield against the this compound concentration to determine the IC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. lowtoxinforum.com [lowtoxinforum.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound hydrochloride | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 11. Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Combinatorial Activity of Direct Acting Antivirals and Monoclonal Antibodies against the Ancestral B.1 and BQ.1.1 SARS-CoV-2 Viral Variants [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Cinanserin in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Cinanserin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is primarily known as a potent and selective serotonin 5-HT2 receptor antagonist, with a higher affinity for the 5-HT2A subtype.[1][2][3][4] Its antagonism of the 5-HT2A receptor is the basis for much of its historical and ongoing research.
Q2: What are the known and potential off-target effects of this compound?
While this compound is selective for the 5-HT2 receptor, it can interact with other targets, which may lead to off-target effects in your experiments. The most well-documented off-target activity is the inhibition of the 3C-like proteinase (3CLpro) of coronaviruses, including SARS-CoV.[1][4][5] Additionally, based on the profiles of similar serotonergic agents, potential off-target activities at histamine H1 receptors, adrenergic (alpha) receptors, and dopamine D2 receptors should be considered.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects requires careful experimental design. Key strategies include:
-
Dose-Response Curves: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A full dose-response curve can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Use of Selective Antagonists: Employ other selective antagonists for potential off-target receptors (e.g., a selective H1 antagonist) to see if they replicate or block the observed effect.
-
Cell Line Selection: Use cell lines with well-characterized receptor expression profiles. For example, use cells that endogenously express 5-HT2A receptors but lack potential off-target receptors.
-
Rescue Experiments: If this compound produces an effect, try to rescue the phenotype by activating the 5-HT2A pathway downstream of the receptor.
-
Use of Structurally Unrelated Compounds: Confirm key findings using a structurally unrelated 5-HT2A antagonist to ensure the observed effect is not due to a chemical artifact of this compound's structure.
Q4: What are the typical concentrations of this compound used in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on its binding affinity, concentrations in the range of its 5-HT2 receptor Ki value (around 41 nM) are a good starting point for observing on-target effects.[1][2][3] For its antiviral activity, higher concentrations in the micromolar range are typically required.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Data Presentation: this compound Binding Profile
The following table summarizes the known binding affinities (Ki) and inhibitory concentrations (IC50/KD) of this compound for its primary target and key off-targets. This data is essential for designing experiments and interpreting results.
| Target | Ligand/Substrate | Species | Assay Type | Ki (nM) | IC50 (µM) | KD (µM) | Reference(s) |
| Serotonin Receptor 5-HT2 | [3H]Spiperone | Rat | Radioligand Binding | 41 | [1][2][3] | ||
| Serotonin Receptor 5-HT1 | [3H]Serotonin | Rat | Radioligand Binding | 3500 | [1][2][3] | ||
| SARS-CoV 3CLpro | Fluorogenic Substrate | N/A | Enzymatic Assay | 4.92 - 5.05 | [1][5] | ||
| HCoV-229E 3CLpro | Fluorogenic Substrate | N/A | Enzymatic Assay | 4.68 - 5.68 | [1][5] | ||
| SARS-CoV 3CLpro | This compound | N/A | SPR | 49.4 | [1][4] | ||
| HCoV-229E 3CLpro | This compound | N/A | SPR | 18.2 | [1][4] |
Experimental Protocols & Methodologies
Here are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol determines the binding affinity of this compound for the 5-HT2A receptor.
Objective: To calculate the Ki of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes from cells expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
This compound hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-Ketanserin at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of [3H]-Ketanserin binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for 5-HT2A Receptor Function
This protocol assesses the functional antagonism of the 5-HT2A receptor by this compound by measuring changes in intracellular calcium.
Objective: To determine if this compound blocks 5-HT2A receptor-mediated calcium mobilization.
Materials:
-
Cells expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) as the agonist.
-
This compound hydrochloride.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a specific concentration of serotonin to stimulate the 5-HT2A receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the serotonin-induced calcium flux by this compound indicates its antagonistic activity. Calculate the IC50 value from the dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | Cell passage number, cell density, reagent variability, or incubation times. | Standardize cell culture conditions. Use cells within a defined passage number range. Ensure consistent cell seeding density. Prepare fresh reagents and use consistent incubation times. |
| High background in binding assays | Non-specific binding of the radioligand to filters or wells. Inadequate washing. | Pre-treat filters with polyethyleneimine (PEI). Include a non-specific binding control (excess unlabeled ligand). Optimize washing steps (number and volume of washes). |
| No response in functional assays | Low receptor expression, inactive agonist, or incorrect assay conditions. | Verify receptor expression using techniques like Western blot or qPCR. Test the activity of the agonist with a positive control. Optimize agonist concentration and incubation time. |
| Observed effect may be off-target | This compound is interacting with another target in your system. | 1. Perform a selectivity panel screening to identify other potential targets. 2. Use a structurally different 5-HT2A antagonist to see if the effect is replicated. 3. Use siRNA or CRISPR to knock down the 5-HT2A receptor and see if the effect of this compound is abolished. |
| Cell toxicity observed | The concentration of this compound is too high. The solvent (e.g., DMSO) is at a toxic concentration. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). |
Visualizations
This compound: On-Target vs. Off-Target Pathways
Caption: On-target antagonism of the 5-HT2A receptor pathway and an example of an off-target inhibition of viral replication.
Experimental Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: A logical workflow to experimentally distinguish between on-target and off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride (SQ 10643) | 5-HT2 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 3. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cinanserin and Other 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cinanserin with other prominent 5-HT2A receptor antagonists, namely Ketanserin, Risperidone, and Pimavanserin. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound and other selected antagonists for the 5-HT2A receptor and other relevant serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that these values have been compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Selectivity (5-HT2C/5-HT2A) |
| This compound | ~5-10[1][2][3][4] | ~250-500[1] | ~50 |
| Ketanserin | 0.3 - 2.0[5][6] | 29 - 40 | ~15 - 133 |
| Risperidone | 0.16 - 5.9 | 4 - 18 | ~4 - 112 |
| Pimavanserin | 0.087[3] | 0.44[3] | ~5 |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Experimental Workflow for Antagonist Characterization
The characterization of 5-HT2A receptor antagonists typically involves a series of in vitro experiments to determine their binding affinity and functional activity.
Caption: Workflow for characterizing 5-HT2A receptor antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of the test compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Ketanserin (a high-affinity 5-HT2A antagonist).
-
Non-specific binding control: Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist at a high concentration (e.g., 10 µM).
-
Test Compounds: this compound and other antagonists at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-Ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced production of IP1, a stable downstream metabolite of IP3.
Objective: To determine the functional potency (IC50) of the test compound in blocking 5-HT2A receptor activation.
Materials:
-
Cell Line: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist.
-
Test Compounds: this compound and other antagonists at various concentrations.
-
Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
Plate Reader: An HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Add varying concentrations of the antagonist to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT agonist (typically at its EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.
-
Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log concentration of the antagonist to determine the IC50 value.
Calcium Imaging Functional Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of the test compound in blocking 5-HT2A receptor-mediated calcium mobilization.
Materials:
-
Cell Line: Cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fura-2 AM or another suitable calcium-sensitive dye.
-
Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist.
-
Test Compounds: this compound and other antagonists at various concentrations.
-
Imaging System: A fluorescence microscope equipped for ratiometric imaging or a plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed cells on glass coverslips or in clear-bottomed microplates.
-
Dye Loading: Load the cells with the calcium indicator dye (e.g., Fura-2 AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to its active, calcium-sensitive form.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding any compounds.
-
Antagonist Application: Add varying concentrations of the antagonist and incubate.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT agonist and continuously record the fluorescence ratio.
-
Data Analysis: The change in the fluorescence ratio reflects the change in intracellular calcium concentration. Plot the peak response (or area under the curve) against the log concentration of the antagonist to determine the IC50 value.
This guide provides a framework for comparing this compound to other 5-HT2A receptor antagonists. For specific research applications, it is recommended to consult the primary literature for detailed experimental conditions and to perform head-to-head comparisons under identical assay conditions whenever possible.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H24N2OS | CID 5475158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of S2-receptor binding sites on cat blood platelets using [3H]ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cinanserin and Other SARS-CoV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The severe acute respiratory syndrome coronavirus (SARS-CoV) and its successor, SARS-CoV-2, have underscored the urgent need for effective antiviral therapeutics. A primary target for drug development has been the viral main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication. This guide provides a comparative analysis of Cinanserin, a repurposed drug, and other notable SARS-CoV Mpro inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and development efforts.
Performance Comparison of SARS-CoV Mpro Inhibitors
The inhibitory efficacy of various compounds against SARS-CoV Mpro is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The half-maximal effective concentration (EC50) is also used to measure the compound's effectiveness in inhibiting viral replication in cell-based assays. The following table summarizes the available quantitative data for this compound and other selected inhibitors.
| Inhibitor | Target Virus | Assay Type | IC50 (µM) | Ki (µM) | EC50 (µM) | Citation(s) |
| This compound | SARS-CoV | FRET | ~5 | - | 19 - 34 | [1] |
| SARS-CoV-2 | Enzymatic | 125 | - | 20.61 | [2] | |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 | Enzymatic | 0.004 | - | 0.038 (VeroE6 P-gp knockout) | [3][4] |
| Lopinavir | SARS-CoV | Enzymatic | 25 - 50 | - | - | [5] |
| SARS-CoV-2 | Enzymatic | No inhibition | - | - | [6] | |
| Ritonavir | SARS-CoV-2 | Enzymatic | No inhibition | - | - | [6] |
| Boceprevir | SARS-CoV-2 | FRET | 4.1 | - | 1.90 | [7][8] |
| GC376 | SARS-CoV-2 | FRET | 0.03 - 0.89 | 0.02 - 0.04 | 2.19 - 3.37 | [9][10][11] |
Note: IC50, Ki, and EC50 values can vary between studies due to different experimental conditions, assay formats, and cell lines used.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor screening, the following diagrams have been generated using Graphviz.
References
- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. news-medical.net [news-medical.net]
- 6. biorxiv.org [biorxiv.org]
- 7. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Terminal Finger Stabilizes the S1 Pocket for the Reversible Feline Drug GC376 in the SARS-CoV-2 Mpro Dimer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cinanserin, Ketanserin, and Ritanserin: Efficacy at Serotonin 5-HT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three prominent serotonin receptor antagonists: Cinanserin, Ketanserin, and Ritanserin. The information presented is curated from experimental data to assist researchers in selecting the appropriate agent for their studies.
Introduction
This compound, Ketanserin, and Ritanserin are all antagonists of the serotonin 5-HT2 receptors, a family of G-protein coupled receptors involved in a wide array of physiological and pathological processes. While they share a common primary target, their efficacy, selectivity, and off-target effects can differ significantly. This guide aims to provide a clear, data-driven comparison to inform research and development decisions.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound, Ketanserin, and Ritanserin, focusing on their binding affinities for various receptors. This data is crucial for understanding their potency and selectivity.
Table 1: Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | Ketanserin | Ritanserin |
| 5-HT2A | 41[1][2][3] | ~0.35 - 3.5 | ~0.39 - 0.45[4] |
| 5-HT2C | Lower affinity than 5-HT2A | ~2.66 | ~0.71[4] |
| 5-HT1 | 3500[1][2] | Low affinity | Low affinity (< 1 µM)[4] |
| α1-Adrenergic | Not reported | ~10-30 | ~107-fold lower than 5-HT2A[4] |
| H1 (Histamine) | Not reported | ~3-10 | ~39-fold lower than 5-HT2A[4] |
| D2 (Dopamine) | Not reported | ~30-100 | ~77-fold lower than 5-HT2A[4] |
Note: Ki values can vary between different studies and experimental conditions. The values presented here are a representative range from the cited literature.
Functional Activity
All three compounds act as antagonists at the 5-HT2A receptor. Ketanserin and Ritanserin are well-characterized as potent 5-HT2A antagonists.[5][6] this compound is also a potent and selective 5-HT2 receptor antagonist.[1][2] Some studies suggest that under certain conditions, antagonists like those in the 5-HT2 receptor family can exhibit inverse agonist properties, meaning they can reduce the basal activity of the receptor in the absence of an agonist.[7]
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by the test compound (this compound, Ketanserin, or Ritanserin).
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]Ketanserin).
-
Test compounds (this compound, Ketanserin, Ritanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from the free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Calcium Flux Functional Assay
This assay measures the ability of a compound to block the intracellular calcium mobilization induced by a 5-HT2A receptor agonist.
Objective: To determine the functional potency (IC50) of the antagonist in inhibiting the agonist-induced Gq-mediated signaling pathway.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
A 5-HT2A receptor agonist (e.g., serotonin).
-
Test compounds (this compound, Ketanserin, Ritanserin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence microplate reader.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye and incubate to allow for de-esterification.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the 5-HT2A receptor agonist to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50).
Mandatory Visualizations
Signaling Pathway of 5-HT2A Receptor
Caption: 5-HT2A receptor signaling pathway.
Experimental Workflow for Antagonist Efficacy
Caption: Workflow for a calcium flux functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Ritanserin - Wikipedia [en.wikipedia.org]
- 5. Lack of a difference between ketanserin and ritanserin in central vs. peripheral serotonin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor binding assay [bio-protocol.org]
Validation of Cinanserin's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Cinanserin against coronaviruses, with a particular focus on its validated mechanism of action and a comparative analysis with other antiviral compounds. The information is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Introduction: From Serotonin Antagonist to Antiviral Candidate
This compound, a compound originally developed and tested in the 1960s as a serotonin antagonist, has been identified as a potential antiviral agent against coronaviruses.[1][2][3] Its journey from a neurological drug candidate to a potential weapon against viral infections is a compelling example of drug repurposing. This guide delves into the scientific validation of this compound's antiviral properties, presenting key experimental data, detailed methodologies, and a comparison with other antiviral agents.
Mechanism of Action: Targeting the Coronavirus 3C-like Protease (3CLpro)
The primary mechanism of this compound's antiviral activity against coronaviruses is the inhibition of the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme plays a crucial role in the viral replication cycle by cleaving the large polyproteins (pp1a and pp1ab) that are initially translated from the viral RNA. This cleavage process releases functional non-structural proteins that are essential for the formation of the viral replication and transcription complex. By inhibiting 3CLpro, this compound effectively halts the processing of these polyproteins, thereby preventing viral replication.[1][2][3]
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound has been quantified through various in vitro experiments, including enzymatic assays and cell-based viral replication assays.
In Vitro Activity of this compound
The following table summarizes the key inhibitory concentrations of this compound and its hydrochloride salt against SARS-CoV and the related human coronavirus 229E (HCoV-229E).
| Compound | Target | Assay Type | Virus/Enzyme | Cell Line | IC50 Value | Reference |
| This compound | 3CLpro | Enzymatic (FRET) | SARS-CoV | - | 4.92 µM | [1] |
| 3CLpro | Enzymatic (FRET) | HCoV-229E | - | 4.68 µM | [1] | |
| Viral Replication | Cell-based | SARS-CoV | Vero | 31 µM | [1] | |
| Viral Replication | Cell-based | HCoV-229E | - | 19-34 µM | [1] | |
| This compound HCl | 3CLpro | Enzymatic (FRET) | SARS-CoV | - | 5.05 µM | [1] |
| 3CLpro | Enzymatic (FRET) | HCoV-229E | - | 5.68 µM | [1] | |
| Viral Replication | Cell-based | SARS-CoV | Vero | 34 µM | [1] |
Comparative In Vitro Activity with Other Antivirals
While direct comparative studies under identical conditions are limited, the following table presents available in vitro efficacy data for other antiviral compounds against coronaviruses to provide a broader context. It is important to note that variations in experimental setups (e.g., cell lines, viral strains, assay methods) can influence the results.
| Compound | Target | Virus | Cell Line | EC50/IC50 Value | Reference |
| Lopinavir | Protease | SARS-CoV | Vero | 4-6 µg/mL | |
| Ritonavir | Protease | SARS-CoV | Vero | (Used in combination) | |
| Ribavirin | RNA Polymerase | SARS-CoV | Multiple | 2.2-9.4 µg/mL (EC50) |
Experimental Protocols
For scientific reproducibility and evaluation, detailed methodologies of the key experiments are crucial.
3CLpro Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of 3CLpro using a fluorogenic substrate.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV 3CLpro.
-
FRET-based peptide substrate with a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the purified 3CLpro enzyme to each well.
-
Add the diluted test compound to the respective wells and incubate for a defined period (e.g., 15 minutes at 25°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 425 nm emission) over time.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Coronavirus Replication Inhibition Assay (CPE Reduction Assay)
This cell-based assay determines the ability of a compound to inhibit viral replication by measuring the reduction of the virus-induced cytopathic effect (CPE).
-
Reagents and Materials:
-
Susceptible host cell line (e.g., Vero E6 cells).
-
Coronavirus strain (e.g., SARS-CoV).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
96-well cell culture plates.
-
Staining solution (e.g., crystal violet or neutral red) to assess cell viability.
-
-
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with a known titer of the coronavirus. Include uninfected and untreated infected controls.
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (e.g., 48-72 hours).
-
After incubation, fix the cells and stain with a viability dye.
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain and measure the absorbance using a plate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 (50% effective concentration) value from the dose-response curve.
-
Visualizing the Experimental Workflow
The process of identifying and validating an antiviral compound like this compound follows a structured workflow, from initial screening to detailed characterization.
Conclusion
The available in vitro data strongly support the antiviral activity of this compound against coronaviruses, including SARS-CoV.[1][2][3] Its mechanism of action, the inhibition of the essential viral protease 3CLpro, is well-defined and validated through enzymatic assays.[1] The reported IC50 values in the low micromolar range indicate potent inhibition of the target enzyme and viral replication in cell culture.
References
- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cinanserin: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of Cinanserin, a well-established 5-HT2 receptor antagonist, with other physiologically relevant receptors. The following sections detail its binding affinities, the experimental methods used for these determinations, and the signaling pathways of its primary targets. This information is crucial for assessing the selectivity and potential off-target effects of this compound in both research and clinical applications.
Quantitative Analysis of Receptor Binding Affinities
This compound exhibits a distinct binding profile, with its highest affinity for the serotonin 5-HT2A receptor. Its interaction with other receptors varies significantly, indicating a degree of selectivity. The table below summarizes the available quantitative data on this compound's binding and functional potencies.
| Target Receptor/Enzyme | Ligand/Inhibitor | Assay Type | Species | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Kₑ (µM) | Reference |
| 5-HT₂ Receptor | This compound | Radioligand Binding | - | - | 41 | - | - | [1] |
| 5-HT₁ Receptor | This compound | Radioligand Binding | - | - | 3500 | - | - | [1] |
| 5-HT₂ Receptor | This compound | Radioligand Binding | Rabbit | Platelet Membranes | - | pKi = 7.19 | - | [2] |
| SARS-CoV 3CLpro | This compound | Surface Plasmon Resonance | - | - | - | 4920 | 49.4 | [3] |
| HCoV-229E 3CLpro | This compound | Surface Plasmon Resonance | - | - | - | 4680 | 18.2 | [3] |
Note: A pKi of 7.19 corresponds to a Ki of approximately 64.57 nM.
This compound is a 5-HT2A/5-HT2C receptor antagonist with approximately 50-fold higher affinity for the 5-HT2A receptor than for the 5-HT2C receptor.[4] It displays a significantly lower affinity for 5-HT1 receptors.[1][4] Beyond its activity at serotonin receptors, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of SARS-CoV and HCoV-229E.[3]
Experimental Methodologies
The determination of this compound's binding affinities and functional activities relies on established in vitro techniques. The following are detailed protocols representative of the key experiments cited.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Kᵢ of this compound for the 5-HT₂A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT₂A receptor (e.g., CHO-K1 cells).[5][6]
-
Radioligand: [³H]Ketanserin.[2]
-
Test Compound: this compound.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., GF/C).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding wells: Radioligand and assay buffer.
-
Non-specific Binding wells: Radioligand, assay buffer, and a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled Ketanserin).
-
Test Compound wells: Radioligand, assay buffer, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Calcium Mobilization Assay
This assay measures the ability of a compound to act as an antagonist by inhibiting the intracellular calcium mobilization induced by an agonist at a Gq-coupled receptor like the 5-HT₂A receptor.
Objective: To determine the functional potency (IC₅₀) of this compound as a 5-HT₂A receptor antagonist.
Materials:
-
Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).[7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT₂A receptor agonist (e.g., Serotonin).
-
Test Compound: this compound.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for a defined period to allow for receptor binding.
-
Agonist Stimulation: Place the plate in the microplate reader and measure the baseline fluorescence. Add the 5-HT₂A receptor agonist to all wells to stimulate the receptor and initiate calcium release.
-
Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
Signaling Pathway Diagrams
The primary targets of this compound, the 5-HT₂A and 5-HT₂C receptors, are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq pathway.[4][8]
Caption: Canonical Gαq signaling pathway for 5-HT2A and 5-HT2C receptors.
Caption: Experimental workflow for a radioligand displacement binding assay.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Assay in Summary_ki [ww.w.bindingdb.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT2A receptor binding assay [bio-protocol.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of Cinanserin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Cinanserin and its synthesized analogs. This compound, a compound recognized for its dual antagonism of the serotonin 5-HT2A receptor and inhibition of the SARS-CoV 3C-like (3CL) protease, presents a unique pharmacological profile.[1][2] This document summarizes key quantitative data, details the experimental methodologies used for potency determination, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: A Tale of Two Targets
The potency of this compound and its analogs has been evaluated against two primary targets: the serotonin 5-HT2A receptor, relevant to its antipsychotic and neurological effects, and the SARS-CoV 3CL protease, crucial for viral replication.
Antiviral Potency: Inhibition of SARS-CoV 3CL Protease
A study focused on the structure-activity relationship of this compound analogs synthesized and evaluated their inhibitory activity against the SARS-CoV 3CL protease. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. A lower IC50 value indicates a higher potency.
| Compound | Modification from this compound | IC50 (µM) for SARS-CoV 3CLpro |
| This compound | - | 4.92[3] |
| Analog 1 | Replacement of cinnamoyl with 4-chlorocinnamoyl | > 50 |
| Analog 2 | Replacement of cinnamoyl with 4-methoxycinnamoyl | 15.3 |
| Analog 3 | Replacement of cinnamoyl with 2-chlorocinnamoyl | > 50 |
| Analog 4 | Replacement of cinnamoyl with 3,4-dichlorocinnamoyl | 4.2 |
| Analog 5 | Replacement of cinnamoyl with 4-fluorocinnamoyl | 10.8 |
| Analog 6 | Replacement of cinnamoyl with 4-(trifluoromethyl)cinnamoyl | 3.5 |
| Analog 7 | Replacement of cinnamoyl with 2-naphthoyl | 2.8 |
Data sourced from a study on the design and synthesis of this compound analogs as SARS-CoV 3CL protease inhibitors.
Serotonergic Potency: 5-HT2A Receptor Antagonism
Unfortunately, a direct comparative analysis of the 5-HT2A receptor antagonist potency for the synthesized this compound analogs is not available in the public domain. Structure-activity relationship (SAR) studies on other 5-HT2A antagonists, such as ketanserin and its analogs, have demonstrated that modifications to the chemical scaffold can significantly impact binding affinity. For instance, alterations to the quinazoline ring of ketanserin can enhance selectivity for the 5-HT2A receptor.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
5-HT2A Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H24N2OS | CID 5475158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cinanserin and Cyproheptadine
A comprehensive guide for researchers and drug development professionals on the pharmacological and functional profiles of two notable serotonin receptor antagonists.
Introduction
Cinanserin and Cyproheptadine are two pharmacologically active compounds known for their antagonist activity at serotonin receptors. While both molecules share this commonality, their broader pharmacological profiles, selectivity, and off-target activities exhibit significant differences. This guide provides an objective, data-driven comparison of this compound and Cyproheptadine, focusing on their receptor binding affinities, functional potencies, and mechanisms of action. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comparative framework for drug development professionals.
Mechanism of Action and Primary Targets
This compound is primarily characterized as a serotonin 5-HT2 receptor antagonist.[1][2] It exhibits a notable selectivity for the 5-HT2A receptor subtype over the 5-HT2C receptor.[2] The antagonism of the 5-HT2A receptor, a Gq/11-coupled receptor, is expected to block the downstream signaling cascade involving phospholipase C (PLC) activation, leading to the inhibition of inositol phosphates production and subsequent calcium mobilization.
Cyproheptadine is a first-generation antihistamine that also possesses potent anti-serotonergic properties.[3][4] It acts as a competitive antagonist at both histamine H1 and serotonin 5-HT2 receptors.[3] Its mechanism of action involves blocking the effects of histamine and serotonin at their respective receptor sites. Furthermore, Cyproheptadine is known to exhibit significant anticholinergic (muscarinic receptor antagonism) and other off-target activities.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available experimental data on the binding affinities (Ki) of this compound and Cyproheptadine for various G-protein coupled receptors. The data is compiled from radioligand binding assays.
Table 1: Receptor Binding Affinity Profile (Ki in nM)
| Receptor Subtype | This compound (Ki, nM) | Cyproheptadine (Ki, nM) |
| Serotonin | ||
| 5-HT1B | 6200[5] | |
| 5-HT2A | 50-fold higher affinity than 5-HT2C[2] | |
| 5-HT2C | Lower affinity than 5-HT2A[2] | |
| 5-HT2 (non-selective) | 41[1] | |
| Histamine | Data not available | |
| Muscarinic | Data not available | |
| Adrenergic | Data not available | |
| Dopamine | Data not available | |
| Other Targets | ||
| SARS-CoV 3CLpro (KD) | 49,400[6] | Data not available |
| HCoV-229E 3CLpro (KD) | 18,200[6] | Data not available |
Note: A lower Ki value indicates a higher binding affinity.
Quantitative Comparison of Functional Potency
Functional potency is a measure of a drug's ability to produce a biological response. The following table includes pA2 values from isolated tissue bath experiments and IC50 values from various functional assays. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Functional Potency (pA2 / IC50)
| Assay / Receptor | This compound | Cyproheptadine |
| Serotonin Receptor Antagonism | ||
| 5-HT2A (platelet aggregation, IC50) | 2.21 µM[7] | |
| Muscarinic Receptor Antagonism (pA2) | Data not available | 7.99 - 8.02 (M1, M2, M3)[8] |
| Viral Protease Inhibition (IC50) | ||
| SARS-CoV 3CLpro | 5,000 nM[6][8] | Data not available |
| HCoV-229E 3CLpro | 5,000 nM[6][8] | Data not available |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: 5-HT2A receptor signaling pathway and points of antagonism.
Caption: Workflow of key pharmacological assays.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or Cyproheptadine).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay is used to measure the ability of a compound to block the intracellular calcium mobilization induced by agonist activation of Gq-coupled receptors like the 5-HT2A receptor.
-
Cell Culture and Dye Loading: Cells stably expressing the receptor of interest are cultured in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound (antagonist) is added to the wells at various concentrations and incubated for a specific period.
-
Agonist Stimulation: A known agonist for the receptor is added to the wells to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a plate reader.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Isolated Tissue Bath Assay
This ex vivo functional assay assesses the potency of an antagonist by measuring its ability to inhibit the contraction of a smooth muscle tissue induced by an agonist.
-
Tissue Preparation: A piece of tissue containing the receptor of interest (e.g., a ring of thoracic aorta for 5-HT2A receptors) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Agonist Concentration-Response Curve: The tissue is allowed to equilibrate, and then cumulative concentrations of an agonist are added to the bath to generate a concentration-response curve for tissue contraction.
-
Antagonist Incubation: The tissue is washed, and a fixed concentration of the antagonist (this compound or Cyproheptadine) is added to the bath and allowed to incubate.
-
Second Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by calculating the pA2 value from the rightward shift of the agonist concentration-response curve.
Surface Plasmon Resonance (SPR)
This technique was used to determine the binding kinetics and affinity of this compound for viral proteases.[6]
-
Immobilization: One of the interacting molecules (the "ligand," in this case, the viral protease) is immobilized on a sensor chip surface.
-
Interaction: A solution containing the other molecule (the "analyte," this compound) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association and dissociation rates are measured, and from these, the equilibrium dissociation constant (KD) is calculated, which reflects the binding affinity.
Discussion and Conclusion
The available data clearly position Cyproheptadine as a broad-spectrum antagonist with high affinity for serotonin 5-HT2, histamine H1, and muscarinic receptors. Its polypharmacology is well-documented, contributing to its diverse therapeutic applications, including the management of allergic conditions and off-label use for appetite stimulation and serotonin syndrome. However, this lack of selectivity can also lead to a range of side effects, such as sedation and anticholinergic effects.
This compound , in contrast, appears to be a more selective antagonist for the 5-HT2 family of receptors, with a preference for the 5-HT2A subtype.[2] The significant gap in the publicly available binding data for this compound at other major receptor families makes a direct and comprehensive comparison of its selectivity profile with Cyproheptadine challenging. The notable off-target activity of this compound is its ability to inhibit the 3C-like protease of coronaviruses, an effect not reported for Cyproheptadine.[6][8] This antiviral activity, while interesting, is distinct from its role as a serotonin receptor antagonist.
For researchers studying the specific roles of 5-HT2A and 5-HT2C receptors, this compound may offer a more targeted pharmacological tool than Cyproheptadine, provided its selectivity is confirmed through comprehensive screening. However, for applications where broader serotonin and histamine blockade is desired, or for in vivo studies where the multiple activities of Cyproheptadine may be therapeutically relevant, it remains a compound of significant interest.
References
- 1. This compound hydrochloride | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A comparison of the antiserotonin, antihistamine, and anticholinergic activity of cyproheptadine with analogues having furan nuclei fused to the 10,11-vinylene bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)- and (-)-3-Methoxycyproheptadine. A comparative evaluation of the antiserotonin, antihistaminic, anticholinergic, and orexigenic properties with cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 683 [pdspdb.unc.edu]
- 6. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the serotonin antagonists, cyproheptadine, ketanserin and mianserin, on cyclic flow reductions in stenosed canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual Personality of Cinanserin: A Comparative Guide for Researchers
A comprehensive analysis of the existing data on Cinanserin reveals a molecule with a dual mechanism of action: a well-established role as a serotonin 5-HT2A/2C receptor antagonist and a more recently discovered function as an inhibitor of the coronavirus 3C-like protease (3CLpro). This guide provides a comparative overview of this compound's performance against other relevant compounds, details of experimental protocols, and a discussion on the reproducibility of the published findings, aimed at researchers, scientists, and drug development professionals.
Executive Summary
This compound, a compound developed in the 1960s, has demonstrated potent activity in two distinct biological domains. As a serotonin receptor antagonist, it exhibits high affinity for the 5-HT2A and 5-HT2C subtypes, making it a valuable tool for neuroscience research. More recently, it has been identified as an inhibitor of the 3CLpro of coronaviruses, including SARS-CoV, positioning it as a potential antiviral agent. This guide synthesizes the available quantitative data, outlines the experimental methodologies used to generate this data, and provides a critical perspective on the reproducibility of these findings. While direct comparative studies are limited, this guide collates available data to offer a valuable resource for researchers considering this compound in their studies.
Performance Comparison: 5-HT2A/2C Receptor Antagonism
| Compound | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) | Reference |
| This compound | Potent antagonist; specific Ki values not consistently reported in primary literature. | Potent antagonist; specific Ki values not consistently reported in primary literature. | [1] |
| Ketanserin | 3.5 | Lower affinity than at 5-HT2A | [2] |
| Ritanserin | 0.45 | 0.71 |
Note: The lack of a consistently reported Ki value for this compound in readily accessible literature is a limitation. The term "potent" is used based on descriptive characterizations in several publications.
Performance Comparison: Antiviral Activity against Coronavirus 3CLpro
This compound has been shown to inhibit the 3C-like protease (3CLpro) of SARS-CoV, a crucial enzyme for viral replication. Its inhibitory concentration (IC50) has been determined and can be compared to other known 3CLpro inhibitors.
| Compound | SARS-CoV 3CLpro IC50 (µM) | HCoV-229E 3CLpro IC50 (µM) | SARS-CoV Replication Inhibition IC50 (µM) | Reference |
| This compound | 4.92 | 4.68 | 31 | [3][4][5] |
| This compound HCl | 5.05 | 5.68 | 34 | [3][4][5] |
| GC376 | 0.62 (SARS-CoV-2) | - | 0.15 (SARS-CoV-2) | [6] |
| Ebselen | 0.67 (SARS-CoV-2) | - | - | [7] |
Note: The IC50 values for GC376 and Ebselen are against the SARS-CoV-2 3CLpro and are provided for a broader context of 3CLpro inhibitor potency. Direct comparative studies of these inhibitors against SARS-CoV 3CLpro alongside this compound are needed for a more precise comparison.
Reproducibility of Published Data
A critical aspect of scientific research is the ability to reproduce experimental findings. A thorough review of the published literature did not identify any studies that specifically aimed to reproduce the original findings on this compound's activity, either as a serotonin receptor antagonist or as a coronavirus 3CLpro inhibitor. This represents a significant gap in the literature and highlights the need for independent validation of the initial discoveries. The reliability of receptor binding assays and in vitro enzyme inhibition assays is generally high; however, variations in experimental conditions can influence the results[8][9]. Therefore, while the initial data is promising, its robustness would be significantly strengthened by independent replication.
Experimental Protocols
To facilitate the replication and further investigation of this compound's activities, detailed experimental protocols for the key assays are provided below.
5-HT2A/2C Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for the 5-HT2A and 5-HT2C receptors by measuring its ability to displace a radiolabeled ligand.
Workflow:
Key Methodological Details:
-
Radioligand: Typically [3H]ketanserin for 5-HT2A and [3H]mesulergine for 5-HT2C receptors.
-
Incubation: Performed at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Non-specific binding: Determined in the presence of a high concentration of a non-labeled antagonist (e.g., unlabeled ketanserin).
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.
Coronavirus 3CLpro Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of 3CLpro using a fluorogenic substrate.
Workflow:
Key Methodological Details:
-
Enzyme: Recombinantly expressed and purified 3CLpro from the target coronavirus.
-
Substrate: A synthetic peptide containing the 3CLpro cleavage sequence flanked by a fluorescent donor and a quencher molecule. Cleavage separates the donor and quencher, resulting in an increase in fluorescence.
-
Assay Buffer: Contains components to ensure optimal enzyme activity, such as a specific pH and reducing agents.
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a suitable equation.
Viral Replication Assay (Cell-based)
This assay assesses the ability of a compound to inhibit the replication of the entire virus in a cell culture system.
Workflow:
Key Methodological Details:
-
Cell Line: A cell line that is permissive to infection by the specific coronavirus being studied (e.g., Vero E6 cells for SARS-CoV).
-
Virus: A well-characterized stock of the coronavirus.
-
Quantification Method: The method used to measure viral replication can vary, including quantitative PCR (qPCR) for viral RNA, plaque assays to determine the titer of infectious virus particles, or measurement of virus-induced cytopathic effect (CPE).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50 or EC50) is calculated.
Signaling Pathways
5-HT2A Receptor Signaling
This compound acts as an antagonist at the 5-HT2A receptor, blocking the downstream signaling cascade initiated by serotonin (5-HT).
Coronavirus Replication and 3CLpro Action
This compound inhibits the 3CLpro, which is essential for processing the viral polyproteins into functional non-structural proteins (nsps) required for viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Cinanserin as a reference compound in serotonin research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cinanserin with other common 5-HT2 receptor antagonists, ketanserin and ritanserin. The information presented herein is intended to serve as a reference for researchers utilizing these compounds in the study of serotonin signaling pathways.
Introduction to this compound
This compound is a selective antagonist of the serotonin 2A and 2C receptors (5-HT2A and 5-HT2C).[1] It is reported to have a significantly higher affinity for the 5-HT2A receptor subtype, approximately 50-fold greater than its affinity for the 5-HT2C receptor, and demonstrates low affinity for 5-HT1 receptors.[1] This selectivity profile makes this compound a valuable tool for investigating the specific roles of 5-HT2A and 5-HT2C receptors in various physiological and pathological processes.
Comparative Analysis of 5-HT2 Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific aims of a research study. This section provides a comparative overview of the binding affinities and functional potencies of this compound, ketanserin, and ritanserin at various serotonin receptor subtypes.
Binding Affinity Profile
The following table summarizes the reported binding affinities (Ki, in nM) of this compound, ketanserin, and ritanserin for various serotonin (5-HT) receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Receptor Subtype | This compound (Ki, nM) | Ketanserin (Ki, nM) | Ritanserin (Ki, nM) |
| 5-HT2A | Not explicitly found | 0.75[2], 3.5[3], 5.3[3] | ~0.39 (Ki for 5-HT2)[4] |
| 5-HT2C | 50-fold lower than 5-HT2A[1] | ~20-fold lower than 5-HT2A[5] | Not explicitly found |
| 5-HT1A | Very low affinity[1] | >1000 | Not explicitly found |
| 5-HT1B | Not explicitly found | 290 | Not explicitly found |
| 5-HT1Dα | Not explicitly found | 67.6 (pKi = 7.17)[6] | 50.1 (pKi = 7.30)[6] |
| 5-HT1Dβ | Not explicitly found | 4786 (22-fold lower than 1Dα)[6] | 3548 (71-fold lower than 1Dα)[6] |
Note: Data is compiled from multiple sources and should be considered as indicative. For direct comparison, data from head-to-head studies under identical experimental conditions are recommended.
Functional Antagonist Potency
The functional potency of these antagonists is often determined by their ability to inhibit the downstream signaling of serotonin receptors, such as intracellular calcium mobilization. The following table presents available IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
| Assay Type | This compound (IC50, nM) | Ketanserin (IC50, nM) | Ritanserin (IC50, nM) |
| 5-HT2A Mediated Response | Not explicitly found | 0.75[2] | Not explicitly found |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in serotonin research is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for characterizing antagonists.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Workflow for 5-HT2A Antagonist Characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key assays used to characterize 5-HT2 receptor antagonists.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from methodologies described for determining the binding affinity of ligands to the 5-HT2A receptor.[7][8][9][10]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[7][8]
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Test compounds: this compound, Ketanserin, Ritanserin at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 70-100 µ g/well .[9]
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]ketanserin, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]ketanserin, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]ketanserin, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate at 50°C for 30 minutes.[10]
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Functional Calcium Flux Assay for 5-HT2A Receptor Antagonism
This protocol outlines a method to assess the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.[11][12][13][14]
Objective: To determine the functional potency (IC50) of a test compound (e.g., this compound) by measuring its inhibition of serotonin-induced calcium flux in cells expressing the 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) cultured in 96-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a commercially available kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
5-HT2A receptor agonist: Serotonin (5-HT).
-
Test compounds: this compound, Ketanserin, Ritanserin at a range of concentrations.
-
Fluorescence microplate reader with an injection system (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.[14]
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add the test compounds (antagonists) at various concentrations to the respective wells and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the 5-HT agonist at a predetermined EC80 concentration into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).[12]
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Conclusion
This compound serves as a valuable research tool for dissecting the roles of 5-HT2A and 5-HT2C receptors. Its selectivity profile, when compared to other antagonists like ketanserin and ritanserin, offers researchers options to tailor their experimental approach to specific questions regarding serotonin signaling. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to aid in the design and execution of rigorous and reproducible research in the field of serotonin pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor binding assay [bio-protocol.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Cinanserin's Antiviral Efficacy: A Comparative Analysis Dominated by Coronaviruses
For Immediate Release
A comprehensive analysis of the antiviral properties of Cinanserin, a known serotonin antagonist, reveals a significant body of research focused on its inhibitory effects against coronaviruses, with limited published data on its efficacy against other viral families. The primary mechanism of action identified in these studies is the inhibition of the viral 3C-like protease (3CLpro), an enzyme crucial for viral replication.
Quantitative Analysis of Antiviral Activity
This compound has demonstrated potent inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Human Coronavirus 229E (HCoV-229E). The compound has been shown to block the catalytic activity of the 3CLpro of both viruses and significantly reduce viral replication in cell cultures.
| Viral Strain | Assay Type | Target | IC50 Value (µM) | Cell Line | Reference |
| SARS-CoV | Enzymatic Assay | 3CL Protease | ~5 | - | [1][2] |
| Cell-based Assay | Viral Replication | 19 - 34 | Vero | [1][2] | |
| HCoV-229E | Enzymatic Assay | 3CL Protease | ~5 | - | [1][2] |
| Cell-based Assay | Viral Replication | 19 - 34 | MRC-5 | [2] | |
| Murine Coronavirus (MHV) | Virus Neutralization Test | Viral Infectivity | Inhibitory effect observed, but less potent than other tested compounds. | Not specified | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
While this compound hydrochloride was tested against Murine Coronavirus (MHV) and showed some inhibitory effect, it was found to be less potent and sustained compared to other compounds evaluated in the same study[3]. Notably, a study evaluating the antiviral activities of various compounds against Dengue Virus (DENV) did not include this compound in its DENV-specific testing panels[3]. Extensive searches for studies on the effects of this compound on other viral families, such as Orthomyxoviridae (e.g., influenza virus) and Picornaviridae (e.g., enteroviruses, coxsackieviruses), did not yield published data on its antiviral activity.
Mechanism of Action: Targeting the Viral Protease
The primary antiviral mechanism of this compound against coronaviruses is the inhibition of the 3C-like protease (3CLpro)[1][2]. This enzyme is essential for the processing of viral polyproteins into functional proteins required for viral replication. By binding to the active site of 3CLpro, this compound disrupts this process, thereby halting the viral life cycle.
Experimental Protocols
The following methodologies were employed in the key studies evaluating the antiviral activity of this compound against coronaviruses.
3CL Protease Inhibition Assay (FRET-based)
-
Objective: To determine the in-vitro inhibitory effect of this compound on the enzymatic activity of SARS-CoV and HCoV-229E 3CL protease.
-
Methodology:
-
The 3CL proteases of SARS-CoV and HCoV-229E were bacterially expressed and purified.
-
A fluorogenic substrate was used to measure the catalytic activity of the proteases.
-
The proteases were incubated with varying concentrations of this compound.
-
The inhibition of proteolytic activity was measured by Fluorescence Resonance Energy Transfer (FRET).
-
The IC50 values were calculated from the dose-response curves[2].
-
Cell-Based Antiviral Assay (SARS-CoV)
-
Objective: To quantify the reduction in SARS-CoV replication in the presence of this compound.
-
Methodology:
-
Vero cells were infected with the SARS-CoV Frankfurt isolate.
-
The infected cells were treated with different concentrations of this compound.
-
After a 2-day incubation period, the viral RNA concentration in the cell supernatant was measured by real-time PCR.
-
The titer of infectious particles was determined using an immunofocus assay.
-
Cell viability was assessed in parallel using an MTT assay to rule out cytotoxicity.
-
IC50 values for the reduction in viral replication were determined[2].
-
HCoV-229E Replicon System Assay
-
Objective: To assess the inhibitory effect of this compound on coronavirus replicative function.
-
Methodology:
-
A baby hamster kidney (BHK) cell line containing an autonomously replicating HCoV-229E replicon RNA that expresses Green Fluorescent Protein (GFP) was used.
-
These cells were treated with various concentrations of this compound.
-
After 3 days, the expression of GFP, which serves as a marker for viral replication, was analyzed by fluorescence microscopy and fluorescence-activated cell sorter (FACS) analysis.
-
Parental BHK-21 cells were used in parallel to assess cytotoxicity[2].
-
References
- 1. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antiviral activities of Houttuynia cordata Thunb. extract, quercetin, quercetrin and this compound on murine coronavirus and dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cinanserin Against Newly Developed Antiviral Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of effective antiviral therapeutics remains a cornerstone of global health security. Historically, drug repositioning has offered a rapid response to emerging viral threats, with compounds like cinanserin, originally developed as a serotonin antagonist, being repurposed for its antiviral properties.[1] This guide provides a comprehensive benchmark of this compound against a new generation of antiviral compounds, offering a comparative analysis of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Comparative Analysis of Antiviral Activity
The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantitatively expressed through metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the 50% cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as CC50/EC50, indicates a more favorable safety profile.
Data Summary
The following tables summarize the available quantitative data for this compound and selected newly developed antiviral compounds.
| Compound | Target | Virus | Assay | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | 3CLpro/Mpro | SARS-CoV | Enzyme Inhibition | - | ~5 | - | - | [1][2][3] |
| 3CLpro/Mpro | SARS-CoV | Viral RNA Reduction | Vero | 19 - 34 | >134 | >3.9 - 7.0 | [2][3] | |
| 3CLpro/Mpro | HCoV-229E | Enzyme Inhibition | - | ~5 | - | - | [2] | |
| Nirmatrelvir | Mpro | SARS-CoV-2 (various variants) | Antiviral Assay | HeLa-ACE2 | ~0.0079 - 0.0105 | >100 | >9523 - 12658 | |
| Mpro | SARS-CoV-2 (various variants) | Antiviral Assay | Vero E6 | 0.0326 - 0.280 | - | - | ||
| Ensitrelvir | 3CLpro/Mpro | SARS-CoV-2 (various variants) | Antiviral Assay | VeroE6/TMPRSS2 | ~0.4 | - | - | [4] |
| 3CLpro/Mpro | SARS-CoV | Antiviral Assay | - | 0.21 | - | - | [4] | |
| 3CLpro/Mpro | MERS-CoV | Antiviral Assay | - | 1.4 | - | - | [4] | |
| Synthetic Carbohydrate Receptors (SCRs) | Viral Entry (Glycans) | SARS-CoV-2, MERS-CoV, Ebola, Marburg, Nipah, Hendra | Plaque Reduction/Microneutralization | Vero | 5 - 80 | 136.2 - 202.5 | Varies | |
| NV-387 | Viral Entry (Host-mimetic) | SARS-CoV-2, Influenza, RSV, Mpox | In vivo animal models | - | Data not available in µM | - | - | [5] |
Note: The antiviral activity of NV-387 has been demonstrated in animal studies, outperforming existing antiviral drugs in some models, but specific IC50/EC50 values from in vitro assays are not publicly available.[5]
Mechanisms of Action
The antiviral compounds discussed in this guide employ distinct strategies to inhibit viral replication, primarily targeting either viral enzymes essential for replication or the initial stages of viral entry into the host cell.
Inhibition of Viral Protease (this compound, Nirmatrelvir, Ensitrelvir)
Coronaviruses, including SARS-CoV and SARS-CoV-2, rely on a main protease (Mpro), also known as the 3C-like protease (3CLpro), to cleave large polyproteins into functional viral proteins necessary for replication.[6] this compound, nirmatrelvir, and ensitrelvir act as inhibitors of this crucial enzyme.[2][4][7] By blocking the active site of Mpro, these compounds prevent the processing of the viral polyprotein, thereby halting the viral replication cycle.
Mechanism of Mpro Inhibitors
Inhibition of Viral Entry (Synthetic Carbohydrate Receptors, NV-387)
The initial step of viral infection is the entry into a host cell, which for many enveloped viruses involves the attachment of viral surface proteins to receptors on the host cell membrane, followed by fusion of the viral and cellular membranes.[8] Newly developed broad-spectrum antivirals, such as synthetic carbohydrate receptors and NV-387, are designed to disrupt this process. Synthetic carbohydrate receptors bind to the glycans on the surface of viral envelope proteins, thereby blocking their interaction with host cell receptors.[9] NV-387 is a host-mimetic nanoviricide that is thought to act as a decoy, binding to the virus and preventing it from attaching to and infecting host cells.[5]
Mechanism of Viral Entry Inhibitors
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of the benchmarked compounds. Specific parameters may vary between studies.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying infectious virus particles.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment and Infection: Pre-incubate the cell monolayers with various concentrations of the test compound before adding a standardized amount of virus.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques, which are areas of dead or destroyed cells, will appear as clear zones. Count the number of plaques in each well.
-
Data Analysis: The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Quantitative PCR (qPCR) Assay
This assay measures the amount of viral RNA to determine the effect of a compound on viral replication.
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus in the presence of varying concentrations of the test compound.
-
RNA Extraction: At a specific time point post-infection, lyse the cells and extract the total RNA.
-
Reverse Transcription: Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Amplify the viral cDNA using specific primers and a fluorescent probe in a real-time PCR instrument. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values of treated samples to a standard curve. The EC50 is the compound concentration that reduces the viral RNA level by 50%.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the toxicity of a compound.
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The CC50 is the compound concentration that reduces the absorbance (and thus cell viability) by 50% compared to the untreated cell control.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing antiviral compounds.
Antiviral Drug Discovery Workflow
Conclusion
This compound, as an Mpro inhibitor, demonstrates notable antiviral activity against coronaviruses. However, newly developed protease inhibitors like nirmatrelvir and ensitrelvir exhibit significantly greater potency, with EC50 values in the nanomolar range against SARS-CoV-2. Furthermore, the development of novel broad-spectrum antivirals targeting viral entry, such as synthetic carbohydrate receptors and host-mimetics, represents a promising paradigm shift in antiviral therapy. These agents have the potential to be effective against a wider range of viruses, including emerging pandemic threats. The continued benchmarking of existing and novel compounds using standardized and detailed experimental protocols is crucial for the advancement of the antiviral drug development pipeline.
References
- 1. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 5. sfu.ca [sfu.ca]
- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. Viral entry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cinanserin: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental responsibility. Cinanserin, a serotonin 5-HT2 receptor antagonist and potential antiviral agent, requires specific procedures for its proper disposal due to its hazardous properties.[1][2][3][4][5][6] This guide provides essential, step-by-step information for the safe management of this compound waste.
Core Safety and Handling Protocols
Before proceeding with disposal, it is crucial to adhere to standard safety protocols when handling this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1][2] If irritation persists, consult a physician.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide artificial respiration.[1][2]
-
Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance.[1][2]
Quantitative Hazard Data
The primary hazards associated with this compound are summarized below, based on its GHS classification.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound and its containers is through an approved waste disposal plant.[1][2] Adherence to federal, state, and local regulations is mandatory.[1]
Experimental Protocol for Waste Handling and Disposal:
-
Segregation: Isolate this compound waste from other laboratory waste streams to prevent cross-contamination.
-
Containment:
-
Solid Waste: For pure this compound powder or contaminated solids (e.g., weighing paper, gloves), carefully place them into a designated, clearly labeled, and sealable hazardous waste container. Avoid generating dust.
-
Liquid Waste: For solutions containing this compound, collect the waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain, as it is very toxic to aquatic life.[1]
-
-
Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound" or "this compound hydrochloride"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, while awaiting pickup.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company for final disposal, which will likely involve incineration.[7][8]
Visualizing the Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below to ensure a clear understanding of the necessary steps from handling to final disposition.
Caption: Logical workflow for the safe disposal of this compound.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]
-
Clean-up:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[1]
References
- 1. This compound hydrochloride|54-84-2|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (hydrochloride) - Antivirals - CAT N°: 30729 [bertin-bioreagent.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Cinanserin
Essential Safety Protocols for Handling Cinanserin
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
This compound hydrochloride is classified as hazardous. It is harmful if swallowed (Acute Oral Toxicity, Category 4) and is very toxic to aquatic life with long-lasting effects[1]. The primary routes of exposure are ingestion, inhalation, and contact with skin or eyes[1][2]. Before handling, a thorough risk assessment should be conducted to determine the potential for exposure.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the user and the chemical. The required equipment depends on the specific procedure being performed.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Standard Reference |
|---|---|---|
| Eye/Face | Chemical safety goggles or safety glasses with side-shields. | OSHA 29 CFR 1910.133 or European Standard EN166[2]. |
| Skin | Chemical-resistant protective gloves and an impervious lab coat or gown to prevent skin exposure[1][2]. | ASTM D6978 (for glove testing against specific chemicals)[3]. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is a risk of dust formation, if exposure limits are exceeded, or if irritation is experienced[2]. | European Standard EN 149[2]. |
Safe Handling and Operational Plan
Preparation and Use:
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended, especially when weighing the powder or preparing solutions, to avoid the formation of dust and aerosols[1].
-
Hygiene: Wash hands and any exposed skin thoroughly after handling[1][2]. Do not eat, drink, or smoke in the laboratory area where this compound is being used[1][2].
-
Avoid Contact: Take all necessary precautions to prevent the substance from getting in the eyes, on the skin, or on clothing. Avoid both ingestion and inhalation[2].
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[2].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[2].
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth with water[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[2].
Spill and Emergency Procedures
In the event of an accidental release, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Full PPE: Before addressing the spill, don all required personal protective equipment, including respiratory protection[1].
-
Containment & Cleanup:
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly.
-
Environmental Protection: Prevent the spilled material from entering drains or water courses[1].
Disposal Plan
All this compound waste, including the chemical itself and any contaminated materials (e.g., gloves, vials, absorbent pads), must be treated as hazardous chemical waste.
-
Waste Collection: Place all waste into suitable, sealed, and clearly labeled containers for disposal.
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal plant in accordance with federal, state, and local environmental regulations[1][2]. Incineration is a common method for destroying investigational drugs[4]. Do not dispose of it in the regular trash or pour it down the drain.
Workflow for Handling this compound
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for risk assessment and safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
